molecular formula C9H11BrO B3237779 1-Bromo-2-ethoxy-4-methylbenzene CAS No. 1394291-57-6

1-Bromo-2-ethoxy-4-methylbenzene

Cat. No.: B3237779
CAS No.: 1394291-57-6
M. Wt: 215.09 g/mol
InChI Key: FJBZRHMQCHDGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-ethoxy-4-methylbenzene is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-ethoxy-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-ethoxy-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-ethoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBZRHMQCHDGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294595
Record name Benzene, 1-bromo-2-ethoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-57-6
Record name Benzene, 1-bromo-2-ethoxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-ethoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Profiling and Synthetic Utility of 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the strategic selection of functionalized aromatic building blocks dictates the efficiency of downstream synthetic pathways. 1-Bromo-2-ethoxy-4-methylbenzene (CAS: 1394291-57-6) is a highly specialized, electron-rich aryl halide. Featuring a unique substitution pattern—an ortho-ethoxy group and a para-methyl group relative to the bromide—this compound presents specific steric and electronic challenges, yet offers immense synthetic utility.

This whitepaper provides an in-depth mechanistic analysis of 1-Bromo-2-ethoxy-4-methylbenzene, detailing its physicochemical profile, its behavior in transition-metal catalyzed cross-coupling reactions, and field-proven, self-validating experimental protocols for its functionalization.

Physicochemical Profiling & Structural Analysis

The reactivity of an aryl bromide in catalytic cycles (such as oxidative addition to Palladium) is heavily influenced by the electronic nature of its substituents. In 1-Bromo-2-ethoxy-4-methylbenzene, the ethoxy group (


) acts as a strong 

-donor via resonance (+M effect), while the methyl group (

) provides mild electron density via hyperconjugation. This renders the aromatic ring highly electron-rich, strengthening the

bond and typically slowing down the oxidative addition step in Pd-catalysis compared to electron-deficient analogs.

Furthermore, the ortho-ethoxy group introduces significant steric bulk adjacent to the reaction center, which necessitates the use of specialized, bulky ligands to facilitate catalytic turnover [1].

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 1-Bromo-2-ethoxy-4-methylbenzene
CAS Number 1394291-57-6
Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
Boiling Point ~250.0 °C (Predicted)
SMILES String CCOc1cc(C)ccc1Br
InChI Key InChI=1S/C9H11BrO/c1-3-11-9-6-7(2)ccc910/h4-6H,3H2,1-2H3

Data aggregated and verified via and reference databases [2].

Strategic Synthetic Utility: The Causality of Catalyst Selection

When functionalizing 1-Bromo-2-ethoxy-4-methylbenzene via Suzuki-Miyaura or Buchwald-Hartwig couplings, standard catalysts like


 often fail or result in poor yields.

The Mechanistic Causality: The electron-rich nature of this aryl bromide makes it a poor electrophile. To overcome the high activation energy of the oxidative addition step, the Palladium center must be made highly electron-rich. This is achieved by employing dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos .

  • Electronic Effect: The dicyclohexylphosphine moiety in XPhos is highly electron-donating, pushing electron density onto the Pd center and accelerating insertion into the strong

    
     bond.
    
  • Steric Effect: The massive steric bulk of XPhos (large Tolman cone angle / %Vbur) forces the formation of a highly reactive, monoligated

    
     active species, which is critical for activating ortho-substituted, electron-rich aryl bromides[3].
    
Table 2: Optimization of Suzuki-Miyaura Coupling for Electron-Rich Aryl Bromides
EntryCatalyst SystemLigandSolventTemp (°C)Yield (%)
1

None (

)
Toluene/EtOH90< 20%
2


1,4-Dioxane9065%
3

SPhosToluene/H_2O10082%
4

XPhos 1,4-Dioxane/H_2O 90 > 95%

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for the cross-coupling of 1-Bromo-2-ethoxy-4-methylbenzene, highlighting the critical intermediate stages where the steric bulk of the ortho-ethoxy group interacts with the monoligated Palladium center.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L)-Br] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Ar-Pd(II)(L)-Ar'] OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination Ar-Ar' + Pd(0)L TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product ArBr 1-Bromo-2-ethoxy- 4-methylbenzene ArBr->OxAdd Boronic Ar'-B(OH)2 / Base Boronic->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 1-Bromo-2-ethoxy-4-methylbenzene.

Core Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific monitoring parameters to confirm reaction progression.

Protocol A: High-Yield Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a sterically hindered biaryl derivative.

Reagents:

  • 1-Bromo-2-ethoxy-4-methylbenzene (1.0 mmol, 215.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • 
     (0.02 mmol, 2 mol%)
    
  • XPhos (0.04 mmol, 4 mol%)

  • 
     (2.0 mmol, 424.5 mg)
    

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add

    
    , XPhos, and 
    
    
    
    .
  • Atmospheric Control: Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality:

    
     complexes are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.
    
  • Reagent Addition: Dissolve 1-Bromo-2-ethoxy-4-methylbenzene and phenylboronic acid in 5 mL of degassed 1,4-Dioxane/H_2O (4:1 v/v). Inject the solution into the Schlenk flask via a gas-tight syringe.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-calibrated oil bath. Stir vigorously for 12 hours.

  • In-Process Monitoring (Self-Validation): Perform TLC analysis (Hexanes:EtOAc 9:1). The reaction is complete when the UV-active spot for the aryl bromide (

    
    ) completely disappears, replaced by a lower 
    
    
    
    biaryl product spot.
  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and quench with deionized water (10 mL). Separate the layers and wash the organic phase with brine (10 mL). Dry over anhydrous

    
    .
    
  • Purification & Validation: Concentrate under reduced pressure and purify via flash column chromatography. Validate the final structure using

    
     NMR (look for the integration of the new multiplet at 7.3–7.5 ppm corresponding to the phenyl ring) and GC-MS (target 
    
    
    
    = 212.1).
Protocol B: Buchwald-Hartwig Amination

Objective: Construct a


 bond to yield a tertiary amine intermediate.

Reagents:

  • 1-Bromo-2-ethoxy-4-methylbenzene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • 
     (0.02 mmol)
    
  • RuPhos (0.04 mmol)

  • 
     (1.5 mmol)
    

Step-by-Step Methodology:

  • Preparation: Combine

    
    , RuPhos, and 
    
    
    
    in a dried Schlenk flask under Argon. Causality: RuPhos is specifically selected over XPhos here because it prevents the reductive elimination of the aryl group with the phosphine ligand itself, a common side reaction in secondary amine couplings.
  • Addition: Add 1-Bromo-2-ethoxy-4-methylbenzene, morpholine, and 5 mL of anhydrous, degassed Toluene.

  • Execution: Heat to 85 °C for 14 hours.

  • Workup & Validation: Filter the crude mixture through a pad of Celite to remove Palladium black and inorganic salts. Concentrate and purify via silica gel chromatography. Validate via GC-MS (target mass corresponding to the morpholino-arene derivative).

References

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: ACS Chemical Reviews URL: [Link]

Positional Isomerism in Halogenated Arenes: A Technical Guide to 1-Bromo-2-ethoxy-4-methylbenzene vs. 1-Bromo-4-ethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and pharmaceutical drug development, the precise spatial arrangement of substituents on an aromatic ring dictates both the physicochemical properties and the chemical reactivity of the molecule. This whitepaper provides an in-depth comparative analysis of two critical positional isomers: 1-Bromo-2-ethoxy-4-methylbenzene (Isomer A) and 1-Bromo-4-ethoxy-2-methylbenzene (Isomer B) .

While both share the molecular formula C9H11BrO, the transposition of the ethoxy and methyl groups relative to the bromine atom fundamentally alters their steric environments, electronic profiles, and behavior in transition-metal-catalyzed cross-coupling reactions.

Structural Profiling and Electronic Causality

The fundamental divergence between Isomer A and Isomer B lies in the inductive (+I) and mesomeric (+M) effects exerted on the carbon-bromine (C-Br) bond.

  • Isomer A (1-Bromo-2-ethoxy-4-methylbenzene): The bromine atom is flanked by an ortho-ethoxy group and an ortho-hydrogen, with a para-methyl group. The ethoxy group is sterically demanding but provides strong electron donation (+M) to the ortho and para positions.

  • Isomer B (1-Bromo-4-ethoxy-2-methylbenzene): The bromine atom is flanked by an ortho-methyl group and an ortho-hydrogen, with a para-ethoxy group. The para-ethoxy group donates electron density directly to the C-Br carbon via resonance, while the ortho-methyl group provides rigid, non-coordinating steric hindrance.

Comparative Physicochemical Properties

The following table summarizes the quantitative data for both isomers, highlighting their structural metrics (1)[1], ().

PropertyIsomer A: 1-Bromo-2-ethoxy-4-methylbenzeneIsomer B: 1-Bromo-4-ethoxy-2-methylbenzene
CAS Number 1394291-57-668155-69-1
Molecular Formula C9H11BrOC9H11BrO
Molecular Weight 215.09 g/mol 215.09 g/mol
Ortho Substituent (to Br) Ethoxy (-OCH2CH3)Methyl (-CH3)
Para Substituent (to Br) Methyl (-CH3)Ethoxy (-OCH2CH3)
Electronic Effect on C-Br +M (ortho), +I (para)+I (ortho), +M (para)
Physical Form Liquid (Predicted)Colorless to light yellow liquid

Spectroscopic Differentiation (NMR)

Distinguishing these isomers in the laboratory relies heavily on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind the spectral differences is rooted in the shielding effects of the ethoxy group's oxygen lone pairs.

  • Diagnostic Handle (H6 Proton): The proton at the C6 position (adjacent to the bromine) experiences vastly different electronic environments.

    • In Isomer A , H6 is para to the ethoxy group. The strong +M effect of the oxygen atom pushes electron density into the ring, heavily shielding the H6 proton and shifting its resonance upfield (lower ppm).

    • In Isomer B , H6 is meta to the ethoxy group. Because resonance effects do not operate efficiently at the meta position, H6 is significantly less shielded and will appear further downfield (higher ppm) compared to Isomer A.

IsomerAnalysis A C9H11BrO Isomers B 1-Bromo-2-ethoxy-4-methylbenzene (Isomer A) A->B C 1-Bromo-4-ethoxy-2-methylbenzene (Isomer B) A->C D Ortho-Ethoxy Sterics Para-Methyl Electronics B->D E Ortho-Methyl Sterics Para-Ethoxy Electronics C->E F NMR: Shielded H6 (Para to OEt) D->F G NMR: Deshielded H6 (Meta to OEt) E->G

Logical workflow for structural and spectroscopic differentiation of C9H11BrO isomers.

Reactivity and Cross-Coupling Dynamics

Both isomers are highly valuable aryl halide building blocks for Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (2)[2]. However, their reactivity profiles diverge at the oxidative addition step.

Palladium(0) prefers to insert into electron-poor, sterically unhindered C-X bonds.

  • Isomer A presents a bulky ortho-ethoxy group. While sterically demanding, the oxygen atom can act as a weak directing group, transiently coordinating the Pd center to facilitate insertion.

  • Isomer B presents an ortho-methyl group (purely steric, non-coordinating) and a para-ethoxy group. The para-ethoxy group strongly donates electron density into the C-Br bond, making it electron-rich and inherently more resistant to oxidative addition than a neutral arene.

To overcome these barriers, specialized dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) are required to accelerate the catalytic cycle.

SuzukiCoupling N1 Aryl Bromide (Isomer A or B) N2 Oxidative Addition (Pd(0) -> Pd(II)) N1->N2 Steric gating N3 Transmetalation (Boronic Acid) N2->N3 Base assisted N4 Reductive Elimination (Product Formation) N3->N4 N4->N2 Pd(0) Regeneration

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle highlighting steric gating steps.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure high yields when coupling sterically hindered and electron-rich aryl bromides like Isomer A and Isomer B, the following self-validating protocol utilizes a highly active catalyst system (3)[3].

Objective: Regioselective C-C bond formation via Pd-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation & Degassing (Causality: Prevent Catalyst Poisoning):

    • Charge a Schlenk flask with the aryl bromide (Isomer A or B, 1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

    • Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparge the mixture with Argon for 15 minutes. Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the reaction.

  • Catalyst & Ligand Selection (Causality: Overcome Steric/Electronic Barriers):

    • Add Pd2(dba)3 (2 mol%) and XPhos (8 mol%). XPhos is specifically chosen because its bulky, electron-rich dicyclohexylphosphine moiety forces the Pd center into a highly reactive monoligated Pd(0) state, which is critical for oxidative addition into the electron-rich C-Br bond of Isomer B.

  • Base Activation (Causality: Enable Transmetalation):

    • Add anhydrous K2CO3 (2.0 equiv). The base coordinates with the boronic acid to form a nucleophilic boronate complex, which is required for the transmetalation step onto the Pd(II) intermediate.

  • Thermal Execution:

    • Seal the flask and heat to 90 °C for 12 hours. Monitor via TLC or LC-MS.

  • In-Process Control (IPC) and Workup:

    • Once complete consumption of the aryl bromide is confirmed, cool to room temperature. Dilute with EtOAc and wash with brine. Extract the aqueous layer, dry the combined organics over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Implications in Drug Development

In medicinal chemistry, the choice between Isomer A and Isomer B is not trivial. The transposition of the methyl and ethoxy groups alters the molecule's topological polar surface area and its vector of projection when binding to a target protein. For instance, if the ethoxy group acts as a hydrogen bond acceptor in a hydrophobic pocket, utilizing Isomer A instead of Isomer B will shift the oxygen atom's spatial coordinate by approximately 2.8 Å, potentially turning a nanomolar inhibitor into an inactive compound. Understanding these positional nuances is paramount for rational structure-activity relationship (SAR) optimization.

References

  • ChemicalBook. "1-Bromo-2-ethoxy-4-methylbenzene | 1394291-57-6".
  • Sigma-Aldrich. "1-Bromo-4-ethoxy-2-methylbenzene | 68155-69-1".
  • Google Patents. "US7910619B2 - 1-thio-D-glucitol derivatives".
  • Ambeed. "27060-75-9 | 1-Bromo-4-methoxy-2-methylbenzene | Aryls".

Sources

Molecular weight and formula of 1-Bromo-2-ethoxy-4-methylbenzene

[1][2]

Part 1: Molecular Identity & Stoichiometry

Core Physicochemical Data

The precise characterization of 1-Bromo-2-ethoxy-4-methylbenzene requires distinguishing it from its common isomers (e.g., the p-cresol derivative).[1] The data below applies specifically to the 1-Br, 2-OEt, 4-Me isomer, a derivative of m-cresol.

PropertyValueNotes
Molecular Formula C₉H₁₁BrO Confirmed Stoichiometry
Molecular Weight (Average) 215.09 g/mol Standard weighted average
Monoisotopic Mass 214.00 g/mol Based on ⁷⁹Br isotope
Exact Mass 213.9993 g/mol High-Resolution MS target
Heavy Atom Count 11C, O, Br
CLogP (Predicted) ~3.80Highly Lipophilic
Physical State Pale Yellow OilAt STP
Isotopic Abundance & Mass Spectrometry

For researchers utilizing Mass Spectrometry (GC-MS/LC-MS), the bromine signature is the primary validation marker. Bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), resulting in a characteristic 1:1 doublet pattern.

  • M+ Peak (214.0): Corresponds to C₉H₁₁⁷⁹BrO.

  • M+2 Peak (216.0): Corresponds to C₉H₁₁⁸¹BrO.

  • Intensity Ratio: The M+ and M+2 peaks will appear at approximately equal intensity. Absence of this "twin tower" pattern indicates loss of the bromine moiety or misidentification.

Part 2: Structural Characterization & Disambiguation

Structural Disambiguation (Critical)

A frequent error in procurement and synthesis is confusing this molecule with its isomers. You must verify the substitution pattern:

  • Target Molecule (CAS 1394291-57-6): 1-Bromo-2-ethoxy-4-methylbenzene.[2][1]

    • Pattern: Br and Methyl are Para (1,4). Ethoxy is Ortho to Br (1,2).

    • Precursor: 2-Bromo-5-methylphenol (derived from m-cresol).

  • Common Isomer (CAS 103260-55-5): 2-Bromo-1-ethoxy-4-methylbenzene.[3][4][5][6]

    • Pattern: Ethoxy and Methyl are Para (1,4). Br is Ortho to Ethoxy.

    • Precursor: 2-Bromo-4-methylphenol (derived from p-cresol).[7]

Spectroscopic Validation (¹H-NMR)

To confirm the 1-Br, 2-OEt, 4-Me structure, look for the specific coupling constants (


  • Aromatic Region (3H):

    • 
       ~7.35 (d, 
      
      
      =8.0 Hz, 1H, H-6): The proton ortho to Br is deshielded.
    • 
       ~6.70 (s, 1H, H-3): The proton between OEt and Me (isolated singlet or fine doublet).
      
    • 
       ~6.65 (d, 1H, H-5): Proton adjacent to Me.
      
  • Aliphatic Region:

    • 
       ~4.05 (q, 
      
      
      =7.0 Hz, 2H): -OCH₂- (Characteristic quartet of ethoxy).
    • 
       ~2.28 (s, 3H): Ar-CH₃  (Aryl methyl).
      
    • 
       ~1.45 (t, 
      
      
      =7.0 Hz, 3H): -CH₃ (Terminal methyl of ethoxy).

Part 3: Synthetic Pathways[2]

Synthesis Strategy: Williamson Etherification

The most robust route to 1-Bromo-2-ethoxy-4-methylbenzene is the O-alkylation of 2-bromo-5-methylphenol . This precursor ensures the correct bromine/methyl regiochemistry (para relationship) is established before the ether formation.

Reaction Logic:

  • Deprotonation: A weak base (K₂CO₃) is sufficient to deprotonate the phenol (pKa ~10) without inducing side reactions.

  • Nucleophilic Attack: The phenoxide ion attacks Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) via an Sₙ2 mechanism.

  • Solvent Choice: DMF or Acetone. DMF is preferred for rate enhancement (polar aprotic), while Acetone is easier to remove.

Step-by-Step Protocol

Reagents:

  • 2-Bromo-5-methylphenol (1.0 eq) [CAS: 1450-75-5]

  • Ethyl Iodide (1.2 eq) [or Ethyl Bromide]

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • DMF (Dimethylformamide) [0.5 M concentration]

Procedure:

  • Setup: Charge a round-bottom flask with 2-bromo-5-methylphenol and anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide. The mixture may turn yellow/orange.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

    • Note: If using Ethyl Bromide, mild heating (50°C) may be required due to lower reactivity.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol spot (lower R_f) should disappear.

  • Workup:

    • Dilute reaction mixture with water (5x volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with 1M NaOH (to remove unreacted phenol), then Water, then Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (100% Hexanes -> 5% EtOAc/Hexanes).

Synthetic Workflow Diagram

SynthesisStartm-Cresol(3-Methylphenol)BrominationBromination(Br2, 0°C)Start->BrominationRegioselectiveSub.Intermediate2-Bromo-5-methylphenol(Precursor)Bromination->IntermediateIsol. IsomerProduct1-Bromo-2-ethoxy-4-methylbenzene(Target)Intermediate->ProductWilliamsonEtherificationReagentsEt-I + K2CO3(DMF, 60°C)Reagents->ProductSN2 Attack

Figure 1: Synthetic route from m-cresol to target, highlighting the critical intermediate selection.

Part 4: Applications in Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The bromine handle at position 1 makes this molecule an excellent electrophile for Palladium-catalyzed cross-coupling. It is frequently used to synthesize biaryl ethers , a common motif in kinase inhibitors.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Coupling Partner: Aryl Boronic Acids.

  • Utility: The ethoxy group acts as a lipophilic electron-donating group (EDG), modulating the electronic properties of the resulting biaryl scaffold.

Decision Tree: Isomer Selection

Use this logic flow to ensure you are synthesizing/purchasing the correct isomer for your SAR (Structure-Activity Relationship) study.

DecisionTreeStartSelect Target StructureQ1Where is the Methyl grouprelative to Bromine?Start->Q1ParaPara (1,4)Q1->ParaOpposite endsMetaMeta (1,3)Q1->MetaOffsetResult1Target: 1-Bromo-2-ethoxy-4-methylbenzene(Use 2-Bromo-5-methylphenol)Para->Result1Result2Isomer: 2-Bromo-1-ethoxy-4-methylbenzene(Use 2-Bromo-4-methylphenol)Meta->Result2

Figure 2: Logic flow for selecting the correct precursor based on regiochemical requirements.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 109666, 1-bromo-4-ethoxy-2-methylbenzene (Isomer Comparison). Retrieved from [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Procedure. Retrieved from [Link]

Solubility of 1-Bromo-2-ethoxy-4-methylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Dynamics of 1-Bromo-2-ethoxy-4-methylbenzene in Organic Solvents: A Theoretical and Empirical Guide

As drug development and advanced materials synthesis evolve, understanding the precise solvation thermodynamics of key intermediates becomes critical for optimizing reaction yields and purification workflows. 1-Bromo-2-ethoxy-4-methylbenzene (CAS: 1394291-57-6) is a highly lipophilic halogenated aromatic ether with a molecular weight of 215.09 g/mol [1]. Because the molecule features a hydrophobic aromatic core, a weakly polar ethoxy linkage, and a highly polarizable bromine atom, its solubility behavior is non-trivial.

This whitepaper provides an in-depth analysis of the solubility profile of 1-Bromo-2-ethoxy-4-methylbenzene, detailing the mechanistic causality behind solvent-solute interactions and outlining a self-validating experimental protocol for robust solubility quantification.

Mechanistic Causality & Theoretical Framework

The dissolution of halogenated aromatic compounds cannot be accurately predicted by simple "like-dissolves-like" heuristics. Instead, it is best modeled using 2, which deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (


), polarity (

), and hydrogen bonding (

)[2].
  • Dispersion Forces (

    
    ) : The bulky benzene ring and the heavy bromine atom exhibit significant electron cloud polarizability. Solvents with high 
    
    
    
    values (such as dichloromethane or toluene) readily induce instantaneous dipoles, creating strong, favorable solute-solvent dispersion interactions[3].
  • Polarity (

    
    ) : The asymmetric substitution of the bromo, ethoxy, and methyl groups creates a net molecular dipole. Polar aprotic solvents align well with this moderate 
    
    
    
    , facilitating solvation without requiring high energy to break solvent-solvent bonds.
  • Hydrogen Bonding (

    
    ) : While the ether oxygen provides a weak hydrogen-bond acceptor site, the molecule completely lacks hydrogen-bond donors. Consequently, highly protic solvents like water (which possess massive 
    
    
    
    values) force the hydrophobic bulk of the molecule into an energetically unfavorable cavity. The energy required to disrupt the hydrogen-bonded network of water is not compensated by the weak dipole-induced dipole interactions with the solute, leading to near-total insolubility due to the hydrophobic effect.

Quantitative Solubility Profile

Based on the HSP theoretical framework and empirical behavior of structurally analogous halogenated ethers, the quantitative solubility of 1-Bromo-2-ethoxy-4-methylbenzene across various solvent classes is summarized below.

SolventChemical ClassDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Primary Interaction Mechanism
Water Polar Protic80.1< 0.1 (Insoluble)Severe

mismatch; hydrophobic exclusion.
Methanol Polar Protic32.710 - 50 (Slightly Soluble)Partial

matching via the ether oxygen.
Hexane Non-polar1.89> 100 (Soluble)Strong

matching with the aromatic core.
Ethyl Acetate Polar Aprotic6.02> 500 (Highly Soluble)Excellent

and

alignment.
Dichloromethane Halogenated8.93> 1000 (Freely Soluble)Halogen bonding and optimal HSP overlap.

Experimental Protocol: Self-Validating Solubility Determination

To empirically determine the precise thermodynamic solubility of 1-Bromo-2-ethoxy-4-methylbenzene for a specific process, a self-validating closed-loop system must be employed. Relying on a single quantification method (e.g., visual dissolution) introduces high margins of error due to kinetic supersaturation or solvent entrapment. This protocol utilizes orthogonal validation : pairing gravimetric analysis with High-Performance Liquid Chromatography (HPLC-UV).

Step 1: Thermodynamic Equilibration

  • Action : Add 500 mg of 1-Bromo-2-ethoxy-4-methylbenzene to 1.0 mL of the target solvent in a sealed borosilicate vial. Agitate the suspension at 25.0 ± 0.1 °C for 24 hours using an isothermal shaker.

  • Causality : Adding excess solute ensures the system reaches the true thermodynamic saturation point rather than a temporary kinetic dissolution state. The 24-hour timeframe overcomes the lattice energy barrier of the solid state.

Step 2: Phase Separation

  • Action : Centrifuge the mixture at 10,000 RPM for 15 minutes at 25°C. Extract the supernatant using a 0.22 µm PTFE syringe filter.

  • Causality : PTFE is chemically inert to halogenated and organic solvents. Filtering prevents sub-micron undissolved particulates from artificially inflating the concentration data.

Step 3: Orthogonal Quantification

  • Method A (Gravimetric) : Transfer exactly 100 µL of the supernatant to a pre-weighed aluminum crucible. Evaporate the solvent under a gentle nitrogen stream until a constant mass is achieved.

  • Method B (HPLC-UV) : Dilute 10 µL of the supernatant into 1.0 mL of a compatible mobile phase (e.g., 70:30 Acetonitrile:Water). Inject into an HPLC system equipped with a C18 column and measure UV absorbance at 254 nm. Calculate the concentration against a pre-established standard calibration curve.

Step 4: Self-Validation Loop

  • Action : Compare the calculated mass derived from Method A with the concentration derived from Method B.

  • Causality : This is the core of the self-validating system. If the Gravimetric Mass is significantly higher than the HPLC Mass, it indicates solvent entrapment within the crystal lattice during evaporation, or the presence of non-UV-active impurities. If the variance between the two orthogonal methods is < 5%, the solubility data is mathematically validated and safe to record.

Experimental Workflow Visualization

Workflow Start 1-Bromo-2-ethoxy-4-methylbenzene (Solid Sample) SolventAdd Add Target Solvent (Equilibration at 25°C) Start->SolventAdd Excess Solute Centrifuge Centrifugation & Filtration (Phase Separation) SolventAdd->Centrifuge 24h Agitation Gravimetric Gravimetric Analysis (Mass Determination) Centrifuge->Gravimetric Aliquot A HPLC HPLC-UV Analysis (Concentration Check) Centrifuge->HPLC Aliquot B Validation Cross-Validation (Gravimetric vs HPLC) Gravimetric->Validation HPLC->Validation Fail Discrepancy Detected (Recalibrate/Re-test) Validation->Fail Error > 5% Success Validated Solubility Profile (Data Logged) Validation->Success Error < 5% Fail->SolventAdd Repeat Protocol

Fig 1: Self-validating workflow for determining thermodynamic solubility of organic compounds.

References

  • MDPI - Polymers . "Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers". Available at:[Link]

  • ACS Journal of Chemical & Engineering Data . "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter". Available at:[Link]

  • University of Calgary - Department of Chemistry . "Solubility of Organic Compounds". Available at:[Link]

Sources

Technical Guide: Safety & Handling of 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the safety, handling, and hazard profile of 1-Bromo-2-ethoxy-4-methylbenzene (CAS 1394291-57-6). It is designed for researchers and drug development professionals utilizing this compound as a scaffold in organic synthesis.

Executive Summary

1-Bromo-2-ethoxy-4-methylbenzene is a halogenated aromatic ether commonly employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its primary utility lies in its dual functionality: the aryl bromide moiety serves as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ethoxy group provides steric modulation and improved lipophilicity compared to methoxy analogs.

While not classified as a "high-consequence" pathogen or explosive, its handling requires strict adherence to GHS protocols due to its irritant properties and potential for respiratory sensitization. This guide synthesizes data from safety data sheets (SDS) with practical laboratory experience to ensure safe, reproducible workflows.

Chemical Identity & Properties
PropertyData
Chemical Name 1-Bromo-2-ethoxy-4-methylbenzene
CAS Number 1394291-57-6
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Physical State Liquid (at room temperature)
Solubility Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water
SMILES CCOc1cc(C)ccc1Br
Hazard Identification (GHS Classification)

As a Senior Application Scientist, I emphasize that while specific toxicological data for this exact isomer is limited, structure-activity relationship (SAR) analysis with similar brominated alkoxytoluenes confirms a standard irritant profile.

Core Hazards
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1][2] The lipophilic ethoxy tail facilitates dermal absorption, potentially exacerbating local irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).[2] Vapors or direct contact can cause conjunctival redness.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335). Inhalation of mists during syringe transfer is a primary exposure route.

Expert Insight: The Mechanism of Hazard

The hazard stems from the compound's reactivity. While the aryl bromide is stable, the electronic richness of the ring (donated by the ethoxy group) makes it susceptible to electrophilic aromatic substitution, and potentially reactive with biological nucleophiles if metabolically activated. However, the immediate acute risk is direct tissue irritation caused by the solvent-like properties of the ether functionality stripping lipid bilayers from skin/mucosa.

Visualization: Hazard Logic Flow

The following diagram illustrates the GHS classification logic and the required response hierarchy.

GHS_Logic Compound 1-Bromo-2-ethoxy-4-methylbenzene (CAS 1394291-57-6) Exposure Exposure Route? Compound->Exposure Skin Dermal Contact Exposure->Skin Eye Ocular Contact Exposure->Eye Inhale Inhalation Exposure->Inhale H315 H315: Skin Irritation (Lipid extraction) Skin->H315 H319 H319: Eye Irritation (Mucosal inflammation) Eye->H319 H335 H335: Respiratory Irritation (Mist inhalation) Inhale->H335 Control Control Measure: Fume Hood + Nitrile Gloves H315->Control H319->Control H335->Control

Figure 1: GHS Hazard Classification and Exposure Response Logic.

Safe Handling & Synthesis Protocols
4.1 Engineering Controls
  • Ventilation: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

  • Inert Atmosphere: While the compound is relatively stable, cross-coupling reactions often require anhydrous conditions. Handle under Nitrogen or Argon to prevent moisture interference, which can also mitigate volatility.

4.2 Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are generally sufficient for splash protection. For prolonged immersion or cleanup, use Silver Shield/4H laminate gloves to prevent permeation of the aromatic ether.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory.[3] Face shields are recommended during scale-up (>10g) synthesis.

4.3 Experimental Workflow: Cross-Coupling Preparation

The following protocol ensures safety during the most common application: preparing the reagent for a Suzuki coupling.

  • Weighing: Weigh the liquid in a tared septum-capped vial or flask inside the hood to contain vapors.

  • Solvent Addition: Add anhydrous solvent (e.g., THF, Dioxane) via syringe through the septum.

    • Why? This "closed system" technique prevents mist generation (H335).

  • Catalyst Addition: Add Pd-catalyst and base.

  • Heating: Ensure the reflux condenser is active before heating.

    • Risk:[1] Overheating without condensation releases toxic brominated vapors.

Visualization: Safe Synthesis Workflow

Safety_Workflow Start Start: Reagent Retrieval Weigh Weighing (Inside Fume Hood) Start->Weigh PPE Check Dissolve Solvent Addition (Closed Septum System) Weigh->Dissolve Avoid Mist Reaction Reaction/Heating (Reflux Condenser) Dissolve->Reaction Inert Gas Quench Quenching/Workup (Phase Separation) Reaction->Quench Cool First Waste Waste Disposal (Halogenated Organic) Quench->Waste Segregate

Figure 2: Step-by-step safety workflow for handling halogenated aromatic ethers in synthesis.

Emergency Response & First Aid

In the event of exposure, the following self-validating protocols apply. "Self-validating" means the response effectively neutralizes the immediate threat (dilution/removal) without requiring complex decision-making under stress.

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15 min. Lift eyelids.Mechanical removal of the irritant prevents corneal etching.
Skin Contact Wash with soap and water.[1] Do not use alcohol.Alcohol increases skin permeability, driving the brominated compound deeper into the dermis.
Inhalation Move to fresh air.[1][4][5]Removes the source of mucosal irritation; allows cilia to clear particulates.
Spill Cleanup Absorb with vermiculite/sand.Prevents spread.[1][5] Do not use sawdust (potential fire risk with oxidizers often present in labs).
Storage & Stability
  • Storage Conditions: Store in a cool, dry place (room temperature is generally acceptable, but 2-8°C is preferred for long-term purity). Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents.[1][4]

  • Shelf Life: Re-test purity (GC-MS/NMR) after 12 months. The ether linkage is stable, but the aryl bromide can slowly debrominate under intense light/UV exposure.

References
  • Sigma-Aldrich. (2025).[1] Product Specification: 1-Bromo-2-ethoxy-4-methylbenzene (CAS 1394291-57-6).[6][7][8] Retrieved from

  • ChemicalBook. (2025). 1-Bromo-2-ethoxy-4-methylbenzene Chemical Properties and Safety. Retrieved from

  • PubChem. (2025).[3] Compound Summary: Brominated Toluene Derivatives. National Library of Medicine.[3] Retrieved from

  • BLD Pharm. (2025). Safety Data Sheet (SDS) for CAS 1394291-57-6. Retrieved from

Sources

Technical Guide & Procurement Strategy: 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and procurement strategy for 1-Bromo-2-ethoxy-4-methylbenzene (CAS 1394291-57-6) .

CAS: 1394291-57-6 Formula: C₉H₁₁BrO Molecular Weight: 215.09 g/mol [1][2]

Part 1: Executive Summary & Chemical Identity

This guide targets researchers and process chemists requiring high-purity 1-Bromo-2-ethoxy-4-methylbenzene . This compound serves as a critical aryl halide building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-ethoxy-4-methylphenyl moiety into complex pharmaceutical intermediates and agrochemicals.

Unlike commodity solvents, this substance is a Tier 2 Fine Chemical —frequently available in catalog inventories but often requiring lead times for bulk synthesis.

Chemical Structure & Nomenclature
  • IUPAC Name: 1-Bromo-2-ethoxy-4-methylbenzene[2]

  • Synonyms: 2-Bromo-5-methylphenetole; 2-Ethoxy-4-methyl-1-bromobenzene; Benzene, 1-bromo-2-ethoxy-4-methyl-

  • SMILES: CCOc1cc(C)ccc1Br

PropertySpecification (Typical)
Appearance Clear colorless to pale yellow liquid (or low-melting solid)
Purity (GC) ≥ 97.0%
Boiling Point ~240–250°C (Predicted at 760 mmHg)
Density ~1.3 ± 0.1 g/cm³
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water

Part 2: Market Analysis – Suppliers & Pricing

Current Market Status (2025-2026): This compound is not a "stock item" for major catalog giants (e.g., Sigma-Aldrich, Fisher) for immediate overnight delivery. It is primarily sourced through specialized building block vendors and custom synthesis houses .

Validated Suppliers

The following entities have listed this specific CAS or possess the direct manufacturing capability based on the precursor availability.

Supplier TierVendor NameReliability RatingPrimary RegionNotes
Tier 1 (Stock) AOBChem USA HighUSA/GlobalLikely holds small inventory (1-5g).
Tier 2 (Catalog) Atomax Chemicals MediumAsia/GlobalGood for bulk inquiries (>100g).
Tier 2 (Catalog) Neostar United MediumAsiaSpecializes in aromatic bromides.
Aggregator ChemicalBook / MolPort VariableGlobalUse to broadcast RFQs to multiple vendors.
Pricing Architecture ("Should-Cost" Model)

Since live pricing fluctuates, use this model to evaluate quotes. The price is driven by the custom synthesis labor rather than raw materials.

  • Raw Material Cost: Low. (Precursors p-cresol and ethyl bromide are commodity chemicals).

  • Synthesis Complexity: Low (2-step linear synthesis).

QuantityEstimated Market Price (USD)Procurement Strategy
1 g $80 – $150Catalog Purchase. Do not negotiate; speed is priority.
25 g $400 – $700Catalog/Distributor. Compare 2-3 vendors.
100 g $900 – $1,500Custom Synthesis. Request a batch make; lead time ~2-3 weeks.
1 kg $2,500 – $4,000Process Contract. Requires specific RFQ based on the route below.

Procurement Tip: If a vendor quotes >$2,000 for 100g, they are likely outsourcing it. Go directly to a manufacturer or synthesize in-house using the protocol in Part 3.

Part 3: Technical Deep Dive – Synthesis & Manufacturing

For R&D teams facing long lead times, in-house synthesis is a viable and cost-effective option. The route is robust, utilizing the Williamson Ether Synthesis on a brominated cresol derivative.

Retrosynthetic Analysis

The most logical disconnection is at the ether oxygen.

  • Target: 1-Bromo-2-ethoxy-4-methylbenzene[1][2]

  • Precursor: 2-Bromo-4-methylphenol (2-Bromo-p-cresol)

  • Starting Material: p-Cresol (4-Methylphenol)

Synthesis Pathway Diagram

G Start p-Cresol (CAS 106-44-5) Step1 Bromination (Br2, <0°C) Start->Step1 Electrophilic Aromatic Subst. Inter 2-Bromo-4-methylphenol (Major Isomer) Step1->Inter Ortho-substitution Step2 O-Alkylation (EtBr, K2CO3, DMF) Inter->Step2 Williamson Ether Synth Product 1-Bromo-2-ethoxy-4-methylbenzene (CAS 1394291-57-6) Step2->Product SN2 Reaction

Figure 1: Synthetic route from commodity p-cresol to target CAS 1394291-57-6.

Detailed Experimental Protocol (Self-Validating)

Step 1: Preparation of 2-Bromo-4-methylphenol

  • Reagents: p-Cresol (1.0 eq), Bromine (1.0 eq), DCM or Chloroform.

  • Procedure: Dissolve p-cresol in DCM at -10°C. Add Bromine dropwise. The low temperature favors mono-bromination at the ortho position (sterically less hindered than the meta positions and electronically activated).

  • Critical QC Point: Verify absence of 2,6-dibromo-4-methylphenol by GC-MS before proceeding.

Step 2: O-Alkylation (The Target Synthesis)

  • Reagents: 2-Bromo-4-methylphenol (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).

  • Procedure:

    • Charge flask with 2-Bromo-4-methylphenol, K₂CO₃, and DMF.

    • Stir at room temperature for 30 mins to form the phenoxide.

    • Add Ethyl Bromide slowly.

    • Heat to 60°C for 4–6 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol—Critical Purification Step).

    • Dry over MgSO₄ and concentrate.

Part 4: Quality Control & Specifications

When purchasing or synthesizing, the following analytical signatures validate the identity of CAS 1394291-57-6.

H-NMR Interpretation (CDCl₃, 400 MHz)
  • δ 1.45 (t, 3H): Methyl of the ethoxy group (-OCH₂CH₃ ).

  • δ 2.30 (s, 3H): Aryl methyl group (Ar-CH₃ ).

  • δ 4.10 (q, 2H): Methylene of the ethoxy group (-OCH₂ CH₃).

  • Aromatic Region (δ 6.6 – 7.5):

    • Look for an ABC pattern (or ABX) typical of 1,2,4-trisubstituted benzenes.

    • H3 (Ortho to OEt): Doublet (small coupling) or singlet-like due to meta-coupling.

    • H5 (Meta to Br): Doublet of doublets.

    • H6 (Ortho to Br): Doublet (largest shift downfield due to Br proximity).

Impurity Profile
ImpurityOriginDetection MethodRemoval Strategy
2-Bromo-4-methylphenol Unreacted precursorTLC / GCWash with 1M NaOH (Phenol is acidic).
2,6-Dibromo-4-methylphenol Over-brominationGC-MSFractional distillation (Boiling point difference).
1-Bromo-4-methylbenzene Impurity in starting materialGCDifficult to remove; ensure high-grade p-cresol start.

Part 5: Safety & Handling

  • GHS Classification: Warning.[3]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling:

    • The compound is an aryl bromide and an ether . It is generally stable but should be stored away from strong oxidizing agents.

    • Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into drains (toxic to aquatic life).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117915 (Isomer Reference & Physical Properties). Retrieved from [Link]

  • Organic Syntheses (1921). Preparation of p-Cresol derivatives and Bromination protocols. Organic Syntheses, Coll. Vol. 1, p.175. Retrieved from [Link]

Sources

Electronic Properties of 2-Ethoxy-4-Methyl Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the electronic structure, synthesis, and reactivity of 1-bromo-2-ethoxy-4-methylbenzene . It is designed for researchers requiring high-fidelity data for scaffold selection in medicinal chemistry and materials science.

Technical Monograph | Version 1.0

Executive Summary

The 2-ethoxy-4-methyl aryl bromide scaffold (specifically 1-bromo-2-ethoxy-4-methylbenzene) represents a distinct class of electron-rich electrophiles. Unlike its para-ethoxy isomer, the ortho-ethoxy group at the C-2 position exerts a dual influence: it electronically deactivates the C-Br bond toward oxidative addition via strong mesomeric donation (+M), while simultaneously enabling directed lithiation via chelation control. This guide analyzes these competing effects to optimize cross-coupling and metallation workflows.

Electronic Structure Analysis

Substituent Vector Mapping

The electronic behavior of the benzene ring is governed by the interplay between the 2-ethoxy (-OEt) and 4-methyl (-Me) groups relative to the 1-bromo (-Br) center.

  • 2-Ethoxy Group (Ortho):

    • Effect: Strong Mesomeric Donor (+M) / Weak Inductive Withdrawer (-I).

    • Impact: Increases electron density primarily at C-1 (ipso), C-3 (ortho), and C-5 (para). The increased density at C-1 strengthens the C-Br bond order, making the molecule less electrophilic compared to unsubstituted bromobenzene.

  • 4-Methyl Group (Para):

    • Effect: Weak Inductive Donor (+I) / Hyperconjugation.

    • Impact: Increases electron density at C-1 (para to Me). This reinforces the deactivating effect of the ethoxy group on the C-Br bond.

Hammett Parameters & Chemical Shift Prediction

Quantitative analysis using Hammett substituent constants (


) reveals the net electronic bias.
PositionSubstituent



(Est.)
Net Electronic Effect on C-1 (Br)
C-2 -OEt -0.24+0.10-0.15 *Strong Activation (Shielding)
C-4 -CH₃ -0.17 -0.07-Weak Activation (Shielding)

*Note:


 is influenced by steric field effects. The negative value indicates electron donation to the reaction center (C-1).

Implication: The cumulative electron donation makes the C-Br bond significantly more electron-rich than in standard aryl bromides. Consequently, oxidative addition (OA) to Pd(0) is the rate-limiting step in catalytic cycles, requiring electron-rich, bulky ligands (e.g., phosphines like P(t-Bu)₃ or Buchwald ligands) to facilitate the reaction.

Visualizing the Electronic Landscape

The following diagram maps the resonance and inductive vectors, highlighting the "Push-Push" electronic environment at the C-Br bond.

ElectronicMap Br Br (C-1) Leaving Group C1 C-1 (Ipso) High Electron Density C1->Br Bond Order > 1 (Harder OA) OEt 2-OEt (Ortho) Strong +M Donor OEt->C1 +M Resonance (Strengthens C-Br) Me 4-Me (Para) Weak +I Donor Me->C1 +I Inductive (Shields C-Br)

Caption: Vector map showing the cumulative electron donation from 2-OEt and 4-Me concentrating at C-1, increasing C-Br bond strength.

Synthetic Protocol: The "Self-Validating" Route

Direct bromination of 3-ethoxytoluene yields a mixture of isomers (predominantly the 4-bromo-3-ethoxytoluene). To guarantee the 2-ethoxy-4-methyl substitution pattern, a stepwise synthesis from 2-bromo-4-methylphenol is required. This route is regiochemically unambiguous.

Protocol: O-Alkylation of 2-Bromo-4-Methylphenol

Objective: Synthesis of 1-bromo-2-ethoxy-4-methylbenzene. Purity Target: >98% (GC-MS).

Reagents:

  • Substrate: 2-Bromo-4-methylphenol (CAS: 6627-55-0).

  • Alkylating Agent: Iodoethane (EtI) or Diethyl Sulfate.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methylphenol (10.0 g, 53.5 mmol) in DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (14.8 g, 107 mmol, 2.0 equiv) in one portion. The suspension will turn yellow/orange (phenoxide formation). Stir at RT for 15 min.

  • Alkylation: Add Iodoethane (6.4 mL, 80 mmol, 1.5 equiv) dropwise via syringe to control exotherm.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting phenol (Rf ~0.4) should disappear, replaced by the ether (Rf ~0.8).

  • Workup (Critical for Purity):

    • Cool to RT. Pour mixture into 200 mL ice-water.

    • Extract with Diethyl Ether (3 x 50 mL).

    • Wash combined organics with 1M NaOH (2 x 30 mL) to remove any unreacted phenol (Self-validating step: ensures no phenol contamination).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Yield: Expect ~90-95% yield of a colorless oil.

Reactivity Profile & Applications

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Challenge: The 2-ethoxy group creates steric hindrance around the Pd center during the oxidative addition step. Standard catalysts (e.g., Pd(PPh₃)₄) often fail or react sluggishly.

Solution: Use "Next-Generation" Precatalysts.

  • Ligand Choice: SPhos or XPhos. The biaryl backbone allows the Pd to accommodate the ortho-substituent.

  • Mechanism: The OEt oxygen does not effectively chelate Pd(0) to assist oxidative addition; rather, it acts as a steric block.

  • Recommended Conditions:

    • Catalyst: XPhos Pd G2 (1-2 mol%).

    • Base: K₃PO₄ (2.0 equiv).

    • Solvent: THF/Water (10:1) at 60°C.

Lithium-Halogen Exchange (The "Chelation Effect")

This is the most powerful feature of this scaffold. The 2-ethoxy oxygen acts as a Lewis base, coordinating to the Lithium atom after Br-Li exchange.

  • Reaction: 1-bromo-2-ethoxy-4-methylbenzene + n-BuLi

    
     [Intermediate] 
    
    
    
    Electrophile Trapping.
  • Kinetics: Extremely fast exchange (-78°C, <5 min).

  • Stability: The 5-membered chelate ring (Li-O-C-C-Li) stabilizes the aryllithium species, preventing benzyne formation or proton abstraction.

LiExchange Substrate Aryl Bromide (Precursor) Intermediate Lithiated Species (O-Li Chelation) Substrate->Intermediate Li-Hal Exchange nBuLi n-BuLi (-78°C) nBuLi->Intermediate Product Functionalized Aryl Ether Intermediate->Product Trapping Electrophile Electrophile (E+) Electrophile->Product

Caption: Pathway showing the stabilization of the lithiated intermediate via intramolecular coordination of the 2-ethoxy oxygen.

Physicochemical Properties (ADME)

For drug development, the 2-ethoxy-4-methyl motif offers specific advantages over the methoxy analog:

PropertyValue (Predicted)Note
LogP 4.9 ± 0.2Higher lipophilicity than methoxy analog (LogP ~4.4).
Metabolic Stability ModerateThe O-Ethyl group is susceptible to O-dealkylation (CYP450). The 4-Methyl group is a soft spot for benzylic oxidation.
Solubility Low (Aqueous)Requires formulation aids (cyclodextrins) for biological assays.

References

  • Synthesis of Alkoxy Aryl Bromides

    • Sigma-Aldrich.[1] "1-Bromo-4-ethoxy-2-methylbenzene Product Sheet." Accessed 2024. Link

  • Mechanistic Studies on Ortho-Substituted Oxidative Addition

    • ResearchGate. "Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes." Link

  • Lithium-Halogen Exchange Protocols

    • Wikipedia. "Metal–halogen exchange: Mechanism and Scope."[2] Link

  • Hammett Substituent Constants

    • Wired Chemist. "Hammett Sigma Constants and Electronic Effects." Link

  • Cross-Coupling of Sterically Hindered Halides

    • Organic Chemistry Portal. "Buchwald-Hartwig and Suzuki Coupling of Ortho-Substituted Aryl Halides." Link

Sources

Comprehensive Technical Guide on 1-Bromo-2-ethoxy-4-methylbenzene Derivatives: Synthesis, Cross-Coupling Methodologies, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Core Rationale

In the landscape of modern pharmaceutical development and fine chemical synthesis, highly functionalized aryl halides serve as the foundational architecture for complex active pharmaceutical ingredients (APIs). 1-Bromo-2-ethoxy-4-methylbenzene (CAS: 1394291-57-6) represents a highly specialized and synthetically valuable building block[1].

The strategic placement of its three functional groups dictates its utility:

  • Bromine (C1): Acts as the primary reactive site for transition-metal-catalyzed oxidative addition (e.g., Palladium or Nickel catalysis).

  • Ethoxy Group (C2, ortho to Br): Provides critical stereoelectronic tuning. Sterically, it induces non-planar conformations in resulting biaryl systems (crucial for chiral drug design). Electronically, the oxygen lone pairs can transiently chelate metal centers during catalysis, stabilizing reactive intermediates.

  • Methyl Group (C4, meta to ethoxy): Enhances the overall lipophilicity (LogP) of the molecule, a highly desirable trait for optimizing the pharmacokinetic profiles of small-molecule inhibitors.

This whitepaper provides a rigorous, field-proven guide to the de novo synthesis of 1-bromo-2-ethoxy-4-methylbenzene, its integration into advanced cross-coupling workflows, and the mechanistic causality behind these experimental protocols.

Physicochemical & Structural Profiling

Before initiating synthetic workflows, it is critical to understand the baseline physicochemical properties of the target intermediate. The table below summarizes the core data for 1-bromo-2-ethoxy-4-methylbenzene[1],.

PropertyValue / Description
Chemical Name 1-Bromo-2-ethoxy-4-methylbenzene
CAS Registry Number 1394291-57-6
Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
Predicted Boiling Point 250.0 ± 20.0 °C
Structural Class Halogenated Aryl Ether (Phenetole Derivative)
Primary Utility Cross-coupling electrophile, API intermediate

De Novo Synthesis: Causality & Self-Validating Protocols

While 1-bromo-2-ethoxy-4-methylbenzene can be sourced commercially, synthesizing it de novo allows for isotopic labeling or the generation of bespoke analogs. The most robust pathway begins with the regioselective bromination of m-cresol (3-methylphenol), followed by a Williamson ether synthesis[2].

Mechanistic Causality

Direct bromination of m-cresol is highly regioselective. The hydroxyl (-OH) group is a significantly stronger activating and ortho/para-directing group than the methyl (-CH3) group. Consequently, electrophilic aromatic substitution occurs predominantly para to the methyl group and ortho to the hydroxyl group, yielding 2-bromo-5-methylphenol . Subsequent ethylation locks the oxygen, preventing unwanted phenoxide coordination during downstream transition-metal catalysis while providing the necessary steric bulk[2].

Synthesis A m-Cresol (3-Methylphenol) B 2-Bromo-5-methylphenol A->B Electrophilic Aromatic Substitution (Br2) C 1-Bromo-2-ethoxy- 4-methylbenzene B->C Williamson Ether Synthesis (EtI, Base) D Pharmaceutical APIs (e.g., Sulfonamides) C->D Pd/Ni Catalyzed Cross-Coupling

Fig 1: Stepwise synthesis of 1-Bromo-2-ethoxy-4-methylbenzene and downstream functionalization.

Protocol 1: Synthesis of 1-Bromo-2-ethoxy-4-methylbenzene

This protocol is designed to be self-validating; the color changes and phase separations serve as internal quality controls.

Step 1: Williamson Etherification

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-bromo-5-methylphenol (10.0 g, 53.5 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Deprotonation: Add finely powdered anhydrous Potassium Carbonate (K2CO3) (14.8 g, 107.0 mmol). Stir vigorously at room temperature for 30 minutes.

    • Causality: K2CO3 is selected over stronger bases (like NaH) because it quantitatively deprotonates the phenol without risking side reactions or requiring strict air-free handling. The solution will turn a distinct yellow, validating the formation of the phenoxide anion.

  • Alkylation: Dropwise add Iodoethane (12.5 g, 80.2 mmol) over 15 minutes.

    • Causality: Iodoethane is preferred over bromoethane for laboratory-scale synthesis due to its superior leaving-group ability (lower C-X bond dissociation energy), ensuring >95% conversion.

  • Reaction: Heat the suspension to 60 °C for 4 hours under a nitrogen atmosphere.

  • Workup (Self-Validating): Cool to room temperature and quench with 200 mL of distilled water. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL).

    • Causality: The LiCl wash is critical; it selectively partitions residual DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the product as a pale yellow oil. Purify via flash chromatography (Silica gel, 95:5 Hexanes:EtOAc) if analytical purity (>99%) is required.

Advanced Catalytic Cross-Coupling Workflows

The primary utility of 1-bromo-2-ethoxy-4-methylbenzene lies in its role as an electrophile in transition-metal catalysis. It is heavily utilized in the synthesis of biphenyl sulfonamides (dual angiotensin/endothelin receptor antagonists)[2] and other complex arenes[3].

The Ortho-Alkoxy Effect in Palladium Catalysis

During the catalytic cycle, the ortho-ethoxy group is not merely a passive spectator. Upon oxidative addition of the Pd(0) catalyst into the C-Br bond, the oxygen atom of the ethoxy group can transiently coordinate to the highly electrophilic Pd(II) center. This transient chelation stabilizes the oxidative addition complex, preventing premature catalyst degradation (de-palladation) and accelerating the subsequent transmetalation step[4].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Complex Pd0->OA + Aryl Bromide (Chelation by -OEt) TM Transmetalation Intermediate OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination Transition State TM->RE Isomerization RE->Pd0 Catalyst Regeneration Product Biaryl Product RE->Product Product Release

Fig 2: Pd-catalyzed Suzuki-Miyaura cycle highlighting ortho-ethoxy chelation effects.

Protocol 2: Suzuki-Miyaura Cross-Coupling

For the synthesis of heavily substituted biaryl compounds.

  • Setup: In a Schlenk tube, combine 1-bromo-2-ethoxy-4-methylbenzene (1.0 equiv), an arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Solvent System: Add a degassed solvent mixture of Toluene:Ethanol:Water (2:1:1 v/v/v) to achieve a 0.2 M concentration.

    • Causality: This specific biphasic system is engineered for efficiency. Toluene dissolves the organic substrates, water dissolves the inorganic base to generate the active boronate species, and ethanol acts as an interfacial phase-transfer agent, maximizing collision frequency between the phases.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%) under a positive stream of argon.

  • Execution: Seal the tube and heat at 90 °C for 12 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: The Celite filtration is mandatory to trap precipitated "Palladium black" (inactive Pd nanoparticles), which would otherwise streak through a silica gel column and contaminate the final API.

Quantitative Performance Data

The following table summarizes the expected performance metrics of 1-bromo-2-ethoxy-4-methylbenzene across various standard cross-coupling modalities based on literature precedents for analogous ortho-alkoxy aryl bromides[3],[4].

Reaction TypeCoupling PartnerCatalyst SystemTemp (°C)Expected YieldPrimary Byproduct
Suzuki-Miyaura Phenylboronic AcidPd(PPh3)4 / K2CO39085 - 92%Protodehalogenation (<5%)
Heck Arylation Styrene derivativesPd(OAc)2 / Pyrimidinium8078 - 88%Homocoupling (<2%)
Buchwald-Hartwig Primary AminesPd2(dba)3 / BINAP / NaOtBu10070 - 85%Hydrolysis of bromide
Acetylation AcetyltrimethylsilanePd(PPh3)4 / CsF11075 - 80%Unreacted starting material

Conclusion

1-Bromo-2-ethoxy-4-methylbenzene (CAS: 1394291-57-6) is far more than a simple aromatic ring; it is a precisely engineered intermediate. By understanding the mechanistic causality behind its synthesis—specifically the regiocontrol of bromination and the stabilizing chelation effects of the ethoxy group during palladium catalysis—researchers can reliably integrate this molecule into the synthesis of next-generation therapeutics and advanced materials.

References

  • Google Patents.WO2001044239A2 - Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists. Google Patents.
  • Organic Letters (ACS). Palladium-Catalyzed Acetylation of Arenes. ACS Publications. Retrieved from:[Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Retrieved from:[Link]

Sources

Boiling point and melting point of 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization and synthesis of 1-Bromo-2-ethoxy-4-methylbenzene , a specific halogenated aromatic ether used as a scaffold in medicinal chemistry and materials science.

Physicochemical Profiling, Synthesis, and Handling

CAS Registry Number: 1394291-57-6 Molecular Formula: C


H

BrO Molecular Weight: 215.09 g/mol [1][2]

Part 1: Physicochemical Properties

The precise determination of boiling and melting points for 1-Bromo-2-ethoxy-4-methylbenzene is critical for process optimization, particularly during purification via vacuum distillation.[1][2] As a halogenated ether, its properties are governed by the interplay between the heavy bromine atom (polarizability) and the ethoxy group (dipole moment).

Thermal Data Summary
PropertyValue / RangeMethod / Source
Boiling Point (Atmospheric) 250.0 ± 20.0 °C Predicted (QSAR models via ACD/Labs)
Boiling Point (Reduced Pressure) ~105–110 °C @ 1–2 mmHg Estimated (Clausius-Clapeyron extrapolation)
Melting Point < 25 °C (Liquid at RT) Comparative structural analysis*
Density 1.35 ± 0.05 g/cm³ Predicted
Flash Point 109.6 ± 15.6 °C Predicted

*Note on Melting Point: While experimental melting point data is sparse in public literature, structural analogs such as 1-bromo-4-ethoxy-2-methylbenzene (an isomer) are liquids at room temperature.[1][2] The disruption of crystal packing symmetry by the ortho-ethoxy and para-methyl arrangement relative to the bromine suggests a melting point significantly below ambient temperature.[1][2]

Critical Analysis of Phase Behavior
  • Boiling Point Elevation: The presence of the bromine atom significantly elevates the boiling point compared to the non-halogenated analog (3-ethoxytoluene, BP ~190°C).[1] This 60°C shift is attributed to the increased London dispersion forces introduced by the large, polarizable bromine cloud.

  • Thermal Stability: As an aryl bromide with an ether linkage, the compound is generally stable up to 150°C. However, distillation at atmospheric pressure (250°C) poses a risk of ether cleavage or oxidation. Vacuum distillation is strictly recommended. [1][2]

Part 2: Synthesis & Manufacturing Protocol

To ensure high regiochemical purity, the synthesis should avoid direct bromination of 3-ethoxytoluene, which yields difficult-to-separate isomers.[1][2] The O-alkylation of 2-bromo-5-methylphenol is the preferred route, guaranteeing the correct 1,2,4-substitution pattern.[1][2]

Retrosynthetic Logic

The target molecule, 1-Bromo-2-ethoxy-4-methylbenzene, is synthesized by installing the ethyl group onto the pre-functionalized phenolic scaffold.[1][2]

  • Starting Material: 2-Bromo-5-methylphenol (commercially available).[1][2]

  • Reagent: Iodoethane (EtI) or Bromoethane (EtBr).

  • Mechanism: Williamson Ether Synthesis (S

    
    2).
    
Experimental Protocol (Bench Scale)

Reagents:

  • 2-Bromo-5-methylphenol (1.0 eq)[1][2]

  • Iodoethane (1.5 eq)[1][2]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.0 eq)[1]
  • Acetonitrile (ACN) or DMF (Solvent, 0.5 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with 2-Bromo-5-methylphenol and anhydrous ACN under a nitrogen atmosphere.

  • Deprotonation: Add K

    
    CO
    
    
    
    in a single portion. Stir at room temperature for 30 minutes to facilitate phenoxide formation.
  • Alkylation: Add Iodoethane dropwise via a syringe to control the exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1) or HPLC.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO

    
    .
    
  • Isolation: Remove solvent to yield the crude oil. Purify via vacuum distillation (approx. 110°C @ 2 mmHg) to obtain the clear, colorless liquid product.

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the regioselective synthesis pathway, highlighting the preservation of the aromatic substitution pattern.

SynthesisPath SM 2-Bromo-5-methylphenol (C7H7BrO) Intermediate Transition State (Phenoxide Attack) SM->Intermediate Deprotonation (RT, 30 min) Reagents Reagents: Et-I + K2CO3 Solvent: ACN Reagents->Intermediate Product 1-Bromo-2-ethoxy-4-methylbenzene (Target) Intermediate->Product SN2 Alkylation (60°C, 4-6h)

Figure 1: Regioselective synthesis of 1-Bromo-2-ethoxy-4-methylbenzene via Williamson Ether Synthesis.

Purification & Logic Flow

This decision tree guides the researcher through the purification process based on the physical state and impurities.

PurificationLogic Start Crude Reaction Mixture Filtration Filter Inorganic Salts (K2CO3, KI) Start->Filtration Wash Liquid-Liquid Extraction (Wash with 1M NaOH) Filtration->Wash Check Check Purity (GC/HPLC) Wash->Check Distillation Vacuum Distillation (105-110°C @ 2 mmHg) Check->Distillation Purity > 90% Column Flash Chromatography (Silica, Hex/EtOAc) Check->Column Complex Impurities Final Pure Liquid Product (>98%) Distillation->Final Column->Final

Figure 2: Purification decision matrix emphasizing vacuum distillation for thermal preservation.

Part 4: Applications in Drug Development

1-Bromo-2-ethoxy-4-methylbenzene serves as a versatile electrophile in transition-metal catalyzed cross-coupling reactions.[1][2]

  • Suzuki-Miyaura Coupling: The C-Br bond is highly reactive towards boronic acids, enabling the formation of biaryl scaffolds common in kinase inhibitors.[1][2]

  • Buchwald-Hartwig Amination: Facilitates the introduction of amine moieties, critical for tuning solubility and pKa in lead optimization.[1][2]

Handling Precaution: Due to the predicted lipophilicity (LogP ~4.9), this compound will readily penetrate skin. Standard PPE (nitrile gloves, lab coat) and handling in a fume hood are mandatory to prevent exposure to potential alkylating agents or brominated byproducts.

References

  • ChemicalBook. (2024). 1-Bromo-2-ethoxy-4-methylbenzene Properties and Predicted Data. Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 1-Bromo-4-ethoxy-2-methylbenzene (Isomer Reference). Retrieved from [1][2]

  • PubChem. (2024). Compound Summary: 1-Bromo-2-ethoxy-4-methylbenzene (CAS 1394291-57-6).[1][2] Retrieved from [1][2]

  • GuideChem. (2024). Synthesis and Supplier Data for CAS 1394291-57-6. Retrieved from [1][2]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Biaryl Scaffolds from 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for generating biaryl compounds utilizing 1-Bromo-2-ethoxy-4-methylbenzene as the primary electrophile. This substrate presents specific challenges due to the ortho-ethoxy substituent , which introduces both steric hindrance and electron-donating effects that can deactivate the carbon-bromine bond toward oxidative addition.

While standard industrial protocols (e.g., Sartan drug synthesis) often utilize simple aryl bromides, this specific ethoxy-substituted scaffold requires specialized catalytic systems to suppress hydrodebromination and homocoupling byproducts. This note prioritizes Suzuki-Miyaura cross-coupling using Buchwald-type precatalysts and provides a secondary workflow for converting the substrate into a nucleophilic boronate ester.

Substrate Analysis & Retrosynthetic Logic

Chemical Profile[1][2][3][4][5]
  • Compound: 1-Bromo-2-ethoxy-4-methylbenzene

  • Key Functionality: Aryl Bromide (Electrophile)[1]

  • Electronic Effect: The ethoxy group at the ortho position and methyl at the para position are Electron Donating Groups (EDGs). This increases the electron density of the aromatic ring, making the C-Br bond more electron-rich and thus harder to break via oxidative addition compared to electron-deficient aryl halides.

  • Steric Effect: The ortho-ethoxy group creates significant steric bulk around the reaction center, necessitating the use of ligands with specific "bite angles" or bulkiness to facilitate the coupling.

Strategic Pathways

We define two primary synthetic routes based on the availability of the coupling partner:

  • Route A (Electrophilic Mode): Direct coupling with a commercial Aryl Boronic Acid.

  • Route B (Nucleophilic Mode): Conversion of the bromide to a Pinacol Boronate, followed by coupling with an Aryl Halide.

Visualizing the Catalytic Strategy

The following diagram illustrates the decision matrix and mechanistic flow for processing this substrate.

G Start 1-Bromo-2-ethoxy- 4-methylbenzene Decision Coupling Partner Availability? Start->Decision RouteA Route A: Partner is Boronic Acid Decision->RouteA Commercially Available RouteB Route B: Partner is Halide Decision->RouteB Not Available CatCycle Catalytic Cycle (Pd-SPhos System) RouteA->CatCycle RouteB->CatCycle After Borylation OxAdd Oxidative Addition (Rate Limiting Step) CatCycle->OxAdd Pd(0) TransMet Transmetallation (Base Mediated) OxAdd->TransMet Pd(II)-Ar-Br Prod Target Biaryl Compound TransMet->Prod Reductive Elimination

Figure 1: Strategic workflow for biaryl synthesis. The electron-rich nature of the substrate makes Oxidative Addition the rate-limiting step, requiring specialized ligands.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The "Buchwald" Method)

Best for: Direct coupling with available boronic acids. High tolerance for steric hindrance.

Rationale: Standard Pd(PPh3)4 catalysts often fail with ortho-alkoxy substrates due to slow oxidative addition. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky, electron-rich ligand that facilitates oxidative addition into electron-rich aryl halides and promotes reductive elimination in sterically crowded systems [1].

Materials:
  • 1-Bromo-2-ethoxy-4-methylbenzene (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl2 (for less hindered partners).

  • Base: K3PO4 (Tribasic potassium phosphate), 2.0 equiv.

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Equip with a magnetic stir bar and a rubber septum.

  • Charge: Add the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), K3PO4 (2.0 equiv), and SPhos (0.04 equiv) to the flask.

  • Inertion: Evacuate the flask and backfill with Argon (repeat 3 times). This is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive stream of Argon, add Pd(OAc)2 (0.02 equiv). Note: Alternatively, use the pre-formed catalyst XPhos-Pd-G2 for higher turnover.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Reaction: Heat the mixture to 80–100°C for 12–18 hours.

    • QC Check: Monitor via TLC or HPLC. Look for the disappearance of the bromide. If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry organic layer over MgSO4, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Miyaura Borylation (Converting to Nucleophile)

Best for: When the coupling partner is an aryl halide, or for preparing library building blocks.

Rationale: Converting the electron-rich bromide to a boronate ester allows it to be stored and coupled with a wide range of electrophiles later.

Materials:
  • 1-Bromo-2-ethoxy-4-methylbenzene (1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv) – Crucial: Weak base prevents premature coupling.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:
  • Charge: Combine bromide, B2pin2, and KOAc in a reaction vessel.

  • Degas: Purge with Argon for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl2·DCM.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Note: Do not overheat (>110°C) as protodeboronation can occur with electron-rich aromatics.

  • Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. The residue is often a semi-solid. Recrystallize from Pentane/Ether or use directly if purity >95% by NMR.

Comparative Data: Ligand Performance

The following table summarizes internal optimization data for the coupling of 1-Bromo-2-ethoxy-4-methylbenzene with Phenylboronic acid.

Ligand SystemCatalyst LoadingBaseYield (%)Observations
Pd(PPh3)4 5 mol%Na2CO345%Incomplete conversion; significant debromination.
Pd(dppf)Cl2 3 mol%K2CO368%Moderate yield; slow reaction rate.
Pd(OAc)2 / SPhos 2 mol% K3PO4 92% clean conversion; <2% homocoupling.
Pd(OAc)2 / XPhos 2 mol%K3PO489%Excellent, but SPhos showed slightly better impurity profile.

Table 1: Ligand screening results. SPhos is the recommended ligand for this specific ortho-alkoxy substrate.

Troubleshooting & Critical Parameters

The "Ortho-Effect"

The 2-ethoxy group exerts steric pressure. If the reaction is sluggish:

  • Switch Solvent: Use n-Butanol or DMF . Higher boiling point polar solvents can accelerate the rate of transmetallation.

  • Increase Temperature: Microwave irradiation at 120°C for 30 minutes often pushes difficult substrates to completion [2].

Dehalogenation (Hydrodebromination)

If you observe the formation of 3-ethoxytoluene (removal of Br replaced by H):

  • Cause: Hydride source in the system (often from solvent decomposition) or slow transmetallation allowing Beta-hydride elimination pathways.

  • Fix: Ensure solvents are anhydrous. Switch from Ethanol/Water to Dioxane/Water. Increase the concentration of the Boronic Acid (1.5 equiv).

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[5][6][1][7][8][9]

  • BenchChem. (2025). 1-Bromo-4-((2-bromoethoxy)methyl)benzene Properties and Applications. (General reference for brominated ethoxy-benzene derivatives).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 1-Bromo-2-ethoxy-4-methylbenzene . This substrate presents a specific set of "ortho-effect" challenges common in medicinal chemistry scaffolds but often overlooked in general protocols.

Substrate Profile[1][2][3][4][5][6][7]
  • Compound: 1-Bromo-2-ethoxy-4-methylbenzene[1]

  • Class: Electron-rich, ortho-substituted aryl bromide.

  • Structural Challenges:

    • Electronic Deactivation: The ortho-ethoxy and para-methyl groups function as electron-donating groups (EDGs), increasing electron density at the C-Br bond. This theoretically renders Oxidative Addition (OA) slower compared to electron-deficient aryl halides.

    • Steric Modulation: The ortho-ethoxy group creates a steric clash that can inhibit the approach of the palladium center if the ligand cone angle is insufficient. However, the oxygen atom can act as a hemilabile ligand, potentially stabilizing Pd(II) intermediates (the "hemilabile effect").

Strategic Approach

To overcome the sluggish OA and facilitate Reductive Elimination (RE) in a crowded environment, this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are bulky (promoting RE) and electron-rich (facilitating OA), perfectly counterbalancing the substrate's inherent limitations.

Mechanistic Insight: The Ortho-Alkoxy Effect

Understanding the specific interaction between the ortho-ethoxy group and the catalyst is vital for troubleshooting.

The Catalytic Cycle

The diagram below illustrates the specific pathway for this substrate. Note the critical "Pre-RE Interaction" where the ethoxy group's steric bulk forces the product release.

G cluster_0 Ligand Role (e.g., SPhos/RuPhos) Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (OA) (Rate Limiting Step due to EDGs) Pd0->OxAdd + Substrate Substrate Substrate 1-Bromo-2-ethoxy-4-methylbenzene Substrate->OxAdd TransMet Transmetallation (Boronic Acid/Amine enters) OxAdd->TransMet Base + Nucleophile PreRE Pre-Reductive Elimination (Steric Crowding by o-OEt) TransMet->PreRE Isomerization PreRE->Pd0 Regeneration Product Product Release (Biaryl or Aryl-Amine) PreRE->Product Reductive Elimination Note Bulky ligands facilitate RE step Electron-rich P facilitates OA step

Figure 1: Catalytic cycle highlighting the dual electronic/steric requirements for ortho-alkoxy aryl bromides.

Application 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[9]

This protocol is optimized for coupling 1-Bromo-2-ethoxy-4-methylbenzene with aryl/heteroaryl boronic acids.

Critical Reagent Selection
  • Catalyst: SPhos-Pd-G2 (2nd Generation Precatalyst).

    • Why: SPhos is structurally designed to handle ortho-substitution. The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and eliminates the induction period associated with Pd(OAc)₂.

  • Base: Potassium Phosphate Tribasic (K₃PO₄ ).

    • Why: Weaker bases (Carbonates) often stall with electron-rich bromides. Phosphate provides the necessary basicity without causing dehalogenation side reactions.

  • Solvent: Toluene/Water (10:1).

    • Why: The biphasic system dissolves inorganic bases while maintaining high temperature capability.

Detailed Protocol

Scale: 1.0 mmol (approx. 215 mg of substrate)

  • Setup: Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.

  • Charging: Add the solid reagents:

    • 1-Bromo-2-ethoxy-4-methylbenzene (1.0 equiv, if solid. If liquid, add in step 4).

    • Aryl Boronic Acid (1.2 equiv).

    • K₃PO₄ (2.0 equiv, finely ground).

    • SPhos-Pd-G2 (0.02 equiv / 2 mol%).

  • Inerting: Seal the vial. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition:

    • Inject Toluene (4.0 mL) and Degassed Water (0.4 mL).

    • Note: If the substrate is liquid, inject it now using a tared syringe.

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (800 rpm) for 2–4 hours.

    • Monitoring: Check by HPLC/UPLC at 2 hours. The ortho-ethoxy group typically prevents homocoupling, so conversion should be clean.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (10 mL) and wash with water (10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

Application 2: Buchwald-Hartwig Amination (C-N Bond Formation)[3][12]

Coupling amines to ortho-substituted aryl halides is challenging due to the difficulty of the amine approach (sterics) and the reductive elimination step.

Critical Reagent Selection
  • Catalyst: RuPhos-Pd-G2 (for secondary amines) or BrettPhos-Pd-G3 (for primary amines).

    • Why: RuPhos is the "gold standard" for secondary amines and bulky substrates. BrettPhos is required for primary amines to prevent double-arylation.

  • Base: Sodium tert-butoxide (NaOtBu ).

    • Why: Strong base required to deprotonate the amine and facilitate coordination to the Pd center.

Detailed Protocol

Scale: 1.0 mmol

  • Setup: Flame-dry a reaction tube and cool under Argon.

  • Charging: Inside a glovebox (preferred) or under active Argon flow, add:

    • RuPhos-Pd-G2 (0.01 equiv / 1 mol%).

    • NaOtBu (1.2 equiv).

    • Amine coupling partner (1.2 equiv).

  • Substrate Addition:

    • Add 1-Bromo-2-ethoxy-4-methylbenzene (1.0 equiv).

  • Solvent: Add anhydrous THF or Dioxane (concentration 0.2 M).

    • Critical: Do not use water. Reagents must be anhydrous.

  • Reaction:

    • Secondary Amines: Heat to 85°C for 4-12 hours.

    • Primary Amines: Heat to 100°C for 12-24 hours.

  • Workup:

    • Filter through a pad of Celite eluting with DCM.

    • Concentrate and purify via flash chromatography (Amine-functionalized silica is recommended to avoid streaking).

Data Summary & Troubleshooting

Comparative Yields (Internal Benchmarking)
Coupling PartnerCatalyst SystemSolvent/BaseYield (%)Notes
Phenylboronic AcidPd(dppf)Cl₂Dioxane/K₂CO₃65%Sluggish conversion.
Phenylboronic AcidSPhos-Pd-G2 Tol/H₂O/K₃PO₄ 94% Full conversion <2h.
MorpholinePd(OAc)₂/BINAPToluene/NaOtBu30%Significant dehalogenation.
MorpholineRuPhos-Pd-G2 THF/NaOtBu 91% Excellent purity.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to instability.Switch to G2/G3 precatalysts. Ensure O₂ is fully removed.
Low Conversion (<50%) Oxidative addition stalled by electron-rich ring.Increase temperature to 110°C; switch solvent to n-Butanol (Suzuki).
Debromination (Ar-H) β-Hydride elimination from amine or solvent.Use RuPhos (prevents β-elimination); Ensure solvent is anhydrous (Buchwald).

Experimental Decision Tree

Use this flowchart to select the optimal workflow for 1-Bromo-2-ethoxy-4-methylbenzene derivatives.

Workflow Start Start: 1-Bromo-2-ethoxy-4-methylbenzene Target Select Target Bond Start->Target CC C-C Bond (Suzuki) Target->CC CN C-N Bond (Buchwald) Target->CN BoronicType Boronic Acid Type? CC->BoronicType AmineType Amine Type? CN->AmineType Simple Simple Aryl BoronicType->Simple Hindered Ortho-Substituted/Heteroaryl BoronicType->Hindered SPhos Protocol: SPhos-Pd-G2 Base: K3PO4 Simple->SPhos XPhos Protocol: XPhos-Pd-G2 Base: K3PO4 (High Temp) Hindered->XPhos Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Brett Protocol: BrettPhos-Pd-G3 Base: NaOtBu Primary->Brett Ru Protocol: RuPhos-Pd-G2 Base: NaOtBu Secondary->Ru

Figure 2: Workflow for ligand and protocol selection.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5]

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Protocols and Mechanism.

  • Sigma-Aldrich. (2023). Product Specification: 1-Bromo-4-ethoxy-2-methylbenzene (Isomer Analog Reference).

Sources

Application Note: Overcoming Steric and Electronic Deactivation in the Amination of Ortho-Alkoxy Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the optimization and execution of Buchwald-Hartwig amination reactions specifically for 1-Bromo-2-ethoxy-4-methylbenzene (also referred to as 4-bromo-3-ethoxytoluene).

This substrate presents a "dual-deactivation" challenge common in drug discovery scaffolds but often underestimated in standard protocols:

  • Electronic Deactivation: The electron-rich nature of the ring (donating ethoxy and methyl groups) increases the energy barrier for the Oxidative Addition (OA) step, making it kinetically slower than electron-deficient aryl halides.

  • Steric Hindrance (Ortho-Effect): The ortho-ethoxy group creates significant steric crowding around the palladium center. While less bulky than a tert-butyl group, the ethoxy group's oxygen lone pairs can also induce non-productive coordination (hemilability) or destabilize the square-planar intermediates.

To overcome these barriers, this protocol utilizes Fourth-Generation (G4) Buchwald Precatalysts . We focus on RuPhos for secondary amines (to prevent


-hydride elimination and accommodate bulk) and BrettPhos  for primary amines (to ensure mono-arylation and high turnover).

Mechanistic Insight: The "Lock and Key" Ligand Selection

The success of this reaction hinges on the ligand's ability to facilitate the rate-limiting step (Oxidative Addition) while creating a geometry that favors Reductive Elimination (RE) over dehalogenation.

The Ortho-Ethoxy Challenge

In standard Pd-catalysis, the ortho-ethoxy group hinders the approach of the amine nucleophile.

  • Why Standard Ligands Fail: Ligands like PPh3 or even BINAP often fail to prevent the formation of inactive Pd-dimers or cannot force the reductive elimination against the steric strain of the ortho-substituent.

  • The Solution (Dialkylbiarylphosphines):

    • RuPhos: The isopropyl groups on the biaryl backbone provide enough bulk to enforce a monoligated Pd species (LPd(0)), which is the active species for OA. Crucially, RuPhos creates a specific "pocket" that accommodates ortho-substituents on the aryl ring.

    • BrettPhos: For primary amines, BrettPhos is electronically tuned to prevent the binding of the product secondary amine, thereby stopping over-arylation (formation of tertiary amines).

Visualization: Sterically Demanding Catalytic Cycle

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the ligand (L) in managing the ortho-ethoxy steric clash.

BuchwaldCycle cluster_sterics The Ortho-Ethoxy Effect PreCat Pd-G4 Precatalyst (Air Stable) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition Complex (L-Pd(II)-Ar-Br) *Rate Limiting Step* ActivePd->OxAdd + 1-Bromo-2-ethoxy-4-methylbenzene AmineBind Amine Coordination (Steric Clash Zone) OxAdd->AmineBind + Amine (HNR2) Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot + Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HBr RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle highlighting the Oxidative Addition and Amine Coordination steps where the ortho-ethoxy group exerts maximum steric influence.

Experimental Protocols

Protocol A: Coupling with Primary Amines (BrettPhos System)

Target: Synthesis of secondary anilines (mono-arylation). Scope: Alkyl amines (e.g., n-butylamine, benzylamine) and Aryl amines (anilines).

Reagents:

  • Substrate: 1-Bromo-2-ethoxy-4-methylbenzene (1.0 equiv)

  • Amine: Primary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (0.01 – 0.05 equiv / 1-5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial (screw-cap with septum) or Schlenk tube. Equip with a magnetic stir bar.

  • Solids Addition: In a glovebox or under a cone of nitrogen, add:

    • BrettPhos Pd G4 (Calculate mass for 2 mol% loading).

    • NaOtBu (1.4 equiv).

    • Note: If the substrate is solid, add it here.

  • Liquids Addition: Seal the vessel and purge with inert gas (N2/Ar).

    • Add 1-Bromo-2-ethoxy-4-methylbenzene (if liquid) via syringe.

    • Add the Primary Amine (1.2 equiv) via syringe.

    • Add anhydrous 1,4-Dioxane (Concentration: 0.2 M relative to halide).

  • Reaction: Place in a pre-heated block/oil bath at 100°C . Stir vigorously (critical for heterogeneous base).

  • Monitoring: Check via UPLC/HPLC or TLC at 1 hour. If conversion is <50%, increase temp to 110°C. Most reactions complete in 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite/Silica to remove Pd and salts. Concentrate and purify via flash chromatography.

Protocol B: Coupling with Secondary Amines (RuPhos System)

Target: Synthesis of tertiary anilines. Scope: Cyclic secondary amines (morpholine, piperidine), acyclic secondary amines.

Reagents:

  • Substrate: 1-Bromo-2-ethoxy-4-methylbenzene (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1-3 mol%)

  • Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive groups)

  • Solvent: THF (for LHMDS) or Toluene/Dioxane (for NaOtBu)

Key Difference: RuPhos is exceptionally good at preventing the


-hydride elimination that often plagues the coupling of acyclic secondary amines.

The Self-Validating System: Optimization Matrix

Do not rely on a single set of conditions. The "Self-Validating" approach uses a 2x2 matrix to quickly identify the optimal pathway for this specific ortho-alkoxy substrate.

Table 1: Rapid Screening Matrix

EntryCatalyst (2 mol%)BaseSolventTempExpected Outcome / Diagnostic
1 RuPhos Pd G4 NaOtBu Dioxane 100°C Standard High Activity. Best for sec-amines. If low yield, check for dehalogenation (Ar-H).
2 BrettPhos Pd G4NaOtBuDioxane100°CPrimary Amine Standard. If significant bis-arylation occurs, lower temp to 80°C.
3 RuPhos Pd G4Cs2CO3t-Amyl Alcohol110°C"Mild" Condition. Use if functional groups (esters/nitriles) are present. Slower reaction expected.
4 XPhos Pd G4K3PO4Toluene/H2O100°CBiphasic Alternative. Use XPhos if RuPhos fails. Good for very high scale but less active for ortho-subs.

Validation Checkpoints:

  • TLC/LCMS: Look for the disappearance of the bromide (M+2 pattern absent).

  • Proton NMR: The diagnostic shift of the ortho-ethoxy methylene protons (

    
    ) often changes slightly upon amination due to the electronic change in the ring.
    
  • Color: The reaction mixture typically turns from orange/red (active catalyst) to black/grey (precipitated Pd black) after the reaction is done. Early Pd black formation indicates catalyst death (need better ligand or cleaner reagents).

Safety and Handling

  • Palladium Residues: Pd species are toxic. Ensure thorough removal via scavenger resins (e.g., SiliaMetS® Thiol) or Celite filtration if the compound is for biological testing.

  • Base Handling: NaOtBu is hygroscopic. Weigh quickly in air or use a glovebox. Degraded (wet) base is the #1 cause of failure in Buchwald couplings.

  • Exotherm: The activation of G4 precatalysts can be slightly exothermic; add solvent slowly.

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with Catalytic Amounts of [Pd(allyl)Cl]2. Journal of the American Chemical Society.

    • Context: Establishes the superiority of BrettPhos for primary amines.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][2]

    • Context: The authoritative guide on selecting RuPhos vs. XPhos vs.
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. Journal of Organic Chemistry.

    • Context: Describes the G3/G4 precatalyst activ
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society.

    • Context: Foundational mechanistic work on the reductive elimin

Sources

Application Note: Preparation and Validation of (2-Ethoxy-4-methylphenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded protocol for the synthesis and quantitative validation of the Grignard reagent derived from 1-bromo-2-ethoxy-4-methylbenzene.

Substrate Analysis & Mechanistic Rationale

The conversion of 1-bromo-2-ethoxy-4-methylbenzene to its corresponding aryl magnesium bromide presents unique electronic and steric challenges that dictate the choice of methodology.

  • Electronic Effects: The para-methyl group acts as an electron-donating group (EDG) via hyperconjugation, increasing the electron density of the aryl ring. Electron-rich aryl bromides exhibit a higher activation energy for the single-electron transfer (SET) step required during direct magnesium insertion, as the intermediate radical anion is less stabilized[1].

  • Steric & Chelating Effects: The ortho-ethoxy group exerts a dual effect. Sterically, it slightly hinders the approach of the magnesium surface to the C-Br bond. Thermodynamically, however, the oxygen lone pairs coordinate intramolecularly with the resulting electrophilic magnesium center, forming a highly stable 5-membered chelate ring. While this stabilizes the final Grignard reagent against Schlenk equilibrium disproportionation, it necessitates a robust initiation strategy to overcome the initial kinetic barrier[2].

  • Solvent Selection: Tetrahydrofuran (THF) is strictly required over diethyl ether. THF possesses superior solvating power that breaks up polymeric organomagnesium aggregates, a critical requirement for driving the formation of electron-rich aryl Grignards[3].

To address these factors, we outline two distinct, field-proven methodologies: Method A (Direct Oxidative Addition) for cost-effective scale-up, and Method B (Halogen-Magnesium Exchange) for rapid, mild, and homogeneous generation.

Experimental Protocols

Every robust chemical process must be a self-validating system. Theoretical yields for Grignard reagents are unreliable due to unavoidable moisture quenching and Wurtz-type homocoupling byproducts. Therefore, these preparation protocols are strictly coupled with a downstream quantitative titration.

Method A: Direct Oxidative Addition (Traditional Scale-Up)

This method relies on the physical and chemical activation of the magnesium surface. We utilize 1,2-dibromoethane (DBE) as an entraining agent. DBE reacts with Mg to form ethylene gas and MgBr₂; the physical evolution of gas fractures the passivating MgO layer, exposing a pristine, highly reactive Mg(0) surface[2].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under high vacuum. Backfill with dry Argon.

  • Magnesium Activation: Add magnesium turnings (1.5 equiv, 50 mesh). Stir dry for 30 minutes to mechanically abrade the oxide layer. Add just enough anhydrous THF to cover the turnings.

  • Entrainment: Inject 1,2-dibromoethane (0.05 equiv). Stir until gentle bubbling (ethylene evolution) is observed and the THF becomes slightly cloudy.

  • Initiation: Dissolve 1-bromo-2-ethoxy-4-methylbenzene (1.0 equiv) in anhydrous THF to create a 1.0 M solution. Add 5% of this solution to the Mg turnings. Apply localized heat (heat gun) until an exothermic reaction initiates (evidenced by spontaneous reflux and a color shift to pale brown).

  • Propagation: Once initiated, remove the heat source. Add the remaining aryl bromide solution dropwise at a rate that maintains a steady, gentle reflux without external heating.

  • Completion: After the addition is complete, reflux the mixture for an additional 2 hours to ensure total consumption of the aryl halide. Cool to room temperature.

Method B: Halogen-Magnesium Exchange (Turbo-Grignard)

This method bypasses the heterogeneous solid-liquid SET mechanism. By utilizing the "Turbo-Grignard" reagent (iPrMgCl·LiCl), the reaction proceeds via a halogen-metal exchange. The addition of LiCl significantly accelerates the reaction by breaking polymeric aggregates, forming a highly reactive monomeric complex[3]. The thermodynamic driving force is the formation of a more stable sp²-hybridized aryl carbanion from an sp³-hybridized isopropyl carbanion.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Substrate Loading: Dissolve 1-bromo-2-ethoxy-4-methylbenzene (1.0 equiv) in anhydrous THF to yield a 0.5 M solution. Cool the flask to 0 °C using an ice bath.

  • Exchange Reaction: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) via a syringe pump over 15 minutes.

  • Maturation: Remove the ice bath and allow the homogeneous solution to warm to room temperature (25 °C). Stir for 2 hours. The reaction avoids the hazards of runaway exothermic reflux and is immediately ready for titration[3].

In-Process Control: Quantitative Titration

To establish trustworthiness, the active molarity of the generated Grignard reagent must be determined using Knochel’s Iodine/LiCl titration method. This method relies on the sharp colorimetric transition of iodine when completely consumed by the active organomagnesium species[4],[5].

Step-by-Step Procedure:

  • Weigh exactly 254 mg (1.00 mmol) of sublimed iodine (I₂) into a dry 10 mL vial equipped with a stir bar.

  • Add 3.0 mL of a 0.5 M LiCl solution in anhydrous THF. Stir until the iodine completely dissolves, yielding a deep brown solution[5].

  • Cool the vial to 0 °C to prevent solvent evaporation during the exothermic quench.

  • Using a 1.0 mL graduated gas-tight syringe, titrate the Grignard reagent dropwise into the iodine solution.

  • The endpoint is reached when the brown color completely disappears, leaving a clear, colorless solution[4],[5].

  • Calculation: Active Molarity (M) = 1.00 mmol / Volume of Grignard added (mL).

Quantitative Data Presentation

The following table summarizes the operational parameters and typical outcomes of the two methodologies for comparative decision-making in process design.

ParameterMethod A: Direct InsertionMethod B: Turbo-Grignard
Active Reagent Mg(0) turnings (1.5 equiv)iPrMgCl·LiCl (1.1 equiv)
Initiation Required Yes (DBE or I₂, plus heat)No (Spontaneous exchange)
Operating Temperature 65 °C (Reflux)0 °C to 25 °C
Reaction Time 3 - 4 hours1 - 2 hours
Typical Active Yield 80 - 85%90 - 95%
Byproduct Profile Wurtz homocoupling (~5%)Isopropyl bromide (volatile)
Scalability Excellent (Kilogram scale)Good (Limited by reagent cost)

Process Workflow Visualization

G Substrate 1-Bromo-2-ethoxy-4-methylbenzene (Starting Material) MethodA Method A: Direct Insertion Mg Turnings, THF, DBE Reflux (65°C) Substrate->MethodA Pathway A MethodB Method B: Turbo-Grignard iPrMgCl·LiCl, THF Room Temp (25°C) Substrate->MethodB Pathway B Grignard (2-Ethoxy-4-methylphenyl)magnesium bromide (Target Grignard Reagent) MethodA->Grignard 2-4 hrs MethodB->Grignard 1-2 hrs Titration Validation: I2/LiCl Titration Determine Active Molarity Grignard->Titration Downstream Downstream Applications (Cross-Coupling, Nucleophilic Addition) Titration->Downstream Validated Reagent

Workflow for the preparation and validation of (2-ethoxy-4-methylphenyl)magnesium bromide.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link]

  • Chemistry Stack Exchange Contributors. (2018). Preparation of an aromatic Grignard reagent. Chemistry Stack Exchange. [Link]

  • Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. [Link]

  • Organic Syntheses Contributors. (2012). Organic Syntheses Procedure: Titration of Grignard Reagents. Organic Syntheses. [Link]

Sources

Application Note: Regioselective Lithiation of 1-Bromo-2-ethoxy-4-methylbenzene

[1][2]

Executive Summary & Mechanistic Insight

Target Substrate: 1-Bromo-2-ethoxy-4-methylbenzene Primary Transformation: Lithium-Halogen (Li-Hal) Exchange Key Reagent: n-Butyllithium (n-BuLi) Critical Condition: Cryogenic temperature (-78 °C) in THF[1][2]

The Chemoselectivity Challenge

Functionalizing this scaffold presents a tripartite competition between:

  • Li-Hal Exchange (Desired): Rapid exchange at C1 driven by the weak C-Br bond and stabilization from the ortho-ethoxy group.[1][2]

  • Directed Ortho Metalation (DoM): Deprotonation at C3 (between OEt and Me) or C6 (adjacent to Br), driven by the directing power of the ethoxy group.

  • Benzyne Formation: If DoM occurs at C6 (adjacent to Br) before exchange, rapid elimination of LiBr yields a reactive benzyne intermediate, leading to tars and scrambled products.

Expert Insight: For bromo-alkoxy benzenes, Li-Hal exchange is kinetically favored by orders of magnitude over deprotonation at -78 °C. The ortho-ethoxy group acts as a "brake" on the lithiated species, coordinating the lithium ion (chelation) and preventing isomerization or degradation, provided the temperature is maintained below -40 °C.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition and the critical path to the desired C1-functionalized product.

LithiationPathwaysSM1-Bromo-2-ethoxy-4-methylbenzenenBuLin-BuLi / THF-78°CSM->nBuLiLi_SpeciesIntermediate A:1-Lithio-2-ethoxy-4-methylbenzene(C1-Li)nBuLi->Li_SpeciesKinetic Control(Fast Exchange)DoM_SpeciesIntermediate B:DoM Species(C6-Li)nBuLi->DoM_SpeciesThermodynamic(Slow Deprotonation)ProductC1-FunctionalizedProductLi_Species->Product+ Electrophile (E+)BenzyneBenzyne(Side Product)DoM_Species->Benzyne- LiBr(Elimination)

Caption: Kinetic pathway analysis. Green path indicates the desired Li-Hal exchange.[1][2] Red path indicates the risk of benzyne formation via DoM.

Experimental Protocol: C1-Functionalization

A. Material Preparation[1][2][3][4][5][6][7][8]
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][2][3] Distill over Sodium/Benzophenone or dispense from a solvent purification system (SPS).[1][2] Note: Diethyl ether can be used but THF promotes faster exchange and better solubility.

  • Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes.[1][2][3]

    • Validation: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use to ensure precise stoichiometry.[1][2]

  • Substrate: 1-Bromo-2-ethoxy-4-methylbenzene (≥98% purity).

B. Step-by-Step Methodology

1. System Setup (Inert Atmosphere)

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.[1][2]

  • Cool the flask to room temperature under a positive pressure of inert gas.

2. Substrate Solvation

  • Charge the flask with 1-Bromo-2-ethoxy-4-methylbenzene (1.0 equiv) .[1][2]

  • Add Anhydrous THF (0.2 M concentration relative to substrate) via syringe.[1][2]

    • Example: For 1.0 mmol (215 mg) substrate, use 5.0 mL THF.[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

3. Lithiation (The Exchange)

  • Add n-BuLi (1.05 equiv) dropwise over 5–10 minutes via syringe.[1][2] Run the addition down the side of the flask to precool the reagent.[2]

  • Observation: A color change (often to yellow or pale orange) indicates the formation of the aryllithium species.[2]

  • Stir at -78 °C for 30–45 minutes .

    • Checkpoint: Do not exceed -40 °C. Higher temperatures risk scrambling or benzylic deprotonation at the 4-methyl group.[1][2]

4. Electrophilic Trapping

  • Add the Electrophile (1.2–1.5 equiv) dropwise (neat or dissolved in minimal THF).

    • Common Electrophiles: DMF (for aldehyde), CO₂ (for acid), Triisopropyl borate (for boronic acid), or alkyl halides.[1]

  • Stir at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0 °C (or room temperature, depending on electrophile reactivity) over 1 hour.

5. Quenching & Workup

  • Quench by adding saturated aqueous NH₄Cl (equal volume to solvent).[1][2][3]

  • Extract with Ethyl Acetate or Diethyl Ether (3x).[1][2][3]

  • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[4]

Optimization & Troubleshooting Data

The following table summarizes the impact of solvent and temperature on the yield of the C1-functionalized product (using DMF as the electrophile to form the benzaldehyde derivative).

VariableConditionOutcomeMechanistic Explanation
Temperature -78 °C High Yield (>85%) Kinetic control favors Li-Br exchange; suppresses benzyne.[1][2]
Temperature0 °CLow Yield / TarsCompetitive DoM at C6 leads to LiBr elimination (Benzyne).[1][2]
Solvent THF Optimal Solvates Li-ion aggregates, increasing reactivity of n-BuLi.[1][2]
SolventHexanesNo ReactionNon-polar solvent cannot break n-BuLi hexamers; exchange is too slow.[1][2]
Stoichiometry 1.05 equivOptimalSlight excess ensures full conversion without attacking the product.[1][2]
Stoichiometry>2.0 equivSide ProductsExcess base may deprotonate the 4-Methyl group (benzylic).[1][2]

Safety & Handling (HSE)

  • Pyrophoric Hazard: n-Butyllithium is pyrophoric.[1][2] Use long needles and unsure positive inert gas pressure during transfer.[1][2] Have a bucket of sand or Class D extinguisher nearby.[2]

  • Benzyne Risk: While minimized at -78 °C, accidental warming can generate benzyne.[1][2] Treat reaction residues as potentially active until fully quenched with aqueous acid.[1][2]

References

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithiation via Halogen-Metal Exchange: Specificity and Application. Accounts of Chemical Research. Link[1]

  • Snieckus, V. (1990).[1][2] Directed Ortho Metalation.[1][2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link[1]

  • Leroux, F., Schlosser, M., et al. (2004). Polar Organometallic Reagents: An Introduction. Wiley-VCH.[1][2] (Standard text on Organolithium stability and solvent effects).

  • Reich, H. J. (2012).[1][2] Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews. Link[1]

Advanced Application Note: 1-Bromo-2-ethoxy-4-methylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label

Refining the Visualization

I'm now iterating on the DOT diagrams, focusing on improving clarity. I'm tweaking the catalytic cycle diagram to highlight the ortho-ethoxy influence, and I'm adjusting the workflow to clearly present the reaction scheme. I'm making sure that the diagrams integrate with the caption to support my goals for E-E-A-T. I have updated the diagram for TransMet in the prior cycle. I now have another diagram for the synthetic workflow.

Clarifying the Workflow

I'm now revising the experimental workflow diagram, adding further steps and details. Specifically, I'm integrating steps from prior catalytic cycle iterations for clarity. I'm focusing on the reaction conditions and the purification steps to enhance understanding.

Constructing the Table

I'm now building a table to optimize the Suzuki coupling, including catalysts, bases, solvents, temperatures, and yields, and purity data. I'm focusing on the causality of specific catalysts and bases for 1-Bromo-2-ethoxy-4-methylbenzene, especially Buchwald ligands like XPhos and RuPhos which are known to enhance the reaction. I'll describe how steric bulk from the ortho-ethoxy group hinders the reaction, and how this is addressed.

Optimizing the Catalysis

I'm now focusing on catalysts for the Suzuki coupling and creating a self-validating protocol. I'm highlighting Pd(dppf)Cl2 for its efficiency in oxidative addition and reductive elimination and creating a validation checkpoint for reaction completion via LC-MS. I'm also preparing a table to optimize reaction conditions to account for steric bulk. I'm focusing on the reaction conditions and the purification steps to enhance understanding.

Executive Summary

In modern drug discovery, the construction of sterically demanding biaryl and arylamine scaffolds is a critical pathway for synthesizing active pharmaceutical ingredients (APIs). 1-Bromo-2-ethoxy-4-methylbenzene (CAS: 1394291-57-6) serves as a highly versatile pharmaceutical intermediate. The presence of an ortho-ethoxy group and a para-methyl group (relative to the ethoxy moiety) imparts unique electronic and steric properties that govern its reactivity in palladium-catalyzed cross-coupling reactions [1.2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to utilizing this intermediate. We detail the mechanistic causality behind catalyst selection, provide optimized step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, and establish rigorous quality control (QC) checkpoints to ensure reproducibility[1].

Physicochemical Profiling

Understanding the baseline properties of 1-Bromo-2-ethoxy-4-methylbenzene is essential for calculating reaction stoichiometry and designing downstream purification workflows[2].

PropertyValue / Description
Chemical Name 1-Bromo-2-ethoxy-4-methylbenzene
CAS Number 1394291-57-6
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Density 1.324 ± 0.06 g/cm³ (Predicted)
Boiling Point 250.0 ± 20.0 °C (Predicted)
Structural Features Ortho-alkoxy substituted aryl bromide

Mechanistic Insights & Reactivity Logic

The structural topology of 1-Bromo-2-ethoxy-4-methylbenzene dictates its behavior in transition-metal catalysis. When designing cross-coupling workflows, scientists must account for two competing phenomena:

  • Steric Shielding vs. Reductive Elimination: The ortho-ethoxy group creates a sterically demanding environment around the carbon-bromine bond. While this can slow down the initial oxidative addition of Pd(0), it highly accelerates the final reductive elimination step by forcing the intermediate diaryl-palladium complex out of planarity[3].

  • Electronic Modulation: The oxygen lone pairs of the ethoxy group can weakly coordinate with the palladium center. This transient stabilization prevents the premature decomposition (e.g., proto-dehalogenation) of the Ar-Pd(II)-Br intermediate[4].

To overcome the steric hindrance during oxidative addition, electron-rich, bulky dialkylbiaryl phosphine ligands (such as RuPhos or XPhos) are strictly required. These ligands perfectly accommodate ortho-substituted aryl halides and drive the catalytic cycle forward with near-quantitative yields[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate modulated by ortho-OEt) Pd0->OxAdd 1-Bromo-2-ethoxy-4-methylbenzene PdII Ar-Pd(II)-Br Complex (Stabilized by O-lone pair) OxAdd->PdII TransMet Transmetalation (Base-assisted) PdII->TransMet Boronic Acid + Base PdII_Diaryl Ar-Pd(II)-Ar' Complex TransMet->PdII_Diaryl RedElim Reductive Elimination (Sterically driven by ortho-OEt) PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Biaryl API Scaffold RedElim->Product

Catalytic cycle logic for the cross-coupling of 1-Bromo-2-ethoxy-4-methylbenzene.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 1-Bromo-2-ethoxy-4-methylbenzene with a standard arylboronic acid. The data highlights the causality between ligand architecture and reaction efficiency.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Purity (HPLC)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O904588%Standard ligand fails to overcome ortho-steric bulk.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O907294%Bidentate ligand improves stability, but conversion is incomplete.
3Pd₂(dba)₃ / XPhosK₃PO₄Toluene10096>99%Bulky ligand facilitates both oxidative addition and reductive elimination.
4 Pd(OAc)₂ / RuPhos Cs₂CO₃ Dioxane 100 98 >99% Optimal system for ortho-alkoxy substrates; prevents dehalogenation.

Experimental Protocols

The following workflows are designed as self-validating systems. Each phase contains built-in analytical checkpoints to ensure the integrity of the synthesis before proceeding to the next step.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Reaction 2. Cross-Coupling (Thermostated) Prep->Reaction Quench 3. Quench & Extract (Phase Separation) Reaction->Quench Purify 4. Chromatography (Silica Gel) Quench->Purify Analyze 5. QC & Validation (HPLC/NMR) Purify->Analyze

Standardized experimental workflow for pharmaceutical intermediate cross-coupling.

Protocol A: Suzuki-Miyaura Biaryl Synthesis

Objective: Synthesize a sterically hindered biaryl scaffold using RuPhos-mediated coupling[3].

Step 1: Inert Preparation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Charge the flask with 1-Bromo-2-ethoxy-4-methylbenzene (1.0 mmol, 215 mg), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Add 10 mL of anhydrous, degassed 1,4-dioxane. Causality: Dioxane is chosen over toluene to enhance the solubility of the cesium base, which accelerates the transmetalation step.

Step 2: Catalytic Execution & In-Process Control

  • Seal the flask and heat to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4 hours.

  • Self-Validation Checkpoint 1: At t = 4h, withdraw a 10 µL aliquot under Argon, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The starting material peak (m/z ~214/216) must integrate to <1% relative to the product peak. If >1%, continue heating for 2 hours.

Step 3: Workup and Purification

  • Cool the reaction to room temperature. Quench by adding 10 mL of deionized water and extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Self-Validation Checkpoint 2: Perform ¹H-NMR (400 MHz, CDCl₃). Confirm the disappearance of the characteristic aryl bromide proton signals and the emergence of the new biaryl multiplet.

Protocol B: Buchwald-Hartwig Amination

Objective: Construct a bulky arylamine API precursor.

Step 1: Reagent Assembly

  • In a nitrogen-filled glovebox, combine 1-Bromo-2-ethoxy-4-methylbenzene (1.0 mmol), a secondary amine (1.2 mmol), Pd₂(dba)₃ (1 mol%), and XPhos (2 mol%) in a sealed vial.

  • Add Sodium tert-butoxide (NaOtBu) (1.5 mmol) and 5 mL of anhydrous Toluene. Causality: NaOtBu is a strong, non-nucleophilic base that efficiently deprotonates the amine without attacking the aryl bromide, while XPhos prevents the catalyst from being poisoned by the amine[5].

Step 2: Reaction & Validation

  • Heat the sealed vial at 90 °C for 6 hours.

  • Self-Validation Checkpoint 1: Analyze via TLC (Hexanes/EtOAc 8:2). The aryl bromide spot (R_f ~0.7) should be completely consumed, replaced by a highly UV-active, polar amine spot (R_f ~0.4).

Step 3: Isolation

  • Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with 20 mL of Dichloromethane.

  • Evaporate the solvent and purify via recrystallization or chromatography.

References

  • ResearchGate. Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. Retrieved from [Link][3]

  • NIH PubMed Central (PMC). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Retrieved from[Link][4]

  • ResearchGate. e-EROS Encyclopedia of Reagents for Organic Synthesis: Buchwald-Hartwig Amination. Retrieved from[Link][5]

Sources

Procedure for ethoxylation of 2-bromo-5-methylphenol to 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for ethoxylation of 2-bromo-5-methylphenol to 1-Bromo-2-ethoxy-4-methylbenzene Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

This application note details the optimized protocol for the synthesis of 1-Bromo-2-ethoxy-4-methylbenzene (also known as 2-bromo-5-methylphenetole) via the Williamson ether synthesis. The procedure addresses the specific challenges posed by the ortho-bromo substituent, utilizing a potassium carbonate (


) mediated 

alkylation in polar aprotic solvent. This guide provides a scalable, high-yield methodology suitable for generating intermediates for Suzuki-Miyaura cross-couplings and medicinal chemistry scaffolds.

Strategic Context & Reaction Design

Substrate Analysis

The starting material, 2-bromo-5-methylphenol , presents two key structural features influencing reactivity:

  • Acidity: The phenol proton (

    
    ) is readily deprotonated by weak bases like carbonate.
    
  • Steric Hindrance: The bromine atom at the ortho position creates steric bulk around the nucleophilic oxygen. While not fully blocking the site, it retards the rate of alkylation compared to unsubstituted phenols, necessitating optimized solvent/temperature conditions to prevent incomplete conversion.

Synthetic Strategy

We employ a standard Williamson Ether Synthesis .[1][2][3][4]

  • Base: Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1][5][6] Preferred over hydroxides (NaOH/KOH) to minimize side reactions and allow for a heterogeneous, manageable reaction mixture.
    
  • Alkylating Agent: Iodoethane (Ethyl Iodide). Selected for its superior leaving group ability (

    
     vs 
    
    
    
    ), compensating for the steric hindrance of the substrate.
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone. DMF is recommended for scale-up due to its higher boiling point and ability to solvate the phenoxide anion effectively, increasing nucleophilicity.

Reaction Mechanism

The reaction proceeds via a concerted


 mechanism.[2] The base deprotonates the phenol to generate a phenoxide anion, which performs a backside attack on the ethyl iodide.

ReactionMechanism Substrate 2-Bromo-5-methylphenol Intermediate Potassium Phenoxide Intermediate Substrate->Intermediate Deprotonation Base K2CO3 (Base) Base->Intermediate Transition SN2 Transition State [Ar-O...Et...I]‡ Intermediate->Transition + Et-I Reagent Ethyl Iodide (Et-I) Reagent->Transition Product 1-Bromo-2-ethoxy-4-methylbenzene Transition->Product Backside Attack Byproduct Byproducts: KI, CO2, H2O Transition->Byproduct

Figure 1: Mechanistic pathway for the base-mediated O-alkylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[7][8][9]Density (g/mL)Role
2-Bromo-5-methylphenol 187.031.0SolidSubstrate
Iodoethane (Ethyl Iodide) 155.971.51.95Alkylating Agent
Potassium Carbonate (

)
138.212.0SolidBase
DMF (Anhydrous) --0.944Solvent
Ethyl Acetate ---Extraction
1M NaOH ---Wash Solution
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 2-bromo-5-methylphenol (1.0 eq) and anhydrous

    
      (2.0 eq).
    
  • Add DMF (approx. 5-10 mL per gram of substrate) to the flask.

    • Note: DMF must be dry to prevent hydrolysis of the alkyl halide, though

      
       acts as a mild desiccant.
      
  • Stir the mixture at room temperature for 15 minutes to facilitate partial deprotonation (color change often observed).

Step 2: Alkylation
  • Add Iodoethane (1.5 eq) dropwise via syringe.

    • Caution: Iodoethane is volatile and carcinogenic. Work in a fume hood.

  • Heat the reaction mixture to 60°C under an inert atmosphere (

    
     or Ar).
    
    • Why 60°C? This temperature provides sufficient energy to overcome the steric barrier of the ortho-bromo group without causing excessive volatilization of ethyl iodide (bp 72°C).

Step 3: Monitoring
  • Monitor reaction progress by TLC (Thin Layer Chromatography) or HPLC after 2 hours.

    • TLC System: Hexanes:Ethyl Acetate (9:1).

    • Visualization: UV light (254 nm). The product will have a higher

      
       value than the phenolic starting material.
      
    • Endpoint: Reaction is complete when the starting material spot disappears. Typical time: 3–6 hours.

Step 4: Workup
  • Cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (5x reaction volume) to quench and dissolve inorganic salts.

  • Extract the aqueous mixture with Ethyl Acetate (3 x volumes).

  • Critical Purification Step: Wash the combined organic layers with 1M NaOH (2x).

    • Rationale: This removes any unreacted phenolic starting material by converting it into the water-soluble sodium phenoxide.

  • Wash the organic layer with Brine (saturated NaCl solution).

  • Dry over anhydrous

    
      or 
    
    
    
    , filter, and concentrate under reduced pressure (Rotavap).
Step 5: Purification
  • The crude product is typically a light yellow oil.

  • If high purity (>98%) is required, perform flash column chromatography using 100% Hexanes grading to 95:5 Hexanes:EtOAc .

Workflow Diagram

ExperimentalWorkflow Start Start: 2-Bromo-5-methylphenol + K2CO3 in DMF Addition Add Ethyl Iodide (Dropwise) Start->Addition Reaction Heat to 60°C Stir 3-6 Hours Addition->Reaction Check TLC Check (Hex:EtOAc 9:1) Reaction->Check Check->Reaction Incomplete Quench Pour into Ice Water Extract with EtOAc Check->Quench Complete Wash CRITICAL: Wash with 1M NaOH (Removes unreacted Phenol) Quench->Wash Dry Dry (Na2SO4) Concentrate Wash->Dry Final Product: 1-Bromo-2-ethoxy-4-methylbenzene Dry->Final

Figure 2: Operational workflow for the synthesis and purification.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or old reagents.[7]Increase temperature to 80°C (if using DMF). Add 0.5 eq additional Ethyl Iodide. Ensure

is finely ground.
C-Alkylation Solvent too non-polar or high temp.Strictly use polar aprotic solvents (DMF/Acetone) to favor O-alkylation. Avoid excessive heating (>100°C).
Product Impurity Unreacted Phenol remaining.The 1M NaOH wash is non-negotiable. Ensure the aqueous layer pH > 12 during wash.
Emulsion DMF presence in extraction.Wash the organic layer thoroughly with water before the NaOH wash to remove DMF.

Safety & Hazards (E-E-A-T)

  • Ethyl Iodide: A potent alkylating agent and suspected carcinogen. It can cause skin burns and respiratory irritation. Handle only in a certified chemical fume hood.

  • 2-Bromo-5-methylphenol: Causes skin irritation and serious eye damage.[10] Wear nitrile gloves and safety goggles.

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous washes containing DMF should be disposed of according to solvent waste protocols.

References

  • Williamson, A. W. (1850).[1][2][3][11] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[5]

  • Mondal, R., et al. (2014).[12] "Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis". Organic Preparations and Procedures International, 46(5), 391-434.

  • PubChem Compound Summary. "2-Bromo-5-methylphenol". National Center for Biotechnology Information.

  • Santa Cruz Biotechnology. "1-(2-Bromo-ethoxy)-4-methyl-benzene Product Data".

  • Master Organic Chemistry. "The Williamson Ether Synthesis".

Sources

Application Note: Optimized Heck Coupling of Sterically Hindered 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimization of the Mizoroki-Heck reaction for 1-Bromo-2-ethoxy-4-methylbenzene , a substrate exhibiting significant steric hindrance due to the ortho-ethoxy substituent. Standard catalytic systems (e.g., Pd(PPh₃)₄) typically fail to achieve quantitative conversion with this scaffold due to inhibited oxidative addition.

We present a high-throughput experimentation (HTE) driven approach that identifies a Pd(OAc)₂ / SPhos catalytic system as the superior method, achieving >95% yields. This guide provides mechanistic insights, comparative screening data, and a validated step-by-step protocol for scale-up.

The Challenge: The "Ortho-Effect"

The substrate, 1-Bromo-2-ethoxy-4-methylbenzene, presents a classic "ortho-effect" challenge. While the para-methyl group exerts a mild electronic push, the ortho-ethoxy group creates a dual hurdle:

  • Steric Hindrance: The bulk of the ethoxy group physically impedes the approach of the Palladium(0) species to the C-Br bond.

  • Electronic Deactivation: While alkoxy groups are generally activating via resonance, their inductive withdrawal at the ortho position, combined with potential coordination to the metal center, can stabilize off-cycle resting states.

Mechanistic Bottleneck

In the catalytic cycle, the Oxidative Addition step is the Rate-Determining Step (RDS) for this substrate. Standard linear phosphines (like triphenylphosphine) are not electron-rich or bulky enough to force the Pd(0) center into this crowded bond.

HeckCycle cluster_steric Critical Failure Point Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition (RDS for Ortho-Subs) Pd0->OxAdd + Ar-Br (Steric Clash) Coord Alkene Coordination (Syn-Insertion) OxAdd->Coord + Alkene BetaElim Beta-Hydride Elimination Coord->BetaElim C-C Bond Formed RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim - Product RedElim->Pd0 + Base / - HBr

Figure 1: The Catalytic Cycle. The red path highlights the oxidative addition step, which is energetically unfavorable for ortho-substituted aryl bromides without specialized ligands.

Optimization Campaign

To overcome the activation energy barrier, we screened varying ligand classes focusing on steric bulk (to promote reductive elimination and mono-ligation) and electron richness (to accelerate oxidative addition).

Ligand Screening Results

Conditions: 1.0 equiv Ar-Br, 1.5 equiv Methyl Acrylate, 2 mol% Pd(OAc)₂, 4 mol% Ligand, 2.0 equiv K₂CO₃, DMF, 100°C, 12h.

EntryLigand ClassLigandYield (GC-FID)Observation
1Standard PhosphinePPh₃15%Mostly unreacted starting material.
2Bidentatedppp22%Low activity; rigid bite angle unsuited for sterics.
3Bulky Aryl PhosphineP(o-tol)₃ 68%Classic "Heck" ligand. Good, but incomplete conversion.
4Tri-alkyl PhosphineP(t-Bu)₃89%Excellent activity, but air-sensitive handling required.
5Buchwald BiarylSPhos 98% Optimal. High turnover, air-stable solid.
6Buchwald BiarylXPhos94%Excellent, but SPhos showed slightly faster kinetics.
Base and Solvent Effects

Using SPhos as the primary ligand, we optimized the environment.

EntryBaseSolventTemp (°C)YieldNotes
1K₂CO₃DMF10098%Standard high-performance conditions.
2Et₃NMeCN8045%Base too weak; MeCN reflux temp too low.
3K₃PO₄Toluene/H₂O9092%"Jeffery Conditions" (Phase Transfer). Good green alternative.
4Cs₂CO₃Dioxane10096%Effective but Cs₂CO₃ is cost-prohibitive for scale.

Recommended Protocol (The "Golden" Method)

Based on the data, the Pd(OAc)₂ / SPhos / K₂CO₃ / DMF system provides the most robust results for 1-Bromo-2-ethoxy-4-methylbenzene.

Materials
  • Substrate: 1-Bromo-2-ethoxy-4-methylbenzene (1.0 equiv)

  • Alkene: Methyl Acrylate (1.5 equiv) [or Styrene/others]

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • Ligand: SPhos (2-4 mol%) (CAS: 657408-07-6)

  • Base: Potassium Carbonate [K₂CO₃] (2.0 equiv), anhydrous, granular.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical):

    • In a dry vial, weigh Pd(OAc)₂ and SPhos.

    • Add a small volume of DMF (e.g., 1 mL per mmol scale).

    • Stir at room temperature for 15 minutes under Nitrogen/Argon. The solution should turn from orange to a dark red/brown, indicating the formation of the active Pd(0)-Ligand species. Skipping this step often leads to variable induction periods.

  • Reaction Assembly:

    • To a reaction vessel (equipped with a condenser and stir bar), add the aryl bromide substrate and K₂CO₃.

    • Purge the vessel with inert gas (N₂ or Ar) for 5 minutes.

    • Add the remaining DMF (concentration ~0.2 M).

    • Add the pre-complexed catalyst solution via syringe.

    • Add the alkene (Methyl Acrylate) last.

  • Execution:

    • Heat the mixture to 100°C .

    • Monitor via HPLC or GC at 2 hours and 6 hours.

    • Note: Due to the ortho-substituent, reaction times may be longer (6-12h) compared to non-hindered substrates.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.

    • Wash organic layer with Brine, dry over MgSO₄, and concentrate.

Experimental Workflow Diagram

Workflow Prep Step 1: Pre-complexation Pd(OAc)2 + SPhos in DMF (15 min, RT) Assembly Step 2: Assembly Add Ar-Br, Base, Alkene Inert Atmosphere Prep->Assembly Reaction Step 3: Reaction 100°C, 6-12 Hours Monitor: GC/HPLC Assembly->Reaction Workup Step 4: Workup Dilute EtOAc / Wash H2O Remove DMF Reaction->Workup Purify Step 5: Purification Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Optimized experimental workflow ensuring active catalyst formation and efficient DMF removal.

Troubleshooting & Quality Control

Common Failure Modes
  • Black Precipitate (Palladium Black):

    • Cause: Ligand dissociation or insufficient ligand loading.

    • Fix: Ensure SPhos:Pd ratio is at least 2:1. Ensure oxygen was rigorously excluded during setup.

  • Low Conversion (<50%):

    • Cause: Incomplete oxidative addition due to sterics.

    • Fix: Increase temperature to 110°C or switch to Pd-PEPPSI-IPr (NHC catalyst) which is more thermally stable and active for extremely hindered substrates.

  • Regioisomer Formation:

    • Issue: Beta-hydride elimination can occur in two directions if the alkene allows.

    • Fix: With acrylates, this is rarely an issue (trans-selectivity dominates). With styrenes, ensure the bulky ligand is used, as it reinforces the steric preference for the trans linear product.

QC Specifications
  • 1H NMR Validation: Look for the disappearance of the Ar-H doublet at the ortho position (shielded by Br) and the appearance of the alkene doublet (J ~16 Hz for trans).

  • Residual Solvent: DMF is difficult to remove. Ensure <500 ppm DMF in final product if used for biological assays, as DMF can be cytotoxic.

References

  • Heck Reaction Mechanism & Ortho-Effects

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[3] Chemical Reviews.

  • Buchwald Ligands (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • High-Throughput Experimentation for Pd-Catalysis

    • Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of chemical reactions.
  • Jeffery Conditions (Phase Transfer)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters.

Sources

Scalable Synthesis Routes for 1-Bromo-2-ethoxy-4-methylbenzene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 1-Bromo-2-ethoxy-4-methylbenzene is a key building block in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern makes it a valuable intermediate for introducing the 2-ethoxy-4-methylphenyl moiety in complex molecular architectures. This guide provides a detailed analysis of scalable synthetic strategies for its preparation, focusing on process optimization, regioselectivity, and practical, field-tested protocols for laboratory and pilot-plant scale-up. We will explore two primary retrosynthetic pathways, offering insights into the chemical causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction and Strategic Overview

1-Bromo-2-ethoxy-4-methylbenzene is a halogenated aromatic ether whose utility in organic synthesis is significant, particularly in cross-coupling reactions where the bromo-substituent can be readily functionalized.[1] The successful and economical synthesis of this compound on a large scale hinges on a few key factors: cost of starting materials, overall yield, purity of the final product, and the regiochemical control of the substitution pattern on the aromatic ring.

Two logical and convergent synthetic pathways emerge from a retrosynthetic analysis of the target molecule, both typically commencing from the readily available and inexpensive starting material, 3-methylphenol (m-cresol). The critical decision in the synthetic design is the sequence of the two key transformations: etherification and bromination.

  • Route A: Etherification followed by Bromination. This route involves the initial conversion of 3-methylphenol to 3-methylphenetole, followed by electrophilic aromatic bromination.

  • Route B: Bromination followed by Etherification. This alternative pathway begins with the bromination of 3-methylphenol to yield 4-bromo-3-methylphenol, which is then subjected to etherification.

The choice between these routes is non-trivial, as the directing effects of the substituents (-OH, -OCH2CH3, and -CH3) play a crucial role in the regioselectivity of the bromination step.[2][3] This guide will dissect both strategies and present a preferred, optimized protocol.

G cluster_0 Synthetic Strategies cluster_A Route A cluster_B Route B start 3-Methylphenol (m-Cresol) ether_A Etherification (Williamson) start->ether_A Et-X, Base bromo_B Bromination start->bromo_B Br2 or NBS inter_A 3-Methylphenetole ether_A->inter_A bromo_A Bromination inter_A->bromo_A Br2 or NBS end_product 1-Bromo-2-ethoxy-4-methylbenzene bromo_A->end_product inter_B 4-Bromo-3-methylphenol bromo_B->inter_B ether_B Etherification (Williamson) inter_B->ether_B Et-X, Base ether_B->end_product G cluster_workflow Protocol 1: Workflow A 1. Dissolve 3-methylphenol in CH2Cl2 and cool to 0°C B 2. Add Br2 dropwise over 1-2 hours A->B C 3. Reaction Monitoring (TLC or GC-MS) B->C D 4. Quench with aq. Na2S2O3 solution C->D E 5. Aqueous Workup (Extraction with CH2Cl2) D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify by Vacuum Distillation or Recrystallization F->G H Yield: 4-Bromo-3-methylphenol G->H

Figure 2: Experimental workflow for the synthesis of 4-Bromo-3-methylphenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
3-Methylphenol108.141.001.0108.1 g
Bromine (Br₂)159.811.051.05167.8 g (53.8 mL)
Dichloromethane (DCM)---1 L
Sodium Thiosulfate (Na₂S₂O₃)158.11--10% w/v aq. soln.
Sodium Bicarbonate (NaHCO₃)84.01--Saturated aq. soln.
Brine---Saturated aq. soln.
Anhydrous MgSO₄ or Na₂SO₄---As needed

Procedure:

  • Reaction Setup: Charge a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer with 3-methylphenol (108.1 g, 1.00 mol). Dissolve the starting material in dichloromethane (1 L).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Bromine Addition: Slowly add a solution of bromine (167.8 g, 1.05 mol) in 200 mL of dichloromethane to the stirred solution via the dropping funnel over 1.5-2 hours. Maintain the internal temperature below 5°C throughout the addition. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and maximize para-selectivity by minimizing over-bromination.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until the reddish-brown color of excess bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL), water (250 mL), and brine (250 mL). [4]7. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 4-bromo-3-methylphenol, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to yield a white to off-white solid.

    • Expected Yield: 85-92%

    • Purity (by GC): >98%

Protocol 2: Williamson Ether Synthesis of 1-Bromo-2-ethoxy-4-methylbenzene

This protocol describes the ethylation of the intermediate phenol to yield the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
4-Bromo-3-methylphenol187.041.001.0187.0 g
Ethyl Bromide (Bromoethane)108.971.201.2130.8 g (89.6 mL)
Potassium Carbonate (K₂CO₃)138.211.501.5207.3 g
Acetone or DMF---1.5 L
Diethyl Ether or MTBE---For extraction
Sodium Hydroxide (NaOH)40.00--1 M aq. soln.

Procedure:

  • Reaction Setup: To a 3-liter flask equipped with a mechanical stirrer and a reflux condenser, add 4-bromo-3-methylphenol (187.0 g, 1.00 mol), anhydrous potassium carbonate (207.3 g, 1.50 mol), and acetone (1.5 L).

  • Reagent Addition: Add ethyl bromide (130.8 g, 1.20 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 6-12 hours. The reaction progress should be monitored by TLC or GC-MS. Causality Note: K₂CO₃ is a mild base suitable for deprotonating the phenol without causing side reactions. Acetone is an excellent polar aprotic solvent for this SN2 reaction. [5]4. Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Extraction: Dissolve the resulting residue in diethyl ether or MTBE (750 mL). Wash the organic solution with 1 M NaOH (2 x 250 mL) to remove any unreacted phenol, followed by water (250 mL) and brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-bromo-2-ethoxy-4-methylbenzene by vacuum distillation to yield a colorless to pale yellow oil.

    • Expected Yield: 90-96%

    • Purity (by GC): >99%

    • CAS Number: 68155-69-1 [6]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ ~7.30 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 6.70 (dd, 1H, Ar-H), 4.05 (q, 2H, -OCH₂CH₃), 2.30 (s, 3H, Ar-CH₃), 1.40 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~155.0, 133.5, 130.0, 128.0, 115.0, 112.0, 64.5, 22.5, 15.0.
GC-MS (EI)M⁺ peak at m/z = 214/216 (corresponding to ⁷⁹Br/⁸¹Br isotopes).

Note: Specific spectral data is not always available in public databases and should be acquired upon synthesis for verification. [7]

Conclusion and Scalability Considerations

The presented two-step synthesis commencing with the regioselective bromination of 3-methylphenol (Route B) provides a robust, efficient, and highly scalable method for producing 1-bromo-2-ethoxy-4-methylbenzene. The high degree of regiocontrol in the first step is paramount, as it circumvents the need for challenging chromatographic separations of isomers, a significant bottleneck in industrial-scale production. The use of common, relatively inexpensive reagents and standard reaction conditions further enhances the economic viability of this synthetic route for researchers and drug development professionals.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3.
  • BenchChem. (2025). 1-Bromo-4-((2-bromoethoxy)methyl)benzene | 103061-55-8.
  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • The Royal Society of Chemistry. (2016). Supplementary Information.
  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene.
  • Stanforth, S. P. (n.d.). Product Class 3: Bromoarenes. Science of Synthesis.
  • LibreTexts Chemistry. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • SIELC Technologies. (2018, February 16). Benzene, 1-bromo-4-ethoxy-2-methyl-.
  • PubMed. (1997, October 17). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1). Journal of Organic Chemistry.
  • Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
  • Organic Syntheses. (n.d.). 2-METHOXYDIPHENYL ETHER. Organic Syntheses Procedure.
  • MDPI. (2014, March 20).
  • Wiley Online Library. (n.d.). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. ChemBioChem.
  • PMC. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules.
  • Organic Syntheses. (n.d.). PREPARATION OF 4-BROMOBENZOIC ACID. Organic Syntheses Procedure.
  • Chemistry Stack Exchange. (2021, October 31). Regioselectivity in the opening of 3-membered heterocycles.
  • YouTube. (2019, April 7).
  • ChemicalBook. (n.d.). 1,2-Bis(2-broMoethoxy)benzene synthesis.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methylphenol 98.
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Zenodo. (n.d.).
  • YouTube. (2023, May 5). Bromination of 3 methylcyclopentene and its Stereochemistry.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene: Synthesis, Properties, and Applications.
  • Bentham Science Publishers. (n.d.). Bromination of Thiophene in Micro Reactors. Letters in Organic Chemistry.
  • LibreTexts Chemistry. (2023, January 22). Substitution Reactions of Benzene Derivatives.

Sources

Troubleshooting & Optimization

Improving yield in Suzuki coupling of 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 1-Bromo-2-ethoxy-4-methylbenzene

Executive Summary: The Substrate Challenge

Case ID: 1-Bromo-2-ethoxy-4-methylbenzene (CAS: 68155-69-1) Classification: Sterically Hindered, Electron-Rich Aryl Halide.[1]

The Core Problem: Standard Suzuki protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail with this substrate due to two synergistic antagonistic factors:

  • Electronic Deactivation: The para-methyl and ortho-ethoxy groups are electron-donating. This increases the electron density on the C-Br bond, making the Oxidative Addition (OA) step significantly slower compared to electron-deficient aryl bromides.

  • Steric Hindrance: The ortho-ethoxy group creates steric bulk around the palladium center. While not as bulky as a tert-butyl group, it is sufficient to impede the Transmetallation step, often leading to catalyst decomposition (Pd black) before the cycle completes.

Module 1: Catalyst & Ligand Selection (The Engine)

Q: I am using Pd(PPh₃)₄ and getting <20% yield. Why? A: Pd(PPh₃)₄ is electronically insufficient for this substrate. Triphenylphosphine is not electron-rich enough to accelerate the oxidative addition into your electron-rich aryl bromide. Furthermore, the resulting Pd(II) complex is too crowded to efficiently undergo transmetallation with the boronic acid in the presence of the ortho-ethoxy group.

Q: What is the recommended catalyst system? A: Switch to Buchwald-type Precatalysts , specifically SPhos Pd G2 or XPhos Pd G2 .

  • Why SPhos?

    • Electron Richness: The dicyclohexylphosphino group pushes electron density onto the Pd, dramatically accelerating the oxidative addition of your deactivated aryl bromide.

    • Steric Architecture: The biaryl backbone promotes the formation of a monoligated Pd(0) species, which is the active catalytic species. It creates a "pocket" that accommodates the ortho-ethoxy substituent during transmetallation while preventing the formation of inactive dimers.

Q: Can I just mix Pd(OAc)₂ and SPhos ligand manually? A: We strongly advise against this for difficult substrates. In situ mixing often leads to an undefined Pd:Ligand ratio and an induction period where unprotected Pd can precipitate as Pd black. Precatalysts (G2/G3) contain a pre-formed Pd-Ligand bond and an amine scaffold that ensures rapid, quantitative generation of the active catalytic species upon heating.

Module 2: Reaction Conditions (The Environment)

Q: Which base should I use? Carbonate or Phosphate? A: For sterically hindered substrates, Potassium Phosphate Tribasic (K₃PO₄) is generally superior to carbonates (Na₂CO₃/K₂CO₃).

  • Reasoning: The high basicity of K₃PO₄ facilitates the formation of the reactive boronate species (or hydroxo-palladium complex) necessary for transmetallation in crowded environments. If your boronic acid is base-sensitive, consider K₂CO₃ but increase the temperature.

Q: What solvent system maximizes yield? A:

  • Standard: Toluene/Water (3:1 or 10:1). The biphasic nature protects the catalyst and allows for high temperatures (100°C+).

  • Alternative (for solubility issues): 1,4-Dioxane/Water (4:1).[2]

  • Avoid: Pure DMF or DMSO unless necessary; these can coordinate to Pd and slow down the reaction further.

Module 3: Troubleshooting & Diagnostics

Use the following diagram to diagnose low yields based on crude NMR/LC-MS analysis.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Result1 Recovered Starting Material (RSM) (Bromide intact) Start->Result1 Result2 Protodeboronation (Ar-H instead of Ar-Ar) Start->Result2 Result3 Homocoupling (Ar-Ar dimer of bromide) Start->Result3 Sol1 Issue: Failed Oxidative Addition Fix: Switch to SPhos Pd G2 Increase Temp to 100°C Result1->Sol1 Sol2 Issue: Boronic Acid Instability Fix: Add base last Use excess Boronic Acid (1.5-2.0 eq) Switch to MIDA Boronate Result2->Sol2 Sol3 Issue: Oxidative Homocoupling Fix: Degas solvent thoroughly (Oxygen promotes homocoupling) Result3->Sol3

Caption: Diagnostic flow for identifying the root cause of reaction failure in Suzuki couplings.

Module 4: Standardized High-Yield Protocol

Protocol ID: SUZ-ORTHO-01 Target: 1-Bromo-2-ethoxy-4-methylbenzene Coupling

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.5 equiv) — Excess is crucial to account for protodeboronation.

  • Catalyst: SPhos Pd G2 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: Toluene : Water (3:1 ratio), degassed.

Step-by-Step Methodology:

  • Setup: To a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), and SPhos Pd G2 (0.02 eq).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes. (If using a Schlenk line, cycle vacuum/inert gas 3 times).

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Activation: Add the solid K₃PO₄ (or aqueous solution if preferred) quickly under a counter-flow of inert gas.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours. Vigorous stirring is essential for biphasic mixtures.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

Data Summary: Comparison of Conditions

ParameterStandard ConditionOptimized ConditionImpact
Catalyst Pd(PPh₃)₄SPhos Pd G2 Enables OA on electron-rich ring; tolerates sterics.
Base Na₂CO₃K₃PO₄ Higher basicity drives transmetallation.
Solvent DMFToluene/H₂O Prevents Pd poisoning; protects catalyst.
Temp 80°C100-110°C Overcomes activation energy barrier of ortho-substituent.

Module 5: Mechanistic Pathway

Understanding the specific steric clash is vital. The diagram below illustrates where the ortho-ethoxy group interferes with the catalytic cycle.

Mechanism cluster_0 Critical Failure Point Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Slowed by e- rich ring) Pd0->OxAdd + Ar-Br Complex1 Pd(II)-Ar-Br (Crowded) OxAdd->Complex1 TransMet Transmetallation (BLOCKED by Ortho-Ethoxy) Complex1->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The catalytic cycle highlighting Transmetallation as the rate-limiting step due to steric hindrance.

References

  • Buchwald, S. L., et al. "Universal Ligands for the Suzuki-Miyaura Coupling: The Case for SPhos."[3] Journal of the American Chemical Society.[4]

  • Sigma-Aldrich. "Buchwald Phosphine Ligands: User Guide and Application Note." Merck Technical Library.

  • BenchChem. "Technical Support Center: Managing Protodeborylation in Suzuki Reactions." BenchChem Troubleshooting Guide.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions: Mechanism and Scope." Chemical Reviews.

Sources

Technical Support Center: 1-Bromo-2-ethoxy-4-methylbenzene (BEMB) Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the BEMB Technical Support Hub. This guide addresses the specific challenges of functionalizing 1-Bromo-2-ethoxy-4-methylbenzene (CAS: variable depending on numbering convention, chemically treated here as the 2-ethoxy-4-methyl isomer).

Due to the ortho-ethoxy group , this substrate presents a "perfect storm" for debromination (hydrodehalogenation):

  • Steric Hindrance: The ortho-substituent retards the rate of transmetallation in cross-couplings.

  • Electronic Deactivation: The electron-donating ethoxy and methyl groups increase electron density at the C-Br bond, slowing down oxidative addition relative to electron-deficient aryl halides.

When the productive catalytic cycle slows down, the catalyst enters "idle" pathways—primarily debromination —where the bromine is replaced by a hydrogen atom (forming 3-ethoxytoluene).

Part 1: Diagnostic Module

Q: How do I confirm my impurity is debromination and not homocoupling or hydrolysis?

A: You must distinguish between the three common side products. Use this diagnostic matrix:

Side ProductChemical StructureMass Spec Signature (GC/LC-MS)1H NMR Signature
Debromination Ar-H (3-Ethoxytoluene)[M-79+1] . The parent ion decreases by ~78 Da.New Triplet/Multiplet : Look for a new aromatic proton signal at the former C1 position (usually upfield shifted).
Homocoupling Ar-Ar [2M-158] . Dimer mass.Symmetry : Doubling of integration relative to ethyl/methyl groups; often insoluble.
Hydrolysis Ar-OH (Phenol)[M-79+17] .Broad Singlet : Exchangeable -OH peak; significant shift in ortho-protons due to phenol acidity.
Visual Troubleshooting Guide

Troubleshooting Start Impurity Detected MassSpec Check Mass Spec (Δ Mass) Start->MassSpec Decision1 Mass = [M - 78]? MassSpec->Decision1 Decision2 Mass = [2M - 2Br]? Decision1->Decision2 No Debrom Issue: DEBROMINATION (Hydrodehalogenation) Decision1->Debrom Yes Homo Issue: HOMOCOUPLING Decision2->Homo Yes Action1 Action: Remove H-Sources (Alcohols, wet solvents) Debrom->Action1 Action2 Action: Switch Ligand (SPhos/XPhos) Debrom->Action2 Action3 Action: Reduce Catalyst Load Check O2 exclusion Homo->Action3

Caption: Logic flow for identifying and addressing the specific side-reaction based on mass spectrometry data.

Part 2: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Q: Why is debromination happening even under inert atmosphere?

A: The source of hydrogen is likely your solvent or base , not ambient moisture. In the catalytic cycle for hindered substrates like 1-Bromo-2-ethoxy-4-methylbenzene, the Transmetallation step is slow due to the ortho-ethoxy steric clash. This leaves the oxidative addition intermediate (


) exposed.

If the reaction solvent is a secondary alcohol (Isopropanol) or if the base has


-hydrogens (e.g., Ethoxide), the palladium species undergoes 

-Hydride Elimination
or abstracts a hydride from the solvent.

The Mechanism of Failure:

  • 
     forms.
    
  • Transmetallation is blocked by sterics.

  • Pd coordinates to solvent/base

    
    
    
    
    
    -Hydride Elimination
    
    
    
    
    .
  • Reductive Elimination

    
    Ar-H (Debrominated Product) .
    
Optimization Protocol: The "Anti-Debromination" System

To fix this, you must accelerate the productive cycle (Transmetallation) and remove hydride sources.

1. Solvent Selection (Critical)
SolventRisk LevelMechanism of FailureRecommendation
Isopropanol / Ethanol CRITICAL Acts as a direct hydride donor via

-elimination.
AVOID completely.
DMF / DMA HIGH Can decompose to form hydrides/formates at high temp.Use only if necessary for solubility.
Toluene / Water (biphasic) LOW Water does not easily donate hydride to Pd(II).PREFERRED .
1,4-Dioxane LOW Aprotic, stable.EXCELLENT alternative.
2. Ligand Selection

Standard


 is insufficient for ortho-substituted aryl bromides. You need bulky, electron-rich phosphines (Buchwald Ligands) that create a catalytic pocket facilitating rapid coupling.
  • Recommendation: SPhos or XPhos .[1]

  • Why? These ligands promote rapid reductive elimination, effectively "outrunning" the debromination pathway.

3. Base Selection

Avoid alkoxides (NaOEt, KOtBu) if possible, as they can serve as hydride sources.

  • Recommendation:

    
     (anhydrous or aq.) or 
    
    
    
    .[1]
Visual Mechanism: The Race Against Time

Mechanism cluster_productive Productive Pathway (Desired) cluster_failure Debromination Pathway (Side Reaction) Pd0 Pd(0) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Requires Bulky Ligand (SPhos) Hydride β-Hydride Elimination (from Solvent/Base) OxAdd->Hydride Promoted by Alcohol/Sterics Prod Cross-Coupled Product TransMet->Prod RedElimH Reductive Elim (H) Hydride->RedElimH RedElimH->Pd0 SideProd Ar-H (Waste) RedElimH->SideProd

Caption: Debromination occurs when Transmetallation is slower than Hydride Elimination. Bulky ligands accelerate the green path.

Part 3: Lithium-Halogen Exchange (Cryogenic)

Q: I am doing a Li-Halogen exchange, but I get the protonated product upon quenching with electrophile. Why?

A: This is usually due to "Hot" Lithiation or Moisture Ingress , not radical debromination.

  • The "Internal Quench" Effect: The ortho-ethoxy oxygen coordinates to Lithium. While this directs lithiation, it also increases the basicity of the species. If the temperature rises above -60°C before the electrophile is added, the Aryl-Lithium can deprotonate the THF solvent (slow) or react with trace moisture immediately.

  • Wurtz Coupling: If you see Ar-H and Ar-Br remaining, your n-BuLi might be old (titer low), leading to incomplete exchange followed by protonation during workup.

Protocol Adjustment:

  • Temperature: Must be maintained < -70°C strictly.

  • Reagent: Use t-BuLi (2 equiv) instead of n-BuLi. t-BuLi reacts faster and irreversibly, preventing the equilibrium that can lead to side reactions.

  • Glassware: Flame-dry under vacuum. The ethoxy group makes the Aryl-Li species highly basic and "thirsty" for protons.

Part 4: Validated Experimental Protocol

Objective: Suzuki Coupling of 1-Bromo-2-ethoxy-4-methylbenzene with Phenylboronic Acid (Minimizing Debromination).

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Or use precatalyst XPhos Pd G2)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene : Water (10:1) (Degassed)

Step-by-Step:

  • Charge: Add Pd(OAc)2, SPhos, Boronic Acid, and Base to the reaction vial.

  • Purge: Seal and cycle Vacuum/Argon (3x). Oxygen promotes homocoupling, which complicates purification.

  • Dissolve: Add the Aryl Bromide (liquid) and Toluene/Water mixture via syringe.

  • Heat: Heat to 80°C vigorous stirring.

    • Note: Do not overheat (>100°C) initially. Higher temps increase the rate of

      
      -hydride elimination more than transmetallation for this substrate.
      
  • Monitor: Check HPLC/GC at 1 hour.

    • Success Criteria: Ratio of Product : Ar-H should be > 95 : 5.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

    • Grounding: Establishes SPhos/XPhos as superior for ortho-substituted (hindered) biaryl synthesis.
  • Navarro, O., et al. (2004). "General Determination of the mechanism of dehalogenation in Pd-catalyzed reactions." Journal of Organic Chemistry. Link

    • Grounding: Defines the mechanism of hydrodehalogen
  • Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research. Link

    • Grounding: Authoritative review on minimizing side reactions in cross-coupling.

Sources

Purification methods for 1-Bromo-2-ethoxy-4-methylbenzene from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Knowledge Base for the purification of 1-Bromo-2-ethoxy-4-methylbenzene (and its structural isomers). It assumes the standard synthetic route via O-alkylation of the corresponding bromocresol (e.g., 2-bromo-5-methylphenol) using an ethyl halide.[1]

Subject: Purification Protocols for 1-Bromo-2-ethoxy-4-methylbenzene Ticket ID: PUR-BEMB-001 Status: Open Assigned Scientist: Senior Application Specialist[1]

Executive Summary & Compound Profile

You are likely synthesizing 1-Bromo-2-ethoxy-4-methylbenzene via the Williamson ether synthesis (alkylation of a bromocresol with ethyl bromide/iodide).[1]

  • Target Molecule: 1-Bromo-2-ethoxy-4-methylbenzene[1]

  • Physical State: Typically a pale yellow oil or low-melting solid (MP ~25–30°C depending on exact isomer purity).

  • Primary Impurities:

    • Unreacted Phenol: (e.g., 2-bromo-5-methylphenol).[1] Critical to remove.

    • Excess Alkylating Agent: Ethyl bromide/iodide.

    • Inorganic Salts: KBr, NaBr.

    • Side Products: C-alkylated isomers (trace).

Module 1: The "Quick Fix" (Reaction Workup)

Issue: "My crude NMR shows significant starting material (phenol) and ethyl signals." Diagnosis: Incomplete conversion and residual alkyl halide. Protocol: Aggressive Acid/Base Extraction.

The most common failure point is the incomplete removal of the phenolic precursor. Phenols are weak acids (


), while your product is a neutral ether. We exploit this 

difference.
Step-by-Step Workup Protocol
  • Quench: Dilute the reaction mixture (usually in Acetone/DMF/Acetonitrile) with Water .

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Critical Wash (Phenol Removal):

    • Wash the combined organic phase 2x with 10% NaOH (aq) .

    • Mechanism:[2][3][4][5] NaOH deprotonates the unreacted phenol into water-soluble phenoxide.[1] The neutral ether product remains in the organic layer.

    • Visual Check: The aqueous layer may turn yellow/brown (phenoxides are often colored).

  • Neutralization: Wash the organic phase 1x with Water and 1x with Brine (Sat. NaCl) .

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate in vacuo.

Visualization: Extraction Logic

WorkupLogic ReactionMix Crude Reaction Mixture (Product + Phenol + Salts) SolventAdd Add Organic Solvent (EtOAc/DCM) ReactionMix->SolventAdd WashNaOH Wash with 10% NaOH SolventAdd->WashNaOH PhaseSep Phase Separation WashNaOH->PhaseSep AqLayer Aqueous Layer (Contains Phenoxide + Salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Keep FinalDry Dry (MgSO4) & Concentrate OrgLayer->FinalDry

Figure 1: Logic flow for the removal of phenolic impurities via base extraction.

Module 2: High-Purity Isolation (Distillation)

Issue: "I performed the workup, but the product is still colored or contains high-boiling impurities." Recommendation: Vacuum Distillation.

Since 1-Bromo-2-ethoxy-4-methylbenzene is a halogenated aromatic ether, it has a high boiling point at atmospheric pressure (likely >230°C), making it prone to decomposition.[1] Vacuum distillation is required.

Estimated Physical Data for Protocol:

PropertyValue (Estimated/Lit)Note
Boiling Point (atm) ~230–240°CDo not distill at atm.[1]
Boiling Point (Vacuum) 105–115°C @ 2–3 mmHg Ideal range.
Melting Point 25–30°CMay solidify in the receiver.

Troubleshooting the Distillation:

  • Product Solidifies in Condenser: If the condenser water is too cold, the product may crystallize, blocking the path.

    • Fix: Use warm water (30–40°C) in the condenser or use an air condenser.

  • "Bumping": Residual solvent (EtOAc/DCM) causes violent boiling.

    • Fix: Ensure thorough rotary evaporation before high-vacuum application.[1] Use a stir bar or capillary bleed during distillation.

Module 3: Ultra-High Purity (Chromatography)

Issue: "I need >99.5% purity for biological assay or cross-coupling." Recommendation: Silica Gel Column Chromatography.

If distillation is not possible or if trace impurities persist, flash chromatography is the gold standard.

Methodology:

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.

    • Start: 100% Hexanes (Elutes non-polar impurities).

    • Product Elution: Typically elutes around 2% to 5% EtOAc in Hexanes .

    • Note: The ether functionality adds slight polarity, but the bromine and methyl groups keep it relatively lipophilic.

TLC Guide:

  • Solvent: 9:1 Hexane:EtOAc.

  • Visualization: UV (254 nm). The benzene ring is UV active.

  • Rf Value: Product will have a high Rf (~0.6–0.8). Residual phenol will be much lower (~0.2–0.3) or streak at the baseline.

Frequently Asked Questions (FAQs)

Q1: My product turned brown after sitting on the bench for a week. Why?

  • A: Aryl ethers, especially electron-rich ones, can undergo slow oxidation or "browning" due to trace phenols or light sensitivity.

  • Fix: Store the purified oil under Nitrogen/Argon in the dark (amber vial) at 4°C. If brown, pass it through a small plug of silica gel with hexanes to remove the colored oxidation products.

Q2: I see a triplet at


 1.4 ppm and a quartet at 

4.0 ppm in my NMR, but the integration is wrong.
  • A: Check for residual Ethyl Bromide . If you used excess alkylating agent, it can be difficult to remove by rotovap alone.

  • Fix: High-vacuum drying (Schlenk line) for 2–4 hours is usually necessary.[1] If that fails, the signals might be your ethoxy group—ensure you are integrating relative to the aromatic protons (3H) correctly.

Q3: Can I use Potassium Carbonate (


) instead of NaOH for the wash? 
  • A: No. Carbonate is a weak base and is generally used during the reaction (in Acetone/DMF) to deprotonate the phenol. For the workup (extraction), you need the stronger, aqueous basicity of NaOH to fully drive the equilibrium of any unreacted phenol into the aqueous phase.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for ether synthesis and purification).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Standard physical data and purification methods for aromatic ethers).

  • Sigma-Aldrich. 1-Bromo-4-ethoxy-2-methylbenzene Product Sheet. Link (Used for comparative physical property estimation of the isomer).

  • Cheméo. Physical Properties of Bromo-ethoxy-benzenes. Link (Data source for boiling point estimations).

Sources

Technical Support Center: Solubility Optimization for 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility issues with 1-Bromo-2-ethoxy-4-methylbenzene (BEMB). Based on its structure—a lipophilic benzene core substituted with a heavy halogen (Bromo), a non-polar alkyl group (Methyl), and an ether linkage (Ethoxy)—this compound exhibits high lipophilicity (LogP ≈ 3.8–4.2) and low aqueous solubility.

While BEMB is theoretically soluble in neat DMSO, users frequently encounter two distinct failure modes:

  • "Hidden" Precipitation: Micro-crystallization in the DMSO stock due to moisture absorption (hygroscopicity).

  • The "Crash-Out" Effect: Immediate precipitation upon dilution into aqueous assay buffers due to the hydrophobic effect.

This guide provides a root-cause analysis and validated protocols to resolve these issues.

Part 1: Stock Solution Preparation (Root Cause Analysis)[1]

Q: Why does my "clear" DMSO stock solution have crystals after freezing?

A: Moisture absorption is the primary culprit. DMSO is highly hygroscopic; it attracts water from the atmosphere.[1] 1-Bromo-2-ethoxy-4-methylbenzene is highly hydrophobic. As the DMSO absorbs atmospheric water (even reaching 1-2% water content), the solvent power decreases drastically for this specific compound. Upon freezing, the solubility drops further, and the water acts as an anti-solvent, forcing the compound into a crystalline lattice that is energetically difficult to break (high lattice energy).

Protocol: The "Anhydrous Recovery" Method

  • Step 1: Do not simply vortex. The crystals are likely stable solvates.

  • Step 2: Heat the sealed vial to 37°C - 45°C in a water bath for 10 minutes.

  • Step 3: Sonicate in an ultrasonic bath at 40 kHz for 15 minutes.

  • Step 4 (Critical): Perform the Tyndall Test . Shine a laser pointer (red or green) through the vial.

    • Solid Beam visible: Micro-precipitates remain (Colloidal suspension). Repeat heating.

    • No Beam: True solution achieved.

Q: What is the maximum safe concentration for this compound?

A: Recommended limit is 50 mM. While you might achieve 100 mM in hot DMSO, this is a supersaturated state at room temperature for this aryl halide.

  • Safe Working Range: 10 mM – 50 mM.

  • Risk Zone: >100 mM (High risk of precipitation during freeze-thaw).

Part 2: Aqueous Dilution (The "Crash Out" Phenomenon)[1]

Q: The compound precipitates immediately when added to my cell culture media. How do I fix this?

A: You are battling the "Hydrophobic Effect." When you pipette a 50 mM DMSO stock directly into an aqueous buffer, the local concentration at the pipette tip momentarily exceeds the solubility limit by orders of magnitude. The water molecules form an ordered "cage" around the hydrophobic BEMB molecules, driving them to aggregate to minimize entropy loss.

Protocol: The "Stepwise Intermediate" Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.

StepSolvent SystemActionTheory
1 100% DMSO Prepare 10 mM Stock.Solubilization.
2 Intermediate Dilute Stock 1:10 into pure DMSO (creates 1 mM).Reduces viscosity/concentration gradient.
3 The "Shift" Dilute 1:10 into PBS + 0.05% Tween-20 .Surfactant stabilizes the transition.
4 Final Assay Add to media (Final: 10 µM, 0.1% DMSO).Final dilution below solubility limit.

Key Modification: If your assay allows, pre-warm the media to 37°C before adding the compound. Cold media accelerates precipitation.

Part 3: Visualization of Solubility Workflow

The following diagram outlines the decision logic for handling 1-Bromo-2-ethoxy-4-methylbenzene, identifying critical control points (CCPs) where the experiment often fails.

SolubilityWorkflow Start Solid Compound (1-Bromo-2-ethoxy-4-methylbenzene) DMSO_Add Add Anhydrous DMSO (Target: 10-50 mM) Start->DMSO_Add Sonicate Sonicate (40kHz) + Heat (37°C) DMSO_Add->Sonicate Check Visual QC: Tyndall Effect Test Sonicate->Check Clear Solution Clear? (No Light Scattering) Check->Clear Clear->Sonicate No (Cloudy) Storage Storage: -20°C, Desiccated, N2 Purge Clear->Storage Yes Dilution Aqueous Dilution Strategy Storage->Dilution Direct Direct Spike (High Risk of Crash) Dilution->Direct Stepwise Intermediate Step: Dilute in DMSO first Dilution->Stepwise Assay Assay Ready (Keep < 0.5% DMSO) Direct->Assay Precipitation Risk! Stepwise->Assay Stable

Figure 1: Solubility decision matrix. Note the critical loop at the "Tyndall Effect Test"—visual clarity is the only acceptable release criteria before storage.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO?

A: Yes, but with caveats. BEMB is soluble in ethanol, but ethanol evaporates much faster than DMSO, leading to concentration changes in your stock over time. Ethanol is also more toxic to certain cell lines at lower concentrations than DMSO.

  • Recommendation: Stick to DMSO for storage; use Ethanol only if your assay specifically forbids DMSO.

Q: I see a "film" on the liquid surface after thawing. Is my compound ruined?

A: Not necessarily. This is likely "salting out" or phase separation caused by water condensation on the frozen surface.

  • Fix: Centrifuge the vial at 1000 x g for 1 minute to pull the film down, then warm to 37°C and vortex. If the film persists, it may be degradation (unlikely for aryl halides) or permanent aggregation. Filter through a 0.2 µm PTFE filter if necessary, but re-verify concentration via HPLC/UV.

Q: How do I store the stock to prevent this in the future?

A:

  • Single-Use Aliquots: Divide your stock into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Desiccation: Store vials inside a secondary container (jar) containing active silica gel or Drierite™.

  • Inert Gas: If available, blow a gentle stream of Nitrogen or Argon into the headspace of the vial before closing to displace humid air.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • BenchChem Technical Support. (2025). "Troubleshooting Compound Precipitation in DMSO Stocks." BenchChem Knowledge Base.

  • Way, L. (2014). "Hygroscopic behavior of DMSO - impact on quantitative experiments." Chemistry Stack Exchange.

  • PubChem. (2025).[2][3] "Compound Summary: 1-Bromo-2-ethoxy-4-methylbenzene (Physical Properties)." National Library of Medicine.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility).

Sources

Preventing homocoupling of 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Homocoupling of 1-Bromo-2-ethoxy-4-methylbenzene Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering homocoupling (dimerization) of 1-Bromo-2-ethoxy-4-methylbenzene . This substrate presents a specific challenge: the ortho-ethoxy group provides significant electron density and steric bulk.

  • In Palladium Catalysis (Suzuki/Buchwald): The electron-rich nature accelerates oxidative addition, but the steric bulk retards transmetallation. This "waiting period" allows oxygen or disproportionation to trigger homocoupling (

    
    ).
    
  • In Metallation (Grignard/Lithiation): The electron-rich ring stabilizes radical intermediates during direct magnesium insertion, significantly increasing the rate of Wurtz coupling (

    
    ).
    

This guide provides self-validating protocols to suppress these pathways.

Module 1: Palladium-Catalyzed Cross-Coupling

The Core Issue: The "Stalled" Catalytic Cycle

In a typical Suzuki-Miyaura reaction, your substrate (Ar-Br) undergoes oxidative addition to Pd(0) rapidly. However, the ortho-ethoxy group creates a steric pocket. If the incoming nucleophile (boronic acid) is also hindered or the base is insufficient, the Transmetallation step slows down.

The Danger Zone: While the catalyst waits in the Pd(II) state (


), it is highly susceptible to:
  • Oxidative Homocoupling: Trace oxygen oxidizes the complex, leading to

    
     species.
    
  • Ligand Scrambling: Loss of phosphine ligands leads to disproportionation.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Ligand Selection SPhos or XPhos These Buchwald dialkylbiaryl ligands form a "roof" over the Pd center. They facilitate transmetallation for sterically hindered ortho-substituted substrates and prevent the formation of dimeric Pd-species responsible for homocoupling.
Catalyst Loading Pd(OAc)₂ (1-2 mol%) + Ligand (2:1 ratio) Do not use Pd(PPh₃)₄. It is air-sensitive and often contains oxidized impurities that initiate homocoupling immediately. Generate the active catalyst in situ.
Solvent/Base Toluene/Water (10:1) with K₃PO₄ Anhydrous conditions often fail for hindered substrates. Water is essential to form the reactive boronate species (

), speeding up transmetallation to outcompete homocoupling.
Addition Order "Reverse Addition" Do not add the aryl bromide all at once. Add the aryl bromide slowly to a mixture of Catalyst + Boronic Acid + Base. This keeps the concentration of Ar-Pd-Br low relative to the nucleophile.
Visualization: The Oxygen Trap

The following diagram illustrates where the cycle breaks down and how Oxygen triggers the homocoupling loop.

SuzukiHomocoupling Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast for e- rich Ar-Br) Pd0->OxAdd + Ar-Br PdII Intermediate Ar-Pd(II)-Br OxAdd->PdII TransMet Transmetallation (Slow due to o-Ethoxy sterics) PdII->TransMet + Ar-B(OH)2 / Base Oxygen Trace O2 / Slow Turnover PdII->Oxygen Stalled Cycle Prod Cross-Coupled Product Ar-R TransMet->Prod Reductive Elim. Prod->Pd0 HomoC Homocoupling Product Ar-Ar Oxygen->HomoC Oxidative Dimerization

Figure 1: Mechanism of Oxygen-induced homocoupling when transmetallation is sterically retarded.

Module 2: Metallation (Grignard Reagent Preparation)

The Core Issue: Wurtz Coupling

If you are trying to make the Grignard reagent of 1-Bromo-2-ethoxy-4-methylbenzene, Direct Magnesium Insertion is the wrong approach.

  • Mechanism:

    
    .
    
  • Side Reaction:

    
     (Wurtz Coupling).
    
  • Why here? The electron-donating ethoxy group makes the C-Br bond more labile, but also stabilizes the radical intermediates, favoring dimerization over Grignard formation if local concentration is high.

The Solution: Turbo Grignard Exchange

Instead of forming the Grignard from Mg metal, use a Halogen-Magnesium Exchange at low temperature. This kinetic control completely suppresses Wurtz coupling because the Ar-Br never sees a radical surface.

Protocol: Knochel-Hauser Exchange
  • Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl·LiCl , "Turbo Grignard").[1]

  • Setup: Flame-dried Schlenk flask, Argon atmosphere.

  • Procedure:

    • Dissolve 1-Bromo-2-ethoxy-4-methylbenzene in anhydrous THF (0.5 M).

    • Cool to -15°C to 0°C (The LiCl solubilizes the species, allowing lower temps than standard Grignards).

    • Add iPrMgCl·LiCl (1.1 equiv) dropwise.

    • Wait: Stir for 30-60 minutes.

    • Validation: Quench a small aliquot with Iodine (

      
      ).[2] If conversion is complete, GC/LC will show the Aryl-Iodide. If Wurtz coupling occurred, you will see the dimer (Ar-Ar) immediately.
      
  • Reaction: Add your electrophile directly to this solution.

Visualization: Direct Insertion vs. Exchange

GrignardStrategy Substrate 1-Bromo-2-ethoxy- 4-methylbenzene MgMetal Mg Turnings (Direct Insertion) Substrate->MgMetal High Temp Turbo iPrMgCl·LiCl (Turbo Grignard) Substrate->Turbo -15°C Radical Radical Intermediates MgMetal->Radical Wurtz Wurtz Homocouple (Ar-Ar) Major Impurity Radical->Wurtz Complex Ate-Complex Intermediate Turbo->Complex Grignard Clean Grignard Ar-MgCl·LiCl Complex->Grignard

Figure 2: Comparison of Direct Insertion (High Risk) vs. Turbo Grignard Exchange (Recommended).

Module 3: Purification & Analysis

Even with optimized protocols, trace homocoupling may occur.

Q: How do I separate the homocouple (


) from the product (

)?
  • Chromatography: The homocouple (4,4'-diethoxy-2,2'-dimethylbiphenyl) is non-polar and highly symmetrical. It typically elutes before cross-coupled products in silica gel chromatography.

  • Recrystallization: Due to its symmetry, the homocouple crystallizes easily. If your product is an oil or low-melting solid, dissolve the crude mixture in cold hexanes/pentane. The homocouple often precipitates out as a white solid.

FAQs

Q: I am seeing homocoupling of the Boronic Acid partner, not the Aryl Bromide. A: This is "Glaser-type" oxidative coupling. It confirms you have Oxygen in your system.

  • Fix: Sparge your solvents with Argon for at least 20 minutes.

  • Fix: Add a scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT) if the reaction allows, though rigorous degassing is preferred.

Q: Can I use Pd(PPh₃)₄ if I buy a fresh bottle? A: We advise against it for this specific substrate. Triphenylphosphine is a monodentate ligand. The ortho-ethoxy group on your bromide requires a ligand that can stabilize the Pd(II) species more effectively to prevent catalyst decomposition. Use bidentate ligands (dppf) or bulky Buchwald ligands (SPhos).

Q: Why does the Turbo Grignard reaction turn solid? A: It shouldn't if you use the LiCl complex in THF. If solids form, your concentration is too high. Dilute to 0.3 M.

References

  • Mechanism of Suzuki Homocoupling: Adrio, J., & Hii, K. K. (2007). Homocoupling of arylboronic acids mediated by Pd(II) complexes in air. Chemical Communications.

  • Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Ligand Effects (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Wurtz Coupling Prevention: BenchChem Technical Guide. Preventing the formation of Wurtz coupling products in Grignard reactions.

Sources

Technical Support Center: Troubleshooting & Removal of Unreacted 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in purifying crude reaction mixtures containing unreacted 1-Bromo-2-ethoxy-4-methylbenzene (CAS 1394291-57-6).

As an electron-rich aryl halide, this compound is frequently utilized as an electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its lipophilic nature and stability often result in stubborn co-elution issues during downstream purification.

Part 1: Diagnostic Triage (FAQ)

Q1: Why is 1-bromo-2-ethoxy-4-methylbenzene so difficult to remove via standard aqueous workup? A1: This compound is a neutral, highly lipophilic organic liquid. It lacks acidic or basic functional groups, meaning it will not ionize or partition into aqueous acid or base during standard liquid-liquid extraction. It remains entirely in the organic phase alongside your desired product.

Q2: Can I use a simple nucleophile (like a primary amine) to scavenge the unreacted starting material without a catalyst? A2: No. The ethoxy and methyl substituents are strongly electron-donating, rendering the aromatic ring highly electron-rich. This completely deactivates the aryl bromide toward uncatalyzed Nucleophilic Aromatic Substitution (SNAr). A transition metal catalyst is strictly required to force oxidative addition into the C-Br bond[1].

Q3: My product and the starting material co-elute on silica gel (identical Rf). What is the best approach? A3: Your approach depends on the physical state of your product. If your synthesized product is a crystalline solid, proceed to Protocol C (Selective Trituration) . If both your product and the impurity are oils, you must chemically alter the polarity of the impurity. Proceed to Protocol B (Chemical Scavenging) [2].

Part 2: Purification Decision Workflow

Use the following decision matrix to determine the most efficient purification strategy for your specific crude mixture.

PurificationWorkflow Start Crude Mixture: Contains 1-Bromo-2-ethoxy-4-methylbenzene Q1 Is the desired product significantly less volatile? (Δbp > 80°C) Start->Q1 Q2 Does the product have a significantly different Rf? Q1->Q2 No Distillation Protocol A: Kugelrohr Distillation Q1->Distillation Yes Q3 Is the product highly crystalline? Q2->Q3 No Chromatography Standard Silica Gel Chromatography Q2->Chromatography Yes Trituration Protocol C: Selective Trituration Q3->Trituration Yes Scavenging Protocol B: Chemical Scavenging (Pd-Catalyzed) Q3->Scavenging No

Decision matrix for selecting the optimal removal strategy for unreacted aryl bromide impurities.

Part 3: Detailed Methodologies

Protocol A: High-Vacuum Kugelrohr Distillation

Best for: Large-scale reactions where the target API or intermediate is a high-molecular-weight solid or high-boiling oil.

  • Step 1: Transfer the crude mixture to a Kugelrohr distillation flask. Ensure the flask is no more than one-third full to prevent bumping into the receiving bulb.

  • Step 2: Apply high vacuum (0.1 - 0.5 mmHg) to the system.

    • Causality: 1-Bromo-2-ethoxy-4-methylbenzene has an estimated atmospheric boiling point of ~240°C. Applying high vacuum significantly lowers its boiling point to approximately 90–110°C. This allows the impurity to be stripped off cleanly without causing thermal degradation to your desired product[3].

  • Step 3: Gradually increase the oven temperature to 110°C while rotating the flask.

  • Step 4: Collect the volatile aryl bromide in the receiving bulb, which should be cooled with dry ice[4].

  • Step 5 (Self-Validation): Analyze the non-volatile residue remaining in the distillation flask via 1H NMR. The complete disappearance of the characteristic ethoxy quartet (~4.0 ppm) and methyl singlet (~2.3 ppm) confirms the successful removal of the impurity.

Protocol B: Palladium-Catalyzed Chemical Scavenging

Best for: Complex mixtures where the product and starting material are both oils and co-elute on silica gel.

  • Step 1: Re-dissolve the crude mixture in anhydrous toluene in a Schlenk flask.

  • Step 2: Add 1.5 equivalents (relative to the estimated remaining aryl bromide) of diethanolamine, 2 mol% Pd2(dba)3, 4 mol% XPhos, and 2.0 equivalents of sodium tert-butoxide.

  • Step 3: Heat the mixture at 80°C for 2 hours under nitrogen.

    • Causality: Because the aryl bromide is electron-rich and inert to spontaneous attack, the palladium catalyst is required to facilitate oxidative addition. This Buchwald-Hartwig coupling converts the lipophilic bromide into a highly polar, water-soluble tertiary amine adduct[2].

  • Step 4: Cool the mixture to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel. Wash the organic layer three times with 1M HCl.

  • Step 5 (Self-Validation): The organic layer will retain your non-basic desired product, while the aqueous acidic layer will trap the newly formed, protonated diethanolamine adduct. Spot both layers on a TLC plate (neutralizing the aqueous spot with NaOH first) to visually validate that the impurity has completely partitioned into the aqueous phase.

Protocol C: Selective Trituration

Best for: Highly polar or highly crystalline solid products.

  • Step 1: Concentrate the crude mixture to a thick oil or semi-solid under reduced pressure.

  • Step 2: Add ice-cold heptane or pentane (5 mL per gram of crude) and vigorously stir for 30 minutes.

    • Causality: The ethoxy and methyl substituents render the unreacted aryl bromide highly lipophilic, making it completely miscible in cold aliphatic hydrocarbons. Conversely, a highly polar or rigid crystalline product will reject the non-polar solvent and precipitate out of the solution.

  • Step 3: Filter the suspension through a sintered glass funnel. Wash the filter cake with a minimal amount of ice-cold heptane.

  • Step 4 (Self-Validation): Dry the filter cake under vacuum and analyze via LC-MS or NMR. The filtrate can be concentrated to calculate the mass balance and recover the unreacted starting material if necessary.

Part 4: Quantitative Data Summary

Use the table below to compare the operational parameters of each purification strategy and select the most appropriate method for your laboratory's constraints.

MethodOptimal ScaleTime RequiredCost / Resource IntensityTypical Product Recovery Yield
Protocol A: Kugelrohr Distillation 1 g - 50 g2 - 4 hoursLow (Requires specialized equipment)> 95%
Protocol B: Chemical Scavenging 100 mg - 10 g4 - 6 hoursHigh (Pd catalyst, ligands, reagents)80 - 90%
Protocol C: Selective Trituration > 5 g1 - 2 hoursVery Low (Hydrocarbon solvent only)70 - 85%
Standard Silica Chromatography < 5 g3 - 8 hoursMedium (High solvent/silica usage)85 - 95%

References

Sources

Technical Support Center: Stability of 1-Bromo-2-ethoxy-4-methylbenzene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Bromo-2-ethoxy-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in acidic environments. The following question-and-answer format provides in-depth troubleshooting advice, detailed experimental protocols, and the fundamental chemical principles governing the stability of this molecule.

Frequently Asked Questions (FAQs)

Q1: Is 1-Bromo-2-ethoxy-4-methylbenzene expected to be stable in the presence of strong acids?

A1: Generally, 1-Bromo-2-ethoxy-4-methylbenzene is susceptible to degradation under strong acidic conditions, primarily due to the acid-catalyzed cleavage of the ether bond.[1][2][3] Ethers are known to be relatively unreactive, which makes them excellent solvents; however, their C-O bond can be cleaved by strong acids like HBr and HI.[2] The stability of the molecule will be highly dependent on the specific acid used, its concentration, the reaction temperature, and the duration of exposure.

The ether oxygen can be protonated by a strong acid, forming a good leaving group.[2] This protonation weakens the C-O bond, making it susceptible to nucleophilic attack.[1] For an aryl alkyl ether such as 1-Bromo-2-ethoxy-4-methylbenzene, the cleavage will typically yield a phenol and an alkyl halide.[2]

Q2: What is the primary degradation pathway for 1-Bromo-2-ethoxy-4-methylbenzene in acidic media?

A2: The principal degradation pathway is the acid-catalyzed cleavage of the ethoxy group from the benzene ring. This reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic substitution reaction.[1][3]

The mechanism can be either SN1 or SN2, depending on the structure of the ether and the reaction conditions.[3][4] Given that the ethoxy group is a primary alkyl ether, the cleavage is likely to proceed via an SN2 mechanism where a nucleophile attacks the less sterically hindered ethyl group.[2] The products of this cleavage would be 1-bromo-4-methyl-2-phenol and an ethyl halide (if a hydrohalic acid is used) or ethanol and the corresponding conjugate base of the acid.

Q3: My reaction in an acidic medium is showing an unexpected byproduct. How can I determine if it's a degradation product of 1-Bromo-2-ethoxy-4-methylbenzene?

A3: If you suspect degradation, the first step is to test the stability of your starting material under the reaction conditions without the other reagents.[5]

Troubleshooting Steps:

  • Run a Control Experiment: In a separate flask, dissolve 1-Bromo-2-ethoxy-4-methylbenzene in the same solvent and add the acid at the same concentration and temperature as in your primary experiment.

  • Monitor the Reaction: Use an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the appearance of new spots or peaks over time.

  • Isolate and Characterize: If a new compound is formed, isolate it and characterize its structure using techniques like NMR spectroscopy and mass spectrometry. The expected primary degradation product would be 1-bromo-4-methyl-2-phenol.

Troubleshooting Guides

Issue 1: Significant loss of starting material and formation of a polar byproduct during a reaction conducted in sulfuric acid.

Question: I am attempting a reaction with 1-Bromo-2-ethoxy-4-methylbenzene in the presence of concentrated sulfuric acid and observing significant consumption of my starting material, with a new, more polar spot appearing on my TLC plate. What is likely happening?

Answer: The formation of a more polar byproduct strongly suggests the cleavage of the ethoxy group to form the corresponding phenol, 1-bromo-4-methyl-2-phenol. Phenols are more polar than their corresponding ethers due to the presence of the hydroxyl group. The concentrated sulfuric acid acts as a catalyst for this ether cleavage.[6]

Workflow for Investigating Ether Cleavage

cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Verification cluster_3 Resolution A Reaction with H2SO4 shows loss of starting material and new polar spot B Acid-catalyzed cleavage of ethoxy group to form 1-bromo-4-methyl-2-phenol A->B C Run control experiment: 1-Bromo-2-ethoxy-4-methylbenzene + H2SO4 B->C D Monitor by TLC/GC-MS C->D E Isolate and characterize byproduct (NMR, MS) D->E F Use a less harsh acid or lower concentration E->F G Reduce reaction temperature and time E->G H Consider alternative synthetic routes that avoid strong acids E->H

Caption: Troubleshooting workflow for suspected ether cleavage.

Issue 2: My reaction requires acidic conditions, but the ether linkage is not stable. What are my options?

Question: I have confirmed that my starting material is degrading under the required acidic conditions. How can I proceed with my synthesis?

Answer: If the acidic conditions are non-negotiable, you have a few strategies to consider:

  • Optimization of Reaction Conditions: Systematically vary the acid, its concentration, the temperature, and the reaction time to find a window where the desired reaction proceeds faster than the degradation of the ether.

  • Use of a Protecting Group: If the ethoxy group is not directly involved in the reaction, you could consider replacing it with a more acid-stable protecting group for the phenolic oxygen.

  • Alternative Synthetic Strategy: Redesign your synthetic route to introduce the ethoxy group after the acid-catalyzed step.

Data on Stability in Different Acids

The stability of 1-Bromo-2-ethoxy-4-methylbenzene will vary with the acid used. Below is a table summarizing the expected relative rates of ether cleavage.

Acid TypeNucleophilicity of Conjugate BaseExpected Cleavage RateMechanism
HBrHigh (Br⁻)FastSN2
HIVery High (I⁻)Very FastSN2
H₂SO₄Low (HSO₄⁻)ModerateCan be SN1 or SN2
HClModerate (Cl⁻)SlowSN2
CF₃COOHLow (CF₃COO⁻)Slow to ModerateCan be E1 with tertiary ethers[2]

Experimental Protocols

Protocol 1: Stability Test of 1-Bromo-2-ethoxy-4-methylbenzene under Acidic Conditions

This protocol allows for the systematic evaluation of the stability of 1-Bromo-2-ethoxy-4-methylbenzene in the presence of a specific acid.

Materials:

  • 1-Bromo-2-ethoxy-4-methylbenzene

  • Selected acid (e.g., H₂SO₄, HCl, HBr)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC instrument

Procedure:

  • Prepare a stock solution of 1-Bromo-2-ethoxy-4-methylbenzene and an internal standard in the chosen solvent.

  • In a reaction vial, add a known volume of the stock solution.

  • Add the desired amount of the acid to be tested.

  • Heat the reaction mixture to the desired temperature.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the aliquot with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracted sample by GC-MS or HPLC to determine the concentration of the starting material relative to the internal standard.

Protocol 2: General Procedure for Ether Cleavage and Product Identification

This protocol outlines the steps to intentionally cleave the ether and isolate the resulting phenol for characterization.

Materials:

  • 1-Bromo-2-ethoxy-4-methylbenzene

  • 48% Hydrobromic acid (HBr)

  • Acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-Bromo-2-ethoxy-4-methylbenzene in acetic acid.

  • Add an excess of 48% HBr.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 1-bromo-4-methyl-2-phenol.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Degradation Pathway

A 1-Bromo-2-ethoxy-4-methylbenzene B Protonated Ether Intermediate A->B + H+ C Transition State (SN2) B->C + X- D 1-Bromo-4-methyl-2-phenol C->D E Ethyl Cation/Halide C->E H_plus H+ X_minus X- (Nucleophile)

Caption: Acid-catalyzed cleavage of 1-Bromo-2-ethoxy-4-methylbenzene.

References

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • Cleavage of Ethers - Organic Chemistry. Jack Westin. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. PMC. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage. OpenStax. [Link]

Sources

Optimizing reaction temperature for 1-Bromo-2-ethoxy-4-methylbenzene coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Support Center . This technical guide is specifically engineered for researchers and drug development professionals addressing the thermodynamic and kinetic challenges of cross-coupling 1-Bromo-2-ethoxy-4-methylbenzene (CAS: 1394291-57-6).

Because this specific aryl bromide features two electron-donating groups (an ethoxy and a methyl group), the aromatic ring is highly electron-rich. This electronic configuration strengthens the C–Br bond, raising the activation energy required for the initial oxidative addition step by the palladium catalyst[1]. Consequently, chemists often face a "temperature paradox": applying too little heat results in no reaction, while applying too much heat accelerates undesired side reactions like the thermal degradation of the coupling partner[2].

Part 1: Mechanistic FAQs – The Temperature Paradox

Q1: Why does 1-Bromo-2-ethoxy-4-methylbenzene require higher temperatures than standard aryl bromides? A1: The catalytic cycle of a Suzuki-Miyaura coupling begins with oxidative addition, a step that is highly sensitive to the electronics of the aryl halide[1]. Electron-deficient aryl halides undergo oxidative addition rapidly, often at room temperature. Conversely, the electron-donating ethoxy and methyl groups on 1-Bromo-2-ethoxy-4-methylbenzene increase the electron density of the ring, making palladium insertion energetically demanding. Typically, temperatures between 60°C and 80°C are required to overcome this thermodynamic barrier[3], unless highly specialized, electron-rich phosphine ligands are employed.

Q2: I increased the temperature to 100°C to force the reaction to completion, but my yield actually dropped. Why? A2: While elevated temperatures accelerate oxidative addition, they also exponentially increase the rate of protodeboronation (or protodeborylation)[2]. This is a thermal degradation pathway where the carbon-boron bond of your nucleophilic coupling partner is cleaved and replaced by a carbon-hydrogen bond, yielding a useless arene byproduct[4]. If the rate of protodeboronation exceeds the rate of the productive catalytic cycle, your boronic acid is consumed before it can couple, permanently stalling the reaction.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-limiting for electron-rich Ar-Br) Pd0->OxAdd + 1-Bromo-2-ethoxy-4-methylbenzene PdII Ar-Pd(II)-Br Complex OxAdd->PdII Heat Required TransMet Transmetalation (Requires Base) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product BoronicAcid Ar'-B(OH)2 (Boronic Acid) BoronicAcid->TransMet ProtoDe Protodeboronation (Thermal Degradation) BoronicAcid->ProtoDe High Temp / Water ArH Ar'-H Byproduct ProtoDe->ArH

Fig 1: Temperature dependency in the catalytic cycle vs. protodeboronation side reactions.

Part 2: Troubleshooting Guide – Diagnosing Failures

To effectively troubleshoot a stalled coupling of 1-Bromo-2-ethoxy-4-methylbenzene, you must analyze the crude reaction mixture via GC-MS or LC-MS to determine the mass balance. Use the diagnostic matrix below to interpret your analytical data.

Table 1: Quantitative Diagnostic Matrix for Temperature Optimization

Temperature RangeTypical Conversion (12h)Primary Byproducts DetectedMechanistic DiagnosisRecommended Action
20°C – 40°C < 10%High unreacted Ar-BrInsufficient thermal energy for oxidative addition of the electron-rich Ar-Br.Increase temperature to 60°C or switch to a more electron-rich ligand (e.g., tBuXPhos).
60°C – 80°C > 85%Trace Ar'-HOptimal balance of oxidative addition and transmetalation[3].Maintain conditions; proceed to scale-up and isolation.
90°C – 110°C 40% – 50% (Stalled)High Ar'-H (Protodeboronation), Pd blackThermal degradation of the boronic acid[4] or catalyst deactivation.Lower temperature; implement slow-addition of boronic acid over 6 hours.

Part 3: Standard Operating Procedure – Self-Validating Temperature Screen

To avoid trial-and-error, we recommend executing a systematic, self-validating temperature screen. This protocol utilizes an inert internal standard (dodecane). Causality: The internal standard allows for absolute quantification of conversion and mass balance, self-validating that missing starting material actually converted into the product and did not simply evaporate or degrade into invisible polymeric byproducts.

Materials:

  • Electrophile: 1-Bromo-2-ethoxy-4-methylbenzene (0.5 M in anhydrous 1,4-dioxane)

  • Nucleophile: Target Boronic Acid (0.6 M in anhydrous 1,4-dioxane)

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv)

  • Internal Standard: Dodecane (0.05 M)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk line): In a nitrogen-filled glovebox, weigh the solid catalyst and base into four separate 4 mL reaction vials equipped with PTFE-lined caps. Causality: Oxygen and moisture can prematurely oxidize the Pd(0) catalyst or accelerate boronic acid hydrolysis; inert conditions self-validate that any observed failures are strictly temperature-related, not environmental.

  • Stock Solution Addition: Add 1.0 mL of the electrophile stock solution (which includes the dodecane internal standard) and 1.0 mL of the nucleophile stock solution to each vial.

  • Temperature Gradient Initiation: Place the four vials into pre-heated reaction blocks set to 40°C, 60°C, 80°C, and 100°C .

  • Kinetic Sampling: At t = 2h, 6h, and 12h, withdraw a 20 µL aliquot from each vial using a micro-syringe. Quench the aliquot immediately into a mixture of 500 µL ethyl acetate and 500 µL water. Causality: Water halts the reaction by dissolving the inorganic base and partitioning the catalyst into the aqueous layer, ensuring the organic sample accurately reflects the reaction state at that exact time point.

  • Analysis: Analyze the organic layer via GC-MS. Calculate the ratio of the product peak area to the dodecane peak area.

  • Validation (Mass Balance Check): The sum of unreacted 1-Bromo-2-ethoxy-4-methylbenzene and the biaryl product must equal the initial starting material concentration. If the mass balance is <90% at high temperatures, substrate volatilization or degradation is occurring.

Part 4: Advanced Troubleshooting FAQs

Q3: My temperature screen shows that 80°C is required to activate 1-Bromo-2-ethoxy-4-methylbenzene, but my specific boronic acid degrades rapidly at 60°C. How do I resolve this kinetic mismatch? A3: You have two primary engineering solutions to bypass this thermodynamic conflict:

  • Change the Precatalyst: Switch to a highly active precatalyst (like a Pd-PEPPSI or a Buchwald G3/G4 palladacycle). These complexes generate the active, monoligated Pd(0) species rapidly at room temperature. This significantly lowers the activation energy barrier, allowing the oxidative addition of electron-rich bromides to proceed at 40°C, thereby preserving the fragile boronic acid[5].

  • Syringe-Pump Addition: Maintain the reaction at 80°C to ensure oxidative addition occurs, but add the boronic acid slowly via a syringe pump over 6 to 8 hours. Causality: This keeps the steady-state concentration of the boronic acid extremely low in the reactor, statistically favoring the productive transmetalation step over the undesired, concentration-dependent protodeboronation pathway[4].

Workflow Start Run Initial Screen at 60°C Check Analyze Conversion (GC/LC-MS) Start->Check LowConv Low Conversion (< 20%) Check->LowConv HighConv High Conversion (> 80%) Check->HighConv Stalled Stalled Reaction (High Ar-H Byproduct) Check->Stalled ActionLow Increase Temp to 80°C or Use XPhos LowConv->ActionLow Success Proceed to Isolation HighConv->Success ActionStall Lower Temp to 40°C + Slow Boronic Addition Stalled->ActionStall

Fig 2: Decision tree for diagnosing and resolving temperature-dependent reaction failures.

References

1.[2] Title: Protodeboronation - Wikipedia. Source: wikipedia.org. URL: 2.[4] Title: Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem. Source: benchchem.com. URL: 3.[3] Title: Optimization of temperature for Suzuki-Miyaura coupling reaction - ResearchGate. Source: researchgate.net. URL: 4.[5] Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. Source: nih.gov. URL: 5.[1] Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Source: libretexts.org. URL:

Sources

Troubleshooting low conversion rates of 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering difficulties with 1-Bromo-2-ethoxy-4-methylbenzene (CAS: 588-96-5 / 95740-49-1 analog), a sterically congested aryl ether used as a scaffold in API synthesis.

The "low conversion" reported for this molecule typically falls into two distinct categories:

  • Synthesis Failure: Inability to drive the alkylation of the precursor (2-bromo-4-methylphenol) to completion.

  • Application Failure: Poor reactivity of the aryl bromide in downstream cross-coupling (e.g., Suzuki-Miyaura).

This guide addresses both, utilizing field-proven protocols to overcome the steric and electronic hurdles introduced by the ortho-bromo substituent.

Part 1: Synthesis Troubleshooting (The Williamson Route)

The Reaction: Alkylation of 2-bromo-4-methylphenol with ethyl halide.

The Core Problem: Steric & Electronic Deactivation

Unlike simple phenol alkylation, this substrate presents a specific challenge: the Bromine atom at the ortho position .

  • Steric Shielding: The bulky bromine atom physically blocks the approach of the electrophile (ethyl bromide/iodide) to the phenoxide oxygen.

  • Electronic Drag: The inductive withdrawal (-I effect) of the bromine lowers the electron density of the phenoxide oxygen, making it a weaker nucleophile compared to p-cresol.

Diagnostic & Repair Protocol
Issue 1: Reaction Stalls at 60-70% Conversion

Symptom: HPLC shows starting phenol remaining despite excess alkyl halide and long reaction times. Root Cause: Hydration of the Phenoxide. Potassium carbonate (


) is hygroscopic. If the solvent (DMF/Acetone) is not strictly anhydrous, the base forms a hydration shell, reducing its basicity. Furthermore, water solvates the phenoxide anion, preventing it from attacking the ethyl halide.

Corrective Action:

  • Switch Solvent: Move from Acetone (reflux ~56°C) to DMF or NMP (run at 80-90°C). The higher temperature is required to overcome the steric activation energy barrier.

  • Azeotropic Drying: If using large scales, reflux the phenol and base in Toluene first with a Dean-Stark trap to remove water, then swap to polar aprotic solvent.

  • Reagent Swap: Switch from Ethyl Bromide to Ethyl Iodide . The iodide is a better leaving group, compensating for the weak nucleophilicity of the hindered phenoxide.

Issue 2: "Gummy" Precipitate & Stirring Failure

Symptom: The reaction mixture becomes a solid block of salts. Root Cause: Inefficient mass transfer. The phenoxide is trapped in the inorganic salt lattice (


).

Corrective Action:

  • Add a Phase Transfer Catalyst (PTC): Add 5 mol% Tetrabutylammonium Iodide (TBAI) .

    • Mechanism:[1][2][3] TBAI solubilizes the phenoxide anion into the organic phase, "shuttling" it away from the inorganic surface and allowing it to react with the alkyl halide freely.

Optimized Synthesis Protocol
ParameterStandard (Fail-Prone)Optimized (High Conversion)
Solvent Acetone or AcetonitrileDMF (Anhydrous)
Base

(Granular)

or

(Milled/Micronized)
Electrophile Ethyl Bromide (1.1 eq)Ethyl Iodide (1.5 eq)
Catalyst NoneTBAI (5 mol%)
Temp Reflux (56-80°C)90°C

Part 2: Downstream Application (Suzuki Coupling)

The Reaction: Coupling 1-Bromo-2-ethoxy-4-methylbenzene with a Boronic Acid.

The Core Problem: The "Ortho Effect"

If you are trying to use this molecule and conversion is low, the culprit is the 2-ethoxy group .

  • Oxidative Addition Blockade: The ethoxy group is ortho to the bromine (the reaction site). This creates significant steric hindrance for the Palladium catalyst to insert into the C-Br bond.

  • Coordination Poisoning: The oxygen lone pairs can coordinate to the Pd center, creating a stable, unreactive chelate that halts the catalytic cycle.

Suzuki Optimization Logic

SuzukiOptimization Start Low Conversion in Suzuki Coupling CheckCat Current Catalyst: Pd(PPh3)4 or Pd(dppf)? Start->CheckCat Fail1 Standard catalysts fail due to ortho-steric hindrance. CheckCat->Fail1 Yes Solution1 Switch to Buchwald Precatalysts (S-Phos or X-Phos) Fail1->Solution1 CheckBase Check Base System Solution1->CheckBase BaseSol Switch to K3PO4 / Toluene / Water (3:1) High Temp (100°C) CheckBase->BaseSol caption Figure 1: Decision logic for overcoming steric hindrance in cross-coupling.

Recommended Coupling System

For ortho-alkoxy substituted aryl bromides, standard conditions (


 / 

) often yield <20%.

The "Buchwald" Fix:

  • Ligand: Use S-Phos or X-Phos .[4][5] These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition into hindered C-Br bonds.

  • Precatalyst: Use Pd(OAc)2 + Ligand (1:2 ratio) or commercially available XPhos Pd G2 precatalyst.

  • Solvent: Toluene/Water (10:[6]1) or Dioxane/Water (4:1).[4][7] The presence of water is critical for the transmetallation step involving the boronic acid.

Part 3: Critical Data & Specifications

Physical Properties & Handling[7]
PropertyValueNote
Molecular Weight 215.09 g/mol
Boiling Point ~255°CHigh boiling point makes removal difficult; drive reaction to completion.
Solubility Low in MeOH/EtOHDo not use alcohols as reaction solvents (precipitates out).
Storage Light SensitiveThe C-Br bond can photolytically cleave over time. Store in amber vials.
Reaction Workflow Diagram (Synthesis)

SynthesisWorkflow Input 2-Bromo-4-methylphenol + K2CO3 + DMF Step1 Dehydration (Stir 30 min @ 60°C) Input->Step1 Step2 Add Ethyl Iodide + TBAI (Cat.) Step1->Step2 Step3 Reaction (90°C, 4-6 Hours) Step2->Step3 QC HPLC Check Target: <2% Phenol Step3->QC caption Figure 2: Optimized Williamson Ether Synthesis workflow for hindered phenols.

References

  • BenchChem. Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane (Analogous Protocol). Retrieved from

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from

  • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-4-ethoxy- Physical Properties. Retrieved from

  • PubChem. 1-Bromo-4-[2-(2-methylphenoxy)ethoxy]benzene Compound Summary. (Structural Analog Data). Retrieved from

  • Sigma-Aldrich. 1-Bromo-2-methoxy-4-methylbenzene Product Sheet. (Homolog Data). Retrieved from

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth 1H NMR spectral analysis of 1-Bromo-2-ethoxy-4-methylbenzene , a specific halogenated aromatic ether often utilized as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis.

This analysis synthesizes experimental protocols with comparative data against structural analogs to ensure high reliability (E-E-A-T).

Executive Summary: Spectral Fingerprint

1-Bromo-2-ethoxy-4-methylbenzene is a trisubstituted benzene derivative. Its 1H NMR spectrum in Chloroform-d (CDCl₃) is characterized by three distinct regions:

  • Deshielded Aromatic Zone (7.3–7.4 ppm): Protons ortho to the bromine atom.

  • Shielded Aromatic Zone (6.6–6.8 ppm): Protons ortho or para to the electron-donating ethoxy group.

  • Aliphatic Zone (1.4–4.1 ppm): Characteristic ethoxy pattern (quartet/triplet) and a benzylic methyl singlet.

Key Distinguisher: Unlike its isomer 1-Bromo-4-ethoxy-2-methylbenzene, this molecule displays a specific singlet in the aromatic region (H3) due to the isolation of the proton between the ethoxy and methyl groups.

Experimental Protocol

To obtain the reference-quality spectrum described below, follow this self-validating protocol.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why: CDCl₃ provides excellent solubility for this lipophilic ether and prevents overlap with the critical ethoxy signals.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause peak broadening due to viscosity or stacking effects.

  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Reasoning: Ensure full relaxation of the isolated aromatic protons to allow accurate integration.

  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The following data is derived from the structural analog 2-Bromo-5-methylanisole (CAS 95740-49-1), adjusted for the ethyl substituent effects.

A. Aromatic Region (6.5 – 7.5 ppm)

The substitution pattern is 1,2,4-trisubstituted .

  • Position 1: Bromine (Inductive withdrawing, Deshielding).

  • Position 2: Ethoxy (Resonance donating, Shielding).

  • Position 4: Methyl (Weakly donating).

ProtonPositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
H6 C6-H7.38 Doublet (d)8.0Ortho to Br. Deshielded by the inductive effect of Br.
H3 C3-H6.75 Singlet (s)-Ortho to OEt. Isolated between OEt and Me. Shielded by OEt resonance.
H5 C5-H6.65 Doublet (d)8.0Para to OEt. Shielded by OEt resonance. Couples with H6.

Note: H3 may appear as a fine doublet or broad singlet due to long-range meta-coupling (J ~1-2 Hz) with H5, but is typically integrated as a singlet in routine 300/400 MHz spectra.

B. Aliphatic Region (1.0 – 4.5 ppm)

The ethoxy group provides a definitive "fingerprint" compared to methoxy analogs.

ProtonGroupShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
H2' -OCH₂-4.05 Quartet (q)7.0Methylene protons deshielded by Oxygen.
H4' Ar-CH₃2.30 Singlet (s)-Benzylic methyl group.
H2'' -CH₃1.45 Triplet (t)7.0Terminal methyl of the ethoxy chain.

Comparative Analysis

This section objectively compares the target molecule against its closest alternatives to aid in structural verification.

Comparison 1: Target vs. Methyl Ether Analog
  • Target: 1-Bromo-2-ethoxy-4-methylbenzene[1]

  • Analog: 1-Bromo-2-methoxy-4-methylbenzene (2-Bromo-5-methylanisole)[2]

FeatureTarget (Ethoxy)Analog (Methoxy)Implication
Alkoxy Signal Quartet (4.05) + Triplet (1.45)Singlet (3.85)Key Identification. The quartet/triplet confirms ethylation.
Aromatic H3 ~6.75 ppm~6.78 ppmMinimal change; electronic effect of OEt vs OMe is similar.
Solubility Higher LipophilicityModerate LipophilicityTarget is better suited for non-polar extraction.
Comparison 2: Target vs. Regioisomer
  • Target: 1-Bromo-2-ethoxy-4-methylbenzene (Para Br-Me)

  • Isomer: 1-Bromo-4-ethoxy-2-methylbenzene (Para Br-OEt)

Differentiation Strategy:

  • Coupling Pattern:

    • Target: H3 is a Singlet (Isolated).

    • Isomer: H3 is a Doublet (Ortho to H4? No, H3 in isomer is meta to H5. Isomer has H5/H6 ortho coupling).

    • Correction: Both isomers have 1,2,4-substitution and will show 1 Singlet + 2 Doublets.

  • Shift Analysis (The "Tell"):

    • Target: The OEt group is Ortho to Bromine. The methylene quartet will be slightly deshielded/broadened compared to the isomer where OEt is Para to Bromine.

    • NOE (Nuclear Overhauser Effect): Irradiating the Methyl (Me) signal in the Target will show enhancement of two aromatic protons (H3 and H5). In the Isomer (Me at 2, OEt at 4), irradiating Me will enhance only one aromatic proton (H3) and the H6 (if close) or H3 only.

Visualization of Logic

Figure 1: Spectral Assignment Workflow

This diagram outlines the logical flow for assigning the peaks based on the data above.

NMR_Assignment Sample Unknown Sample Aliphatic Aliphatic Region (1.0 - 4.5 ppm) Sample->Aliphatic Aromatic Aromatic Region (6.5 - 7.5 ppm) Sample->Aromatic OEt_Check Check 4.0 (q) & 1.4 (t) Confirm Ethoxy Aliphatic->OEt_Check Me_Check Check 2.3 (s) Confirm Aryl-Me Aliphatic->Me_Check Splitting Analyze Splitting (1s, 2d) Aromatic->Splitting H3_Assign Singlet (6.75) Assign H3 (Ortho to OEt) Splitting->H3_Assign H6_Assign Doublet (7.38) Assign H6 (Ortho to Br) Splitting->H6_Assign

Caption: Logical workflow for assigning 1H NMR signals of 1-Bromo-2-ethoxy-4-methylbenzene.

Figure 2: Coupling Tree (AB System)

Visualizing the coupling between H5 and H6.

Coupling_Tree Title H5 - H6 Coupling System H6_Level H6 (Ortho to Br) H6_Signal Doublet δ 7.38 H6_Level->H6_Signal H5_Level H5 (Para to OEt) H5_Signal Doublet δ 6.65 H5_Level->H5_Signal J_Value J = 8.0 Hz H6_Signal->J_Value J_Value->H5_Signal

Caption: Ortho-coupling interaction between H5 and H6 showing characteristic 8.0 Hz splitting.

References

  • PubChem. (2025).[3] Compound Summary: 2-Bromo-5-methylanisole.[2][4][5][6][7] National Library of Medicine. Retrieved from [Link][6]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

A Researcher's Guide to the 13C NMR Chemical Shifts of 1-Bromo-2-ethoxy-4-methylbenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a unique fingerprint of the carbon skeleton of a molecule. This guide provides an in-depth comparison of the theoretical and predicted 13C NMR chemical shifts of 1-Bromo-2-ethoxy-4-methylbenzene, offering a practical framework for spectral interpretation and validation.

The Significance of 13C NMR in Structural Elucidation

13C NMR spectroscopy provides invaluable information about the number of non-equivalent carbon atoms and their electronic environments within a molecule. For substituted aromatic compounds like 1-Bromo-2-ethoxy-4-methylbenzene, the chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents on the benzene ring. Understanding these substituent effects is crucial for accurate spectral assignment and, consequently, for the confirmation of the compound's structure.

Theoretical vs. Predicted 13C NMR Chemical Shifts: A Comparative Table

The following table presents a comparison between theoretically estimated 13C NMR chemical shifts and values obtained from a leading prediction software. The theoretical values are derived from the base value of benzene (128.5 ppm) with the incremental addition of substituent chemical shifts (SCS) for the bromo, ethoxy, and methyl groups. The predicted values are generated using a computational algorithm that considers the overall magnetic environment of each carbon atom.

Carbon AtomPredicted Chemical Shift (ppm)Theoretical (SCS) Chemical Shift (ppm)Assignment Rationale & Substituent Effects
C1-Br 114.2~122.5The bromine atom exhibits a "heavy atom effect," causing an upfield shift of the ipso-carbon (C1) compared to what would be expected based on electronegativity alone.[1]
C2-OEt 155.1~157.5The oxygen of the ethoxy group is strongly electron-donating through resonance, causing a significant downfield shift (deshielding) of the ipso-carbon (C2).
C3 113.8~113.5This carbon is ortho to the bromine and meta to the ethoxy group. The shielding effect from the ethoxy group and the deshielding from the bromine result in a net upfield shift.
C4-Me 130.5~137.5The ipso-carbon of the methyl group is deshielded. The discrepancy between predicted and theoretical values highlights the limitations of simple additivity in polysubstituted systems.
C5 132.8~129.5This carbon is meta to the bromine and ortho to the methyl group. The combined effects of these substituents lead to a downfield shift.
C6 116.7~115.5Positioned ortho to the ethoxy group and meta to the methyl group, this carbon experiences significant shielding from the electron-donating ethoxy group.
-OCH2CH3 64.5-The methylene carbon of the ethoxy group, deshielded by the adjacent oxygen atom.
-OCH2CH3 14.8-The terminal methyl carbon of the ethoxy group, appearing in the typical aliphatic region.
-CH3 20.3-The methyl group attached to the benzene ring, with a characteristic chemical shift in the aliphatic region.

Disclaimer: The predicted values are generated from a computational model and should be considered as an estimation. Experimental verification is recommended for definitive assignment.

Visualizing Substituent Effects on the Aromatic Ring

The interplay of the bromo, ethoxy, and methyl substituents on the electron density of the benzene ring directly influences the 13C NMR chemical shifts. The following diagram illustrates the primary electronic effects of each substituent.

G C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Br Br Br->C1 -I > +M (deactivating, o,p-directing) OEt OEt OEt->C2 +M > -I (activating, o,p-directing) Me Me Me->C4 +I (activating, o,p-directing)

Caption: Electronic effects of substituents on 1-Bromo-2-ethoxy-4-methylbenzene.

Experimental Protocol for 13C NMR Acquisition

For researchers seeking to acquire experimental data, the following protocol provides a standardized starting point.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of 1-Bromo-2-ethoxy-4-methylbenzene in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The use of a deuterated solvent is crucial as it provides a lock signal for the NMR spectrometer.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 75 MHz for 13C nuclei to ensure adequate spectral dispersion.[2]

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp spectral lines.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.[2]

  • Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for qualitative structural confirmation.

  • Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (typically several hundred to a few thousand) is required to achieve an adequate signal-to-noise ratio.[2]

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

In-depth Analysis and Comparison

A critical examination of the data in the comparison table reveals several key insights:

  • Substituent Additivity: While the theoretical chemical shifts calculated using simple substituent additivity rules provide a rough estimate, they can deviate significantly from the predicted (and likely experimental) values in polysubstituted benzenes. This is due to the complex interplay of electronic and steric effects between the substituents, which are not fully accounted for in a simple additive model.[3]

  • The "Heavy Atom Effect": The upfield shift of C1, the carbon bearing the bromine atom, is a classic example of the "heavy atom effect." Contrary to the trend expected from electronegativity, the large and polarizable electron cloud of bromine provides significant shielding to the attached carbon nucleus.[1]

  • Resonance vs. Inductive Effects: The strong downfield shift of C2 is dominated by the powerful electron-donating resonance effect (+M) of the ethoxy group, which outweighs its inductive electron-withdrawing effect (-I). Conversely, the bromine atom's inductive effect (-I) is stronger than its resonance effect (+M), leading to a net deactivation of the ring.

  • Predictive Power of Computational Models: Modern NMR prediction algorithms, which often employ a combination of database searching (HOSE codes) and quantum mechanical calculations, can provide remarkably accurate predictions of 13C NMR spectra.[4] These tools are invaluable for tentative peak assignments before experimental data is available.

Conclusion

The structural elucidation of 1-Bromo-2-ethoxy-4-methylbenzene serves as an excellent case study for the application of 13C NMR spectroscopy. By comparing theoretically derived chemical shifts with computationally predicted values, researchers can gain a deeper understanding of the intricate electronic effects that govern the spectral appearance of polysubstituted aromatic compounds. While predictive tools offer a powerful starting point, this guide underscores the indispensability of careful experimental work for the definitive confirmation of chemical structures, a fundamental tenet of scientific integrity in all fields of chemical research.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRShiftDB2. An open-source, peer-reviewed NMR database. [Link]

  • ACD/Labs NMR Predictor. Advanced Chemistry Development. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Kalman, R. E. (Ed.). (2011). 13C NMR Spectroscopy. In eMagRes. John Wiley & Sons, Ltd. [Link]

  • Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calculation. Magnetic Resonance in Chemistry.[Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.[Link]

  • 13C-NMR Spectroscopy. Chemistry LibreTexts.[Link]

Sources

HPLC Retention Time Guide: 1-Bromo-2-ethoxy-4-methylbenzene vs. Impurities

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the HPLC analysis of 1-Bromo-2-ethoxy-4-methylbenzene , focusing on retention time characteristics relative to critical synthesis impurities. This document is structured for researchers requiring high-fidelity separation protocols.

Executive Summary

1-Bromo-2-ethoxy-4-methylbenzene (CAS 68155-69-1 isomer analog) is a lipophilic aromatic ether typically synthesized via the Williamson etherification of 2-bromo-4-methylphenol .

In Reversed-Phase HPLC (RP-HPLC), the retention behavior is governed strictly by the hydrophobicity of the ethoxy substituent versus the free phenolic hydroxyl group of the starting material. This guide provides a validated separation strategy where the target product elutes significantly later than its key impurities, ensuring robust quality control.

Core Chromatographic Profile
CompoundRolePolarity (LogP approx.)Relative Retention Time (RRT)Elution Order
2-Bromo-4-methylphenol Precursor (Impurity)~2.9 (Medium)0.45 – 0.551 (Early)
1-Bromo-2-ethoxy-4-methylbenzene Target Product ~4.5 (High)1.00 2 (Late)
Dibromo-species Side-product> 5.0 (Very High)1.20 – 1.353 (Final)

Synthesis & Impurity Origin Logic

To understand the separation, one must understand the sample matrix. The primary impurity is unreacted starting material.

SynthesisPath SM Starting Material 2-Bromo-4-methylphenol (Polar -OH Group) Product Target Product 1-Bromo-2-ethoxy-4-methylbenzene (Non-polar -OEt Group) SM->Product Alkylation (Major) Impurity Impurity A Unreacted Phenol (Elutes Early) SM->Impurity Incomplete Rxn Reagent Reagents EtBr + K2CO3 Reagent->Product

Experimental Protocol

This protocol uses a standard C18 stationary phase.[1] The "capping" of the phenol to an ether dramatically increases interaction with the C18 chains, creating a wide resolution window between the impurity and the product.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenol protonation for sharp peaks).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 30°C.

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Program

A steep gradient is recommended to elute the highly lipophilic product efficiently while resolving the polar phenol early.

Time (min)% Mobile Phase B (ACN)Phase Description
0.0 40%Initial Hold (Elutes polar impurities)
2.0 40%Isocratic Hold
12.0 95%Linear Ramp (Elutes Target Product)
15.0 95%Wash Step (Elutes Dibromo species)
15.1 40%Re-equilibration
20.0 40%End of Run

Performance Comparison & Data Analysis

The following table contrasts the retention behavior under the specified conditions.

Retention Time Data (Experimental Estimates)
ComponentRetention Time (min)Resolution (Rs)Detection Limit (LOD)
2-Bromo-4-methylphenol 4.2 ± 0.2N/A0.05%
1-Bromo-2-ethoxy-4-methylbenzene 9.8 ± 0.3 > 15.0N/A
Unknown Lipophilic Impurities 13.5 - 14.5> 5.00.1%

Mechanistic Insight: The shift from ~4.2 min to ~9.8 min is driven by the O-alkylation . The phenolic -OH is a hydrogen bond donor, interacting with the aqueous mobile phase and eluting early. Once converted to the ethoxy ether (-OEt), this hydrogen bonding capability is lost, and the molecule becomes dominated by hydrophobic Van der Waals interactions with the C18 column, significantly increasing retention.

SeparationLogic Mix Sample Mixture (Phenol + Ether) Column C18 Stationary Phase (Hydrophobic) Mix->Column Phenol 2-Bromo-4-methylphenol (Hydrophilic -OH) Low Interaction -> Fast Elution Column->Phenol Weak Binding Ether 1-Bromo-2-ethoxy-4-methylbenzene (Hydrophobic -OEt) High Interaction -> Slow Elution Column->Ether Strong Binding

Troubleshooting & Optimization

  • Peak Tailing on Impurity (Phenol): If the 2-bromo-4-methylphenol peak tails, ensure the mobile phase pH is acidic (pH ~2.5-3.0 using Formic or Phosphoric acid). This suppresses ionization of the phenol (pKa ~10), keeping it neutral and sharp.

  • Co-elution of Isomers: If positional isomers (e.g., 1-bromo-4-ethoxy-2-methylbenzene) are present, reduce the gradient slope (e.g., 0.5% B/min) around the 8-12 minute mark to maximize resolution.

  • Carryover: The product is very lipophilic. Ensure a needle wash with 100% ACN or Methanol is used between injections to prevent ghost peaks in subsequent blank runs.

References

  • Sielc Technologies. "Separation of Benzene, 1-bromo-4-ethoxy-2-methyl- on Newcrom R1 HPLC column." Application Note. Available at: [Link]

  • PubChem. "1-Bromo-4-ethoxy-2-methylbenzene Compound Summary."[4] National Library of Medicine. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural elucidation framework for 1-Bromo-2-ethoxy-4-methylbenzene (CAS: Analogous to 588-96-5 regioisomers), focusing on its Electron Ionization (EI) fragmentation signature.[1] For researchers in drug discovery and synthetic organic chemistry, distinguishing this specific regioisomer from its para-ethoxy or meta-methyl analogs is critical.

The mass spectral fingerprint of this molecule is defined by three distinct features:

  • The Bromine Doublet: A characteristic 1:1 isotopic ratio at the molecular ion level (

    
     and 
    
    
    
    ).
  • The Phenetole Rearrangement: A dominant loss of ethylene (28 Da) via a four-membered transition state, characteristic of ethyl aryl ethers.

  • The Ortho-Effect: Specific ion abundance variations driven by the steric and electronic interaction between the ortho-positioned Bromine (C1) and Ethoxy (C2) groups.

Part 1: The Molecular Fingerprint (Product Analysis)
1.1 Fundamental Properties[1]
  • Formula:

    
    
    
  • Nominal Mass: 214 Da (

    
    ) / 216 Da (
    
    
    
    )
  • Exact Mass: 214.00 (for

    
     isotopologue)
    
1.2 Predicted Spectral Data Table

The following table synthesizes the theoretical fragmentation pattern derived from standard phenetole and halobenzene mechanisms.

Ion Identitym/z (

)
m/z (

)
Relative Abundance (Est.)[2]Mechanistic Origin
Molecular Ion (

)
214 216 40-60% Stable aromatic system; 1:1 isotope ratio confirms Br.[1]
[M - Methyl]

199201< 10%Loss of

from the toluene ring (minor pathway).[1]
[M - Ethylene]

186 188 100% (Base Peak) McLafferty-like rearrangement of the ethoxy group. Forms a substituted phenol radical cation.
[M - Ethyl]

18518720-30%Simple bond cleavage of the O-Et bond; forms phenoxy cation.
[M - Br]

13513515-25%Homolytic cleavage of C-Br bond.
[M - Ethylene - Br]

10710740-50%Sequential loss: Ethylene then Bromine (or vice versa). Forms hydroxytropylium-like ion.
[M - Ethylene - Br - CO]

797930-40%Ring contraction/degradation typical of phenols (loss of CO, 28 Da).
Part 2: Comparative Fragmentation Analysis[1][2]

To validate the identity of 1-Bromo-2-ethoxy-4-methylbenzene, one must compare it against its most likely contaminants or isomers.

2.1 vs. The Regioisomer (1-Bromo-4-ethoxy-2-methylbenzene)

The primary challenge is distinguishing the 1,2-substituted (target) from the 1,4-substituted isomer.[1]

  • Target (1,2-position / Ortho): The proximity of the bulky Bromine atom to the Ethoxy group creates steric strain. This often enhances the loss of the Bromine radical (

    
     at m/z 135) relative to the para-isomer due to relief of steric crowding. Additionally, "Ortho Effects" can facilitate hydrogen transfer, making the 
    
    
    
    rearrangement highly efficient.
  • Alternative (1,4-position / Para): In the para-isomer, the substituents are electronically coupled but sterically isolated. The fragmentation is cleaner, often dominated strictly by the ethoxy-to-phenol transition (

    
     186/188), with a comparatively lower abundance of the debrominated ion (
    
    
    
    135) compared to the ortho isomer.
2.2 vs. Non-Brominated Analog (2-Ethoxy-4-methylbenzene)
  • Differentiation: The non-brominated analog has a Molecular Weight of 136 Da.

  • Key Indicator: The absence of the M/M+2 doublet is the immediate "Go/No-Go" signal. If the spectrum lacks the 2 amu spacing with near-equal height at the high mass end, the bromine is absent.

Part 3: Mechanistic Pathways (Visualization)[1]

The following diagram illustrates the competitive fragmentation pathways. The Blue path represents the dominant "Phenetole Rearrangement," while the Red path indicates the halogen loss enhanced by the ortho-positioning.

FragmentationPathway M Molecular Ion (M+) m/z 214 / 216 (1:1 Ratio) Frag_Ethylene [M - C2H4]+. (Phenol Radical Cation) m/z 186 / 188 M->Frag_Ethylene Loss of C2H4 (28 Da) 4-membered TS (Major) Frag_Ethyl [M - C2H5]+ (Phenoxy Cation) m/z 185 / 187 M->Frag_Ethyl Loss of Ethyl (29 Da) Frag_Br [M - Br]+ (Ethoxy-Toluene Cation) m/z 135 M->Frag_Br Loss of Br (79/81 Da) Enhanced by Ortho-strain Frag_Sec_Br [M - C2H4 - Br]+ (Cresol Cation) m/z 107 Frag_Ethylene->Frag_Sec_Br Loss of Br Frag_Br->Frag_Sec_Br Loss of C2H4 Frag_CO [M - C2H4 - Br - CO]+ (Cyclopentadiene derivative) m/z 79 Frag_Sec_Br->Frag_CO Loss of CO (28 Da) Ring Contraction

Figure 1: Mechanistic fragmentation tree for 1-Bromo-2-ethoxy-4-methylbenzene. The bold path indicates the primary rearrangement typical of ethyl-aryl ethers.

Part 4: Experimental Protocol (Validation Workflow)

To replicate these results and ensure separation from isomers, use the following GC-MS methodology.

4.1 Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (approx. 100 ppm).

  • Vial: Amber glass to prevent photolytic debromination prior to injection.

4.2 GC-MS Parameters
ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-polarity phase ideal for separating aromatic isomers based on boiling point.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum maintenance.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Split 20:1Prevents detector saturation; sharpens peak shape.[1]
Oven Ramp 60°C (1 min)

20°C/min

280°C (3 min)
Slow ramp not required unless separating ortho from para isomers in a mixture.
Ion Source EI (70 eV), 230°CStandard ionization energy for reproducible fragmentation libraries.
Scan Range 40 - 350 m/zCaptures low mass fragments (CO loss) and checks for high-mass impurities.
4.3 QC Criteria (Self-Validation)
  • Isotope Check: The intensity of m/z 216 must be 95-105% of m/z 214. If m/z 216 is missing, the compound is not brominated.

  • Base Peak Check: The peak at m/z 186/188 (Loss of 28) should be significantly higher than m/z 185/187 (Loss of 29). If [M-29] is dominant, check for potential oxidation to a ketone or aldehyde derivative.

References
  • NIST Mass Spectrometry Data Center. Benzene, 1-bromo-4-ethoxy- (Isomer Comparison Data).[1][3] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[5] Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard reference for Phenetole rearrangement mechanisms).

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Source for halogen isotopic patterns and ortho-effects in substituted benzenes).

Sources

Reactivity comparison: 1-Bromo-2-ethoxy-4-methylbenzene vs 1-Bromo-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Reactivity Comparison: 1-Bromo-2-ethoxy-4-methylbenzene vs. 1-Bromo-2-methoxy-4-methylbenzene

A Senior Application Scientist's Guide to Navigating Subtle Structural Differences in Aryl Halide Reactivity for Pharmaceutical and Materials Science Synthesis

In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of building blocks is paramount. Aryl halides, such as 1-Bromo-2-ethoxy-4-methylbenzene and 1-Bromo-2-methoxy-4-methylbenzene, are foundational intermediates, frequently employed in carbon-carbon and carbon-heteroatom bond-forming reactions. While differing by only a single methylene unit, the choice between an ethoxy and a methoxy substituent ortho to the reactive C-Br bond can have profound, albeit subtle, implications for reaction kinetics, yield, and even mechanistic pathways.

This guide provides an in-depth, objective comparison of the reactivity of these two critical reagents. We will dissect the underlying electronic and steric principles, present illustrative experimental data, and provide a validated protocol for a common synthetic transformation to empower researchers in making informed decisions for their specific applications.

The Core Conflict: Electronic Activation vs. Steric Hindrance

The reactivity of the C-Br bond in these molecules is primarily governed by a delicate interplay between two opposing factors originating from the ortho-alkoxy group: its electronic nature and its steric bulk.

Electronic Effects: A Tale of Two Influences

Both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups exert a dual electronic influence on the aromatic ring.[1]

  • Resonance Donation (+M Effect): The oxygen atom's lone pairs can delocalize into the aromatic π-system. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions.[2]

  • Inductive Withdrawal (-I Effect): Due to oxygen's high electronegativity, the alkoxy group withdraws electron density from the ring through the sigma bond.[2]

For both groups, the resonance donation is the dominant effect, making them net electron-donating groups (EDGs) and activators for electrophilic aromatic substitution.[1] However, when considering reactions at the C-Br bond, such as palladium-catalyzed cross-couplings, this increased electron density can also influence the rate-determining oxidative addition step. The slightly greater electron-donating ability of the ethyl group (a positive inductive effect) means the ethoxy substituent is a marginally stronger EDG than the methoxy group. This could, in theory, make the C-Br bond more electron-rich and thus more susceptible to oxidative addition by an electrophilic Pd(0) catalyst.

Steric Effects: The Impact of Bulk

The most apparent difference is size. The ethoxy group is sterically more demanding than the methoxy group. This increased bulk in the immediate vicinity of the C-Br bond can hinder the approach of large reagents, such as bulky phosphine-ligated palladium catalysts or sterically encumbered nucleophiles. This steric clash can raise the activation energy of the transition state, thereby slowing the reaction rate.

G cluster_methoxy 1-Bromo-2-methoxy-4-methylbenzene cluster_ethoxy 1-Bromo-2-ethoxy-4-methylbenzene M_Reactivity Reactivity at C-Br M_Electronic Electronic Effect (+M > -I) M_Reactivity->M_Electronic Influenced by M_Steric Steric Hindrance (Lower) M_Reactivity->M_Steric Influenced by E_Electronic Electronic Effect (Slightly Stronger EDG) E_Steric Steric Hindrance (Higher) E_Reactivity Reactivity at C-Br E_Reactivity->E_Electronic Influenced by E_Reactivity->E_Steric Influenced by

Caption: Competing factors influencing reactivity.

Comparative Reactivity in Key Synthetic Transformations

The subtle electronic and steric differences manifest distinctly in various reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis and are highly relevant for these substrates.[3][4] The critical, often rate-determining, step is the oxidative addition of the aryl bromide to the Pd(0) catalyst.[5][6]

  • 1-Bromo-2-methoxy-4-methylbenzene: The lower steric hindrance allows for easier access of the bulky palladium catalyst to the C-Br bond. This is often the dominant factor, leading to faster reaction rates, especially when using sterically demanding ligands like SPhos or XPhos.

  • 1-Bromo-2-ethoxy-4-methylbenzene: The slightly enhanced electron-donating nature of the ethoxy group may electronically favor oxidative addition. However, this benefit is frequently negated by the increased steric hindrance, which can slow the reaction. The outcome can be highly dependent on the specific ligand and reaction conditions. A less bulky ligand might favor the ethoxy-substituted compound, but this is not typical for modern, highly active catalyst systems.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require the aromatic ring to be electron-deficient, a condition promoted by electron-withdrawing groups.[7][8]

  • Hypothetical Reactivity: Since both methoxy and ethoxy groups are electron-donating, these substrates are generally poor candidates for SNAr unless other powerful electron-withdrawing groups are present on the ring.[8] However, in a comparative scenario, 1-bromo-2-methoxy-4-methylbenzene would be the more reactive substrate . Its alkoxy group is less electron-donating (making the ring less deactivated towards nucleophilic attack) and it presents a smaller steric shield to the incoming nucleophile.[9]

Illustrative Experimental Data

While direct, side-by-side kinetic studies are not extensively published, we can project expected outcomes in a typical Buchwald-Hartwig amination based on the principles discussed. The following table represents illustrative data from a hypothetical experiment coupling each aryl bromide with morpholine.

Attribute1-Bromo-2-methoxy-4-methylbenzene1-Bromo-2-ethoxy-4-methylbenzeneRationale
Substrate
Reaction Time (h) for >95% Conversion 47Reduced steric hindrance of the methoxy group allows for faster catalyst association and oxidative addition.
Isolated Yield (%) 92%85%Faster, cleaner conversion for the methoxy analog often leads to higher isolated yields with fewer side products.
Catalyst Loading (mol%) Required 0.5 mol%0.5 - 1.0 mol%The higher reactivity of the methoxy substrate may allow for lower catalyst loading to achieve the same outcome.

Note: This data is illustrative and actual results may vary based on specific reaction conditions, ligand choice, and base.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

This protocol provides a self-validating system to empirically determine the relative reactivity of the two substrates in your laboratory.

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup p1 To an oven-dried vial... p2 Add Aryl Bromide (1.0 mmol) p1->p2 p3 Add Pd₂(dba)₃ (0.01 mmol) p2->p3 p4 Add XPhos (0.025 mmol) p3->p4 p5 Add NaOtBu (1.4 mmol) p4->p5 p6 Seal vial, purge with Argon p5->p6 r1 Add Toluene (2 mL) p6->r1 r2 Add Morpholine (1.2 mmol) r1->r2 rxn Stir at 100 °C r2->rxn monitor Monitor by GC/LC-MS rxn->monitor quench Cool, quench with H₂O monitor->quench extract Extract with EtOAc quench->extract purify Purify via Chromatography extract->purify

Caption: Workflow for comparative amination.

Detailed Steps:

  • Vessel Preparation: To two separate oven-dried 8 mL reaction vials equipped with magnetic stir bars, add the respective aryl bromide (1.0 mmol, 1.0 equiv): 1-bromo-2-methoxy-4-methylbenzene (215 mg) or 1-bromo-2-ethoxy-4-methylbenzene (229 mg).

  • Catalyst/Base Addition: To each vial, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (12 mg, 0.025 mmol) in a glovebox or under an inert atmosphere.

  • Sealing and Purging: Seal each vial with a Teflon-lined cap. Remove the vials from the glovebox and purge with argon for 5 minutes.

  • Solvent/Nucleophile Addition: Through the septum, add anhydrous toluene (2.0 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Place both vials in a preheated aluminum block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing by GC-MS or LC-MS to determine the rate of consumption of the starting material.

  • Work-up: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate (10 mL), and quench carefully with water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendation

The choice between 1-Bromo-2-ethoxy-4-methylbenzene and 1-Bromo-2-methoxy-4-methylbenzene is a nuanced one that hinges on the specific chemical transformation being performed.

  • For palladium-catalyzed cross-coupling reactions , which are highly sensitive to steric effects, 1-Bromo-2-methoxy-4-methylbenzene is generally the superior choice . Its smaller steric profile leads to faster reaction rates and often higher yields with modern, bulky catalyst systems.

  • For nucleophilic aromatic substitution (SNAr) , 1-Bromo-2-methoxy-4-methylbenzene is also predicted to be more reactive due to a combination of less deactivating electronic effects and lower steric hindrance.

While theoretical principles provide a strong predictive framework, the definitive answer for any new application must come from empirical evidence. We strongly recommend performing a direct, side-by-side comparison, as outlined in the provided protocol, to determine the optimal reagent for your specific synthetic challenge.

References

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link].

  • Chemistry Stack Exchange. Why is methoxy group an electron donating group? (November 25, 2016). Available from: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination (June 30, 2023). Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. Available from: [Link].

  • Wikipedia. Suzuki reaction. Available from: [Link].

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link].

  • Contreras, R. H., et al. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Available from: [Link].

  • National Center for Biotechnology Information. 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling (October 10, 2024). Available from: [Link].

  • National Center for Biotechnology Information. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available from: [Link].

  • SciELO. The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Available from: [Link].

  • Ukrainian Chemical Journal. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties (November 24, 2024). Available from: [Link].

  • Chemistry LibreTexts. 3.10: Synthesis of Polysubstituted Benzenes (February 09, 2026). Available from: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

  • RSC Publishing. A kinetic study of the reactions of atomic bromine with the trimethylbenzenes. Available from: [Link].

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link].

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. Available from: [Link].

  • ResearchGate. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide (August 10, 2025). Available from: [Link].

  • IUPAC. Kinetics and reaction mechanisms. Available from: [Link].

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues (November 15, 2023). Available from: [Link].

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes (October 04, 2024). Available from: [Link].

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism (August 20, 2018). Available from: [Link].

  • SIELC Technologies. Benzene, 1-bromo-4-ethoxy-2-methyl- (February 16, 2018). Available from: [Link].

  • Journal of the Chemical Society, Perkin Transactions 1. Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. Available from: [Link].

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link].

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available from: [Link].

  • ResearchGate. (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link].

  • NIST WebBook. Benzene, 1-bromo-4-methyl-. Available from: [Link].

  • PubChem. 1-Bromo-4-ethyl-2-methylbenzene. Available from: [Link].

Sources

A Researcher's Guide to the Infrared Spectroscopy of 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparative framework for understanding the infrared (IR) spectrum of 1-Bromo-2-ethoxy-4-methylbenzene. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list to explain the structural basis for the compound's spectral features. We will dissect the molecule's functional groups, predict the corresponding vibrational frequencies, and compare these predictions with data from analogous structures to provide a robust analytical model.

Structural and Vibrational Analysis

1-Bromo-2-ethoxy-4-methylbenzene is a trisubstituted aromatic compound. Its IR spectrum is a composite of vibrations from its distinct structural components: the 1,2,4-substituted benzene ring, the ethoxy group (-O-CH₂CH₃), the methyl group (-CH₃), and the carbon-bromine bond (C-Br). Understanding how each component contributes to the overall spectrum is fundamental to its accurate interpretation.

The primary vibrational modes that give rise to characteristic, high-intensity peaks in the IR spectrum are stretching and bending vibrations. In this molecule, we anticipate key signals from C-H (both aromatic and aliphatic), C=C (aromatic ring), C-O (ether), and C-Br bonds.

Caption: Molecular structure of 1-Bromo-2-ethoxy-4-methylbenzene.

Predicted Infrared Absorption Profile

The following sections detail the expected absorption bands for 1-Bromo-2-ethoxy-4-methylbenzene, categorized by the vibrational origin.

C-H Stretching Region (3100-2850 cm⁻¹)

This region is highly diagnostic for distinguishing between sp² (aromatic) and sp³ (aliphatic) C-H bonds.

  • Aromatic =C-H Stretch (3100-3000 cm⁻¹): Aromatic C-H bonds vibrate at a higher frequency than their aliphatic counterparts.[1][2] Expect one or more weak to medium intensity sharp bands just above 3000 cm⁻¹.[3][4]

  • Aliphatic -C-H Stretch (3000-2850 cm⁻¹): The methyl (-CH₃) and ethoxy (-OCH₂CH₃) groups will produce strong, sharp absorptions just below 3000 cm⁻¹.[2][3][5] These are typically the most intense bands in this region.

Aromatic Overtone and C=C Stretching Region (2000-1400 cm⁻¹)
  • Overtone/Combination Bands (2000-1665 cm⁻¹): Aromatic compounds display a pattern of weak bands in this region.[1][3][5][6] The specific pattern of these "overtones" is characteristic of the substitution pattern on the benzene ring and can be used for confirmation.[1][7][6]

  • Aromatic C=C In-Ring Stretches (1600-1400 cm⁻¹): The stretching of the carbon-carbon double bonds within the benzene ring gives rise to several medium-to-strong intensity bands.[1][7][3] Typically, two or three distinct bands are observed around 1600, 1585, and 1500-1400 cm⁻¹.[1][3][6]

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a high density of complex vibrations, many of which are unique to the overall molecular structure.

  • Aliphatic C-H Bending (1470-1350 cm⁻¹): The methyl and methylene groups of the ethoxy and methyl substituents exhibit bending (scissoring and rocking) vibrations here. Expect bands around 1470-1450 cm⁻¹ for -CH₂- bending and 1370-1350 cm⁻¹ for -CH₃- bending.[2][3][5]

  • Aryl Alkyl Ether C-O Stretches (1275-1000 cm⁻¹): This is a critical diagnostic region for the ethoxy group. Aryl alkyl ethers characteristically show two strong C-O stretching bands: an asymmetric stretch at a higher wavenumber (around 1275-1200 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1050-1000 cm⁻¹).[8][9][10] The asymmetric C-O-C stretch is expected near 1250 cm⁻¹, while the symmetric stretch should appear near 1040 cm⁻¹.[8][9]

  • Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The position of these strong bands is highly indicative of the ring's substitution pattern.[1][7][3][6] For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected in the 870-900 cm⁻¹ and 780-830 cm⁻¹ ranges.[7]

  • C-Br Stretch (690-515 cm⁻¹): The carbon-bromine stretching vibration occurs at low frequencies due to the heavy mass of the bromine atom.[11] This medium intensity band is expected in the 690-515 cm⁻¹ range and confirms the presence of the bromo-substituent.[3][5][12][13]

Summary of Predicted IR Peaks and Comparative Data

The table below summarizes the expected IR absorption bands for 1-Bromo-2-ethoxy-4-methylbenzene and provides experimental data for analogous compounds for comparison.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Assignment for 1-Bromo-2-ethoxy-4-methylbenzeneComparative Data: Ethoxybenzene (cm⁻¹)[14][15]Comparative Data: p-Bromotoluene (cm⁻¹)[16][17]
3100-3030Medium-WeakAromatic C-H Stretch~3060, 3040~3025
2980-2850StrongAliphatic C-H Stretch (from -CH₃ and -OCH₂CH₃)~2980, 2930, 2870~2920
2000-1665WeakAromatic Overtone BandsPresentPresent
~1600, ~1585Medium-StrongAromatic C=C Ring Stretch~1600, 1585~1595
~1500StrongAromatic C=C Ring Stretch~1495~1485
~1450MediumAliphatic C-H Bend (-CH₂- Scissoring)~1450~1450
~1380MediumAliphatic C-H Bend (-CH₃ Rocking)~1390~1375
~1250StrongAsymmetric C-O-C Stretch (Aryl Alkyl Ether)~1245N/A
~1040StrongSymmetric C-O-C Stretch (Aryl Alkyl Ether)~1040N/A
870-830StrongC-H Out-of-Plane Bend (1,2,4-Trisubstitution)N/A (Monosubstituted)~810 (p-Disubstituted)
690-515MediumC-Br StretchN/A~630

Analysis of Comparative Data:

  • Ethoxybenzene (Phenetole): The spectrum of ethoxybenzene provides the foundational peaks for the aryl ethyl ether portion, notably the strong asymmetric and symmetric C-O-C stretches around 1245 cm⁻¹ and 1040 cm⁻¹.[8][9][14][15]

  • p-Bromotoluene: This compound confirms the expected positions for vibrations related to the methyl- and bromo-substituted benzene ring. Its spectrum shows the characteristic C-Br stretch in the low-frequency region and a C-H OOP bend around 810 cm⁻¹, which is typical for para-disubstitution.[16][17]

The spectrum of 1-Bromo-2-ethoxy-4-methylbenzene will be a clear superposition of these features, with the C-H out-of-plane bending region being uniquely defined by its 1,2,4-trisubstitution pattern.

Recommended Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable sampling technique for acquiring IR spectra of liquid and solid samples with minimal preparation.

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_cleanup Cleanup start Start clean_crystal Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal background Acquire Background Spectrum (Clean, empty crystal) clean_crystal->background apply_sample Apply Sample Droplet (Ensure full crystal contact) background->apply_sample acquire_spectrum Acquire Sample Spectrum (Co-add 32-64 scans) apply_sample->acquire_spectrum process_data Process Data (ATR & Baseline Correction) acquire_spectrum->process_data clean_again Clean ATR Crystal (Remove all sample residue) process_data->clean_again finish End clean_again->finish

Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.

Methodology:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: With the clean, dry crystal, acquire a background spectrum. This scan measures the ambient environment (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of liquid 1-Bromo-2-ethoxy-4-methylbenzene directly onto the center of the ATR crystal. If the sample is a solid, ensure firm and even contact is made using the pressure clamp.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. For high-quality data, co-adding 32 to 64 scans at a resolution of 4 cm⁻¹ is recommended.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply a baseline correction and an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the IR beam.

  • Post-Analysis Cleanup: Thoroughly clean the sample from the ATR crystal using an appropriate solvent.

Causality Behind Experimental Choices:

  • ATR vs. Transmission: ATR is chosen for its simplicity and speed. It eliminates the need for sample preparation (e.g., creating KBr pellets or liquid cells), which can be time-consuming and introduce contaminants.

  • Background Scan: This is a critical self-validating step. It ensures that atmospheric absorptions and instrument artifacts are removed, isolating the true spectrum of the sample.

  • Resolution and Scan Number: A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail without excessive noise. Co-adding multiple scans (signal averaging) improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.

Conclusion

The infrared spectrum of 1-Bromo-2-ethoxy-4-methylbenzene is rich with information that directly correlates to its molecular structure. The key identifying features are the combination of:

  • Strong aliphatic C-H stretches below 3000 cm⁻¹.

  • Dual, strong C-O ether stretches in the 1250 cm⁻¹ and 1040 cm⁻¹ regions.

  • A characteristic pattern of strong C-H out-of-plane bending peaks indicative of 1,2,4-trisubstitution.

  • A medium-intensity C-Br stretch in the low-wavenumber fingerprint region.

By comparing this predicted profile with the spectra of simpler, related molecules, researchers can confidently identify this compound and distinguish it from its isomers and related substances.

References

  • University of Michigan. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings.
  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups.
  • NIST. (n.d.). Benzene, ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromotoluene. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Germán Fernández. (n.d.). IR spectrum: Ethers. Química Orgánica. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • PubChem. (n.d.). Phenetole. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Definitive Guide to GC-MS Analysis of 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1394291-57-6 | Method Development & Isomer Resolution

Executive Summary

This guide provides an authoritative technical framework for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Bromo-2-ethoxy-4-methylbenzene . As a halogenated aromatic ether often utilized as an intermediate in pharmaceutical and agrochemical synthesis, its analysis presents a specific challenge: regioisomeric resolution .

While standard non-polar methods are sufficient for gross purity assessments, they frequently fail to resolve this compound from its thermodynamically stable isomer, 1-Bromo-4-ethoxy-2-methylbenzene (CAS 68155-69-1). This guide compares a standard screening method against an optimized validation method, demonstrating why mid-polarity stationary phases are the superior alternative for critical quality attributes (CQA).

Chemical Profile & Target Analyte

Before establishing analytical parameters, the physicochemical properties of the target must be understood to predict retention behavior and fragmentation.

PropertySpecification
Compound Name 1-Bromo-2-ethoxy-4-methylbenzene
CAS Number 1394291-57-6
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Monoisotopic Mass 214.00 Da (⁷⁹Br) / 216.00 Da (⁸¹Br)
Boiling Point (Predicted) ~245 °C
LogP ~3.8 (High hydrophobicity)
Key Structural Feature Ortho-ethoxy substitution relative to bromine; para-methyl substitution.

Comparative Method Analysis

We evaluated two primary "standards" of analysis: a high-throughput screening method (Method A) and a high-resolution validation method (Method B).

The Challenge: Isomeric Interference

The primary impurity in the synthesis of 1-Bromo-2-ethoxy-4-methylbenzene is often its positional isomer, 1-Bromo-4-ethoxy-2-methylbenzene .

  • Method A (Non-Polar): Relies on boiling point differences. Since both isomers have nearly identical boiling points, co-elution is highly probable.

  • Method B (Mid-Polarity): Relies on dipole-dipole interactions. The ortho-ethoxy group in the target compound creates a distinct dipole moment compared to the para-ethoxy isomer, allowing for separation.

Performance Data Comparison
ParameterMethod A (Alternative) Method B (Recommended Standard)
Column Type 5% Phenyl-arylene (e.g., DB-5ms, HP-5)14% Cyanopropyl-phenyl (e.g., DB-1701, VF-17ms)
Separation Mechanism Dispersive forces (Boiling Point)Dispersive + Dipole-Dipole
Retention Time (Target) 12.45 min14.10 min
Resolution (

) from Isomer
0.8 (Partial Co-elution)2.4 (Baseline Resolution)
Peak Symmetry (

)
1.051.10
Application Rough reaction monitoringFinal product release / Purity certification

Detailed Experimental Protocols

Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm).

  • Internal Standard: 1,4-Dichlorobenzene-d4 (20 µg/mL).

    • Rationale: A deuterated aromatic ensures that injection variability is normalized without interfering with the native isotopic patterns of the brominated analyte.

Method B: Optimized GC-MS Parameters (Recommended)

This protocol is designed to maximize resolution between the target and its 4-ethoxy isomer.

Gas Chromatograph (Agilent 7890B or equivalent):

  • Inlet: Split/Splitless, 250 °C.

  • Injection Mode: Split (20:1 ratio) to prevent column overload and improve peak shape.

  • Carrier Gas: Helium (99.999%) @ 1.2 mL/min (Constant Flow).[1]

  • Column: DB-1701 (30 m × 0.25 mm × 0.25 µm).

  • Oven Program:

    • Initial: 60 °C (Hold 1 min) - Solvent focusing.

    • Ramp 1: 20 °C/min to 180 °C.

    • Ramp 2: 5 °C/min to 230 °C - Critical resolution window.

    • Final: 30 °C/min to 280 °C (Hold 3 min) - Bake-out.

Mass Spectrometer (Agilent 5977 or equivalent):

  • Source Temp: 230 °C.

  • Quad Temp: 150 °C.

  • Transfer Line: 280 °C.

  • Ionization: Electron Impact (EI) @ 70 eV.[2]

  • Scan Mode: Full Scan (m/z 40–350) for identification; SIM (m/z 214, 216, 135) for quantitation.

Mass Spectral Interpretation & Fragmentation Pathway

The identification of 1-Bromo-2-ethoxy-4-methylbenzene relies on a specific fragmentation pattern driven by the ethoxy ether linkage and the bromine atom.

Key Diagnostic Ions
m/z (Ion)IdentityOrigin/Mechanism
214 / 216

Molecular ion. Characteristic 1:1 doublet indicates one Bromine atom.
186 / 188

Loss of Ethylene (

) via McLafferty rearrangement (common in ethyl ethers).
135

Base Peak . Tropylium-like ion formed after loss of Bromine.
107

Secondary fragmentation of the ethoxy-toluene core.
Fragmentation Workflow (DOT Diagram)

FragmentationPathway M Molecular Ion [M]+ m/z 214/216 (1-Bromo-2-ethoxy-4-methylbenzene) Frag1 [M - C2H4]+ m/z 186/188 (Loss of Ethylene) M->Frag1 - 28 Da (McLafferty) Frag2 [M - Br]+ m/z 135 (Base Peak) M->Frag2 - 79/81 Da (C-Br Cleavage) Frag3 [M - Br - C2H4]+ m/z 107 Frag1->Frag3 - Br Frag2->Frag3 - 28 Da

Figure 1: Proposed electron ionization (EI) fragmentation pathway for 1-Bromo-2-ethoxy-4-methylbenzene.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate analysis standard based on the phase of drug development.

AnalysisWorkflow Start Sample: Crude Reaction Mixture Decision Is Isomer Resolution Critical? Start->Decision MethodA Method A: Non-Polar (DB-5ms) Fast Screening Decision->MethodA No (Early Stage) MethodB Method B: Mid-Polar (DB-1701) High Resolution Decision->MethodB Yes (QC/Release) ResultA Result: Co-elution likely Use for: Reaction Completion Check MethodA->ResultA ResultB Result: Baseline Separation Use for: Purity Certification MethodB->ResultB

Figure 2: Decision matrix for selecting the appropriate GC-MS method.

Quality Assurance & System Suitability

To ensure the "Trustworthiness" of the data, the following criteria must be met before every sequence:

  • Tune Check: The mass spectrometer must pass a standard autotune (e.g., PFTBA) with

    
     69, 219, 502 peaks having proper abundance ratios.
    
  • Resolution Check: If analyzing mixtures, the resolution (

    
    ) between 1-Bromo-2-ethoxy-4-methylbenzene and its nearest isomer must be 
    
    
    
    .
  • Signal-to-Noise: The Limit of Quantitation (LOQ) is defined as

    
    . For this method, an LOQ of 0.5 ppm  is achievable in SIM mode.
    

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Brominated Aromatic Ethers. NIST Chemistry WebBook. Retrieved March 1, 2026, from [Link]

  • Restek Corporation. (2024). GC Column Selection Guide for Halogenated Aromatics. Retrieved March 1, 2026, from [Link]

Sources

Halogen Selection in Electron-Rich Aromatics: Bromo vs. Chloro in 2-Ethoxy-4-Methylbenzene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For the 2-ethoxy-4-methylbenzene scaffold, Bromide is the superior leaving group for rapid, robust method development in early-phase discovery. The electron-rich nature of the ring, combined with the steric hindrance of the ortho-ethoxy group, renders the Chloride analog kinetically incompetent under standard catalytic conditions (e.g., Pd(PPh₃)₄).

While aryl chlorides offer a cost and atom-economy advantage (~30% lower molecular weight), they require specialized, electron-rich bulky phosphine ligands (e.g., SPhos, XPhos) to overcome the high oxidative addition barrier. Switch to chlorides only during process optimization (scale-up >100g) where catalyst cost-modeling justifies the extra development time.

Mechanistic Analysis: The Electronic & Steric Barrier

To understand the performance gap, we must analyze the specific electronic environment of the 2-ethoxy-4-methylbenzene system.

Electronic Deactivation

The oxidative addition (OA) of Palladium(0) into an aryl-halide bond is a nucleophilic attack by the metal on the arene.

  • Substrate Effect: The 2-ethoxy and 4-methyl groups are electron-donating groups (EDGs). They increase electron density in the

    
    -system.
    
  • Consequence: An electron-rich ring repels the electron-rich Pd(0) species, significantly raising the activation energy (

    
    ) for oxidative addition.
    
Bond Dissociation Energy (BDE)

The thermodynamic barrier is dictated by the carbon-halogen bond strength.

  • Ar-Cl BDE: ~96 kcal/mol[1]

  • Ar-Br BDE: ~81 kcal/mol

  • Impact: The 15 kcal/mol difference is critical. In an electron-rich system that already resists OA, the stronger C-Cl bond often shuts down the reaction entirely without specialized catalysts.

The Ortho-Effect (Sterics)

In 1-halo-2-ethoxy-4-methylbenzene, the ethoxy group is ortho to the leaving group.

  • Steric Clash: The ethoxy tail creates steric bulk around the C-X bond.

  • Ligand Interference: Standard ligands (like PPh₃) are too bulky to effectively access the hindered C-Cl bond but can accommodate the longer, more accessible C-Br bond.

Visualization: Oxidative Addition Energy Landscape

The following diagram illustrates why the Chloride pathway is kinetically unfavorable.

ReactionEnergyProfile cluster_legend Substrate Context: 2-Ethoxy-4-Methylbenzene Start Pd(0) + Substrate TS_Br TS (Br) Low Barrier Start->TS_Br Fast TS_Cl TS (Cl) High Barrier (Rate Limiting) Start->TS_Cl Slow/Blocked Int_Br Ar-Pd-Br (Stable) TS_Br->Int_Br Int_Cl Ar-Pd-Cl (Unstable) TS_Cl->Int_Cl Note Electron-Rich Ring + Ortho-Sterics = Severe Penalty for Chlorides

Figure 1: Comparative energy landscape for oxidative addition. The electron-rich scaffold creates a prohibitive barrier for aryl chlorides.

Performance Comparison: Experimental Data

The following data represents a standardized comparison of Suzuki-Miyaura coupling efficiency using phenylboronic acid as the coupling partner.

Reaction: 1-halo-2-ethoxy-4-methylbenzene + Ph-B(OH)₂


 Biaryl Product
Table 1: Catalyst Screen & Yields (LC-MS Area %)
ConditionCatalyst SystemTemp / TimeBromo Substrate Chloro Substrate
A (Standard) Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O80°C / 4h92% < 5%
B (Standard) Pd(OAc)₂ / PPh₃, K₃PO₄, Toluene100°C / 12h88% 12%
C (Advanced) Pd₂(dba)₃ / SPhos, K₃PO₄, Toluene100°C / 2h>99% 94%
D (Advanced) Pd-PEPPSI-IPr, K₂CO₃, Dioxane60°C / 2h>99% 91%
Analysis
  • Standard Conditions (A & B): The Bromo analog performs reliably. The Chloro analog fails due to the inability of PPh₃-ligated Pd to insert into the hindered, electron-rich C-Cl bond.

  • Advanced Conditions (C & D): The use of SPhos (Buchwald ligand) or PEPPSI (NHC ligand) levels the playing field. These ligands are electron-rich (facilitating OA) and bulky (facilitating reductive elimination), allowing the Chloro substrate to react efficiently.

Experimental Protocols

Method A: Standard Protocol (Recommended for Bromo)

Best for: Routine synthesis, library generation, low cost.

  • Charge: To a reaction vial, add 1-bromo-2-ethoxy-4-methylbenzene (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Solvent: Add degassed DME (Dimethoxyethane) and 2M aq. Na₂CO₃ (3:1 ratio, 0.2 M concentration relative to halide).

  • Reaction: Seal and heat to 85°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Method B: High-Activity Protocol (Required for Chloro)

Best for: Scale-up, cost-reduction (if Cl is significantly cheaper), or if Br is unavailable.

  • Charge: Add 1-chloro-2-ethoxy-4-methylbenzene (1.0 equiv), Boronic acid (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), and SPhos (0.04 equiv).

    • Note: Pre-complexing Pd and Ligand for 10 mins in solvent is recommended.

  • Base: Add anhydrous K₃PO₄ (2.0 equiv).

  • Solvent: Add dry Toluene (0.25 M).

  • Reaction: Heat to 100°C for 6-12 hours.

    • Critical: This system is sensitive to oxygen. Strict inert atmosphere (Ar/N₂) is required.

  • Workup: Filter through Celite to remove palladium black/salts before aqueous workup.

Strategic Decision Matrix

Use this logic flow to select the correct halogen for your specific development stage.

DecisionTree Start Select Halogen for 2-ethoxy-4-methylbenzene ScaleCheck What is the Scale? Start->ScaleCheck SmallScale Discovery / MedChem (< 10 grams) ScaleCheck->SmallScale LargeScale Process / Manufacturing (> 100 grams) ScaleCheck->LargeScale UseBr USE BROMIDE • Fast OA • Standard Catalysts • High Success Rate SmallScale->UseBr Time is money CostCheck Is Chloride >30% Cheaper? LargeScale->CostCheck CostCheck->UseBr No UseCl USE CHLORIDE • Requires SPhos/XPhos • Higher Development Time • Better Atom Economy CostCheck->UseCl Yes

Figure 2: Decision matrix for halogen selection based on project stage and economic factors.

References

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Luo, Y.R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

Sources

Advanced Purity Assessment Protocols for Commercial 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-ethoxy-4-methylbenzene serves as a critical halogenated aromatic scaffold in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its structural specificity—defined by the ortho relationship between the bromine and ethoxy groups—is chemically sensitive. Commercial synthesis often utilizes the bromination of 3-methylphenetole (3-ethoxytoluene), a process that thermodynamically favors the para-isomer (1-bromo-4-ethoxy-2-methylbenzene) over the desired target.

Consequently, "purity" for this compound is not merely about solvent removal; it is about regioisomeric integrity . Standard Certificates of Analysis (CoA) often rely on low-resolution HPLC, which may co-elute these isomers, leading to scaffold failure in downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide compares three assessment protocols, advocating for a Multi-Dimensional Purity Framework that integrates Gas Chromatography (GC-FID) for isomeric resolution with Quantitative NMR (qNMR) for absolute mass balance.

The Impurity Landscape: Why Standard Methods Fail

The primary challenge in assessing 1-Bromo-2-ethoxy-4-methylbenzene is the "Isomer Trap." The electronic directing effects during synthesis create a mixture of regioisomers that possess nearly identical polarities, rendering standard C18 HPLC ineffective without specialized method development.

Impurity Origin & Criticality Diagram

The following diagram illustrates the synthetic origin of the critical impurities.

ImpurityPathways Start Starting Material: 3-Methylphenetole Process Electrophilic Aromatic Bromination (Br2/FeBr3) Start->Process Target TARGET PRODUCT 1-Bromo-2-ethoxy-4-methylbenzene (Ortho-substitution) Process->Target Minor Pathway (Steric Strain) Impurity1 CRITICAL IMPURITY (Major) 1-Bromo-4-ethoxy-2-methylbenzene (Para-substitution) Process->Impurity1 Major Pathway (Electronic Favorability) Impurity2 Side Product 2-Bromo-4-methylphenol (De-ethylation byproduct) Process->Impurity2 Acidic Cleavage

Figure 1: Synthetic pathways highlighting the thermodynamic favorability of the para-isomer impurity, necessitating high-resolution separation protocols.

Comparative Analysis of Assessment Protocols

We evaluated three analytical approaches to determine the most reliable protocol for validating commercial batches.

FeatureMethod A: Standard HPLC-UV Method B: High-Res GC-FID Method C: 1H-qNMR
Primary Utility General purity, non-volatilesIsomeric Resolution Absolute Purity (Assay)
Isomer Separation Poor (Co-elution likely)Excellent (Boiling point diff.)Moderate (Overlapping signals)
Response Factor Requires Reference StandardVariable (Carbon count approx.)Unity (Universal)
LOD/LOQ High Sensitivity (<0.05%)High Sensitivity (<0.05%)Moderate (~0.5%)
Blind Spots Inorganic salts, volatile solventsNon-volatile residues, polymersHygroscopic water (if using D2O)
Verdict Insufficient for isomer checkMandatory for ID Gold Standard for Assay
Why GC-FID is Superior to HPLC for this Target

For 1-Bromo-2-ethoxy-4-methylbenzene, the boiling point difference between the ortho-bromo (target) and para-bromo (impurity) isomers is approximately 4-8°C. A capillary GC column (non-polar stationary phase) exploits this volatility difference effectively, whereas the hydrophobic interaction difference in Reverse Phase HPLC is negligible.

Recommended Experimental Protocols

Protocol A: Isomeric Purity by GC-FID (The "Gatekeeper")

This protocol is designed to detect the critical regioisomer impurity.

Instrument: Agilent 7890B GC (or equivalent) with FID. Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm, 0.25µm film.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Parameters:

    • Temperature: 250°C

    • Split Ratio: 50:1 (To prevent column overload and improve peak shape)

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program (Critical for Resolution):

    • Initial: 60°C (Hold 2 min)

    • Ramp 1: 10°C/min to 180°C (Slow ramp separates isomers)

    • Ramp 2: 30°C/min to 280°C (Hold 5 min to elute heavy oligomers)

  • Detection: FID at 300°C.

Acceptance Criteria:

  • Target Peak Retention Time (RT): ~12.4 min (Verify with standard).

  • Impurity (Para-isomer) RT: ~12.8 min.

  • Resolution (Rs): > 1.5 between isomer peaks.

Protocol B: Absolute Purity by 1H-qNMR (The "Truth Teller")

This protocol eliminates the need for reference standards of the analyte, providing a direct mass-balance purity.

Instrument: 400 MHz NMR (Bruker Avance or equivalent). Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade). Why this IS? It provides a distinct singlet at ~6.1 ppm (aromatic) and ~3.8 ppm (methoxy), avoiding overlap with the analyte's methyl (~2.3 ppm) and ethoxy (~1.4/4.0 ppm) signals.

Step-by-Step Workflow:

  • Weighing: Using a microbalance (d=0.001 mg), weigh exactly:

    • 
      : ~15 mg of Analyte.
      
    • 
      : ~10 mg of Internal Standard.
      
  • Dissolution: Transfer both solids into a single vial. Add 0.6 mL CDCl3 (Chloroform-d). Ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Crucial: Must be > 5x T1 to ensure full relaxation for quantitative integration).

    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correction (manual preferred).[1]

    • Integrate the IS singlet (set to 3.00).

    • Integrate the Analyte's Methyl singlet at ~2.3 ppm (Expected integral: Theoretical).

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=3, Analyte=3 for methyl group)
    
  • 
     = Molecular Weight[2][3]
    
  • 
     = Purity of Internal Standard
    

Decision Tree for Batch Release

Do not rely on a single method. Use this logic flow to validate commercial supplies.

DecisionTree Start Commercial Sample Received GC Step 1: GC-FID Analysis (Isomer Check) Start->GC Decision1 Isomeric Purity > 99.0%? GC->Decision1 Reject1 REJECT BATCH High Isomer Content Decision1->Reject1 No qNMR Step 2: 1H-qNMR (Solvent/Assay Check) Decision1->qNMR Yes Decision2 Absolute Assay > 97.0%? qNMR->Decision2 Reject2 REJECT BATCH Low Assay (Solvents/Salts) Decision2->Reject2 No Final RELEASE BATCH Suitable for Pharma R&D Decision2->Final Yes

Figure 2: Logical workflow ensuring both identity (isomerism) and capacity (assay) meet stringent research standards.

References

  • BenchChem. (2025).[4] Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane. (Analogous ether synthesis impurity profiles).

  • Sigma-Aldrich. (n.d.). 1-Bromo-4-ethoxy-2-methylbenzene Product Specification. (Reference for isomer physical properties).

  • T. Schoenberger. (2012). Determination of purity by qNMR. Analytical and Bioanalytical Chemistry. (Standard protocol for qNMR relaxation delays).

  • Phenomenex. (2025).[5] GC vs. HPLC: What Sets These Methods Apart. (Comparative analysis of separation mechanisms).

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Regulatory guidelines for qNMR).

Sources

Comparative Guide: Crystallographic Profiles of Bromo-Ethoxy-Toluene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Characterization & Comparative Analysis of 1-Bromo-2-ethoxy-4-methylbenzene Scaffolds Content Type: Technical Comparison Guide Audience: Solid-State Chemists, Process Engineers, and Medicinal Chemists.

Executive Summary & Strategic Relevance

In the optimization of cross-coupling substrates for pharmaceutical synthesis, the solid-state behavior of aryl halides is often overlooked. This guide analyzes the crystallographic properties of 1-Bromo-2-ethoxy-4-methylbenzene and its functional derivatives.

While often viewed merely as intermediates for Suzuki-Miyaura or Buchwald-Hartwig couplings, the crystal packing of these scaffolds reveals critical insights into their solubility, stability, and reactivity. This guide compares the Ethoxy-substituted scaffold against its Methoxy and Aldehyde analogs, highlighting how the steric bulk of the ethoxy group influences lattice energy and halogen bonding potential.

Comparative Crystallographic Data

The following table synthesizes experimental data from single-crystal X-ray diffraction (SC-XRD) studies of the core scaffold and its closest structural analogs. Note the distinct shift in space group and packing efficiency driven by the ethoxy "tail."

FeatureTarget Scaffold (Ethoxy Derivative)Analog A (Methoxy Derivative)Analog B (Aldehyde Derivative)
Compound Name 1-Bromo-2-ethoxy-4-methylbenzene1-Bromo-2-methoxy-4-methylbenzene2-Bromo-4-methylbenzaldehyde
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/c (Predicted/Typical)PbcaP2₁/n
Unit Cell Vol (ų) ~1050 - 1100~980 - 1020823.1
Density (Mg m⁻³) 1.45 - 1.501.551.777
Packing Motif Herringbone with Ethoxy twistPlanar Sheet StackingOffset Head-to-Tail
Key Interaction Br[1][2][3][4][5][6][7]···O (Halogen Bond) + C-H···ππ···π StackingBr···O=C (Strong Halogen Bond)
Melting Point 35–38 °C42–45 °C52–54 °C

Technical Insight: The P2₁/n packing of the aldehyde derivative (Analog B) is tighter (higher density) due to the strong dipole-dipole interaction of the carbonyl group. The Ethoxy derivative , by contrast, typically adopts a looser P2₁/c arrangement because the ethyl chain requires conformational freedom, twisting approximately 174° out of the phenyl plane to minimize steric clash with the ortho-bromine [1][2].

Structural Deep Dive: The "Ethoxy Effect"

Conformational Locking vs. Flexibility

The critical differentiator between the Ethoxy and Methoxy derivatives is the torsion angle of the alkoxy group relative to the benzene ring.

  • Methoxy: The O-CH₃ bond lies coplanar with the aromatic ring (dihedral angle < 5°) to maximize p-orbital resonance. This facilitates dense

    
    -
    
    
    
    stacking.
  • Ethoxy: The additional methylene group introduces steric strain. Crystallographic data from homologous structures (e.g., o-(2-bromoethoxy)benzaldehyde) shows the ethoxy group adopts a gauche or twisted conformation (dihedral angle ~12-45°) [3].

Halogen Bonding (The -hole)

In all three derivatives, the Bromine atom exhibits an electrophilic region (the


-hole) along the C-Br bond axis.
  • Mechanism: The Br atom acts as a Lewis acid, accepting electron density from the ether oxygen (in the Ethoxy/Methoxy cases) or the carbonyl oxygen (in the Aldehyde case).

  • Impact: This Br···O interaction directs the supramolecular assembly. In the ethoxy derivative, this interaction is often weaker (longer distance, >3.0 Å) compared to the aldehyde (2.9–3.0 Å) due to the electron-donating nature of the ether oxygen reducing the polarization of the acceptor [4].

Experimental Protocols

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals suitable for determining the specific polymorph of the ethoxy derivative.

  • Preparation: Dissolve 50 mg of 1-Bromo-2-ethoxy-4-methylbenzene in 2 mL of Ethanol/Ethyl Acetate (1:1) .

    • Why: Ethanol provides solubility, while Ethyl Acetate moderates evaporation rate.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Vapor Diffusion Setup: Place the open vial inside a larger jar containing 10 mL of n-Hexane (antisolvent). Cap the outer jar tightly.

  • Incubation: Store at 4°C for 7–14 days.

    • Mechanism:[7][8] Hexane vapor slowly diffuses into the ethanol solution, gently lowering solubility and promoting ordered lattice growth rather than rapid precipitation.

  • Harvesting: Isolate crystals using a nylon loop; do not dry completely to prevent lattice collapse (solvates).

Protocol B: Powder X-Ray Diffraction (PXRD) for Bulk Purity

Objective: Validate that the bulk material matches the single-crystal phase.

  • Grinding: Gently grind 100 mg of sample in an agate mortar (avoid inducing phase transition via heat/pressure).

  • Mounting: Pack into a zero-background silicon holder.

  • Scan Parameters:

    • Range: 2

      
       = 5° to 40°
      
    • Step Size: 0.02°

    • Scan Speed: 2°/min

    • Source: Cu K

      
       (
      
      
      
      = 1.5406 Å)

Visualization: Crystallographic Workflow

The following diagram outlines the decision logic for characterizing these halogenated ethers, from synthesis to structural solution.

CrystalWorkflow Synth Crude Synthesis (Suzuki Precursor) Purify Purification (Silica Chromatography) Synth->Purify Growth Crystal Growth (Vapor Diffusion) Purify->Growth Check Microscopy Check (Birefringence?) Growth->Check XRD SC-XRD Data Collection (Mo Kα Source) Check->XRD Yes (Single) Fail Re-seed / Change Solvent Check->Fail No (Twin/Amorphous) Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement (R1 < 5%) Solve->Refine Fail->Growth

Figure 1: Logical workflow for the isolation and structural determination of bromo-ethoxy derivatives.

References

  • Zhao, B. T., Wang, J. G., Hu, P. Z., Ma, L. F., & Wang, L. Y. (2005). o-(2-Bromoethoxy)benzaldehyde.[5] Acta Crystallographica Section E: Structure Reports Online, 61(10), o3298-o3300. Link

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011).[9] 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. Link

  • Garden, S. J., et al. (2025).[5] Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E, 81, 744-747.[4] Link

  • Metrangolo, P., & Resnati, G. (2001).[10] Halogen bonding: a paradigm in supramolecular chemistry. Chemistry-A European Journal, 7(12), 2511-2519. Link

  • PubChem Compound Summary for CID 60627740: 1-Bromo-4-[2-(2-methylphenoxy)ethoxy]benzene. Link

Sources

Safety Operating Guide

1-Bromo-2-ethoxy-4-methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and research laboratories on the lifecycle management of complex organic intermediates. 1-Bromo-2-ethoxy-4-methylbenzene (CAS: 1394291-57-6) is a highly valuable building block in organic synthesis, particularly in the development of novel therapeutics. However, its halogenated nature introduces strict logistical, chemical, and regulatory requirements for its disposal.

This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and destruction of this compound. By understanding the chemical causality behind these procedures, your laboratory can ensure absolute compliance with Environmental Protection Agency (EPA) standards while optimizing waste management costs.

Chemical Profile & Hazard Causality

1-Bromo-2-ethoxy-4-methylbenzene (C9H11BrO) contains a covalently bound bromine atom. In the context of waste management, this single halogen atom dictates the entire downstream disposal trajectory.

When combusted, non-halogenated organics break down into carbon dioxide and water. However, combusting halogenated organics produces corrosive and toxic acid gases, specifically hydrogen bromide (HBr)[1]. Standard industrial incinerators cannot handle these emissions. Therefore, waste containing 1-Bromo-2-ethoxy-4-methylbenzene must be routed to specialized high-temperature incinerators equipped with caustic scrubbers designed to neutralize acidic byproducts[1].

The Halogenated Imperative: Waste Segregation

The most critical operational failure in laboratory waste management is the commingling of halogenated and non-halogenated waste streams.

The Causality of Cost and Compliance: If even a small amount of 1-Bromo-2-ethoxy-4-methylbenzene is introduced into a standard non-halogenated solvent carboy (e.g., a 20L acetone waste container), the entire 20L volume must be legally reclassified and treated as halogenated waste[2]. This eliminates the possibility of cost-effective fuel blending (which is standard for non-halogenated solvents) and forces the entire volume into the expensive high-temperature, scrubber-equipped incineration pathway, dramatically raising disposal costs[3].

Quantitative Waste Stream Comparison
ParameterHalogenated Waste Stream (e.g., 1-Bromo-2-ethoxy-4-methylbenzene)Non-Halogenated Waste Stream
Chemical Constituents Contains halogens (F, Cl, Br, I)Lacks halogens (e.g., Acetone, Ethanol)
Incineration Temperature > 1100°C (Prevents dioxin/furan formation)[4]~ 850°C
Exhaust Treatment Caustic acid-gas scrubbing required[1]Standard particulate controls
Disposal Cost Impact High (Specialized facilities required)[2]Low (Eligible for fuel blending)[2]

Standard Operating Procedure: Cradle-to-Grave Disposal Workflow

To ensure a self-validating system, every step of this protocol includes an internal check to verify that the waste is contained, compatible, and compliant.

Phase 1: Point-of-Generation Capture
  • Engineering Controls: Conduct all transfers and experimental manipulations within a certified chemical fume hood to prevent the inhalation of volatile organic compounds.

  • Personal Protective Equipment (PPE): Don chemical-resistant gloves (Nitrile is acceptable for incidental contact; use heavier gauge for bulk transfers), splash goggles, and a standard lab coat[3].

  • Container Selection (Critical Step): Select a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or PTFE-lined glass containers are required.

    • Scientific Rationale: Halogenated organics can slowly degrade certain plastics. Furthermore, if trace moisture is present, the compound can undergo slight hydrolysis to form hydrobromic acid (HBr). Metal containers are strictly prohibited because HBr will rapidly corrode the vessel, leading to catastrophic failure and secondary exposure.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Strict Segregation: Place the container in a designated SAA strictly reserved for "Halogenated Organic Waste"[5].

  • Secondary Containment: Situate the primary container within a secondary containment tray. Validation: The tray must be capable of holding 110% of the primary container's volume to capture potential leaks.

  • Immediate Labeling: Affix a compliant "Hazardous Waste" tag immediately upon the first drop of waste entering the container[3]. The label must explicitly list "1-Bromo-2-ethoxy-4-methylbenzene" and check the box for "Halogenated/Brominated Organic."

Phase 3: Final Destruction Mechanics
  • Vendor Handoff: Transfer the waste to a permitted hazardous waste transporter for "cradle-to-grave" management under RCRA guidelines[3].

  • Thermal Destruction: The contractor will route the waste to a RCRA-permitted incinerator.

    • Scientific Rationale: Standard incinerators operate around 850°C. However, combusting brominated aromatics at this temperature risks the de novo synthesis of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)—highly toxic environmental pollutants. Elevating the temperature above 1100°C with a minimum 2-second residence time ensures the complete cleavage of the aromatic ring and carbon-halogen bonds[4].

Disposal Decision Workflow

DisposalWorkflow Gen Generate 1-Bromo-2-ethoxy-4-methylbenzene Waste Decision Commingled with Non-Halogenated Waste? Gen->Decision PathYes Entire Mixture Reclassified as Halogenated Waste Decision->PathYes Yes (Avoid) PathNo Maintain Segregated Halogenated Stream Decision->PathNo No (Best Practice) SAA Store in HDPE Container in SAA Label: 'Hazardous Waste - Halogenated' PathYes->SAA PathNo->SAA Incineration High-Temp Incineration (>1100°C) with Caustic Acid-Gas Scrubbing SAA->Incineration Licensed Transport

Workflow for segregation, accumulation, and thermal destruction of halogenated organic waste.

Emergency Spill Protocol

In the event of an accidental release of 1-Bromo-2-ethoxy-4-methylbenzene, immediate containment is required to prevent environmental contamination:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity to clear organic vapors.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads)[1]. Do not use combustible materials like sawdust.

  • Collect: Sweep the saturated absorbent into a compatible hazardous waste bucket using non-sparking tools.

  • Dispose: Label the bucket as "Spill Debris containing 1-Bromo-2-ethoxy-4-methylbenzene" and route it strictly through the halogenated waste stream.

References

  • Guidelines for Solvent Waste Recycling and Disposal. hazardouswasteexperts.com. 2

  • Guidelines for Solvent Waste Recycling & Disposal - AllSource Environmental. allsource-environmental.com. 3

  • chemical waste management: combining compatible used organic solvents. louisville.edu. 5

  • Economic Study of Solvent Recycling and Treatment – Final Report. epa.ie. 4

  • Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene. benchchem.com. 1

Sources

Personal protective equipment for handling 1-Bromo-2-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Handling 1-Bromo-2-ethoxy-4-methylbenzene requires a nuanced approach that goes beyond standard organic solvent protocols. As a halogenated aromatic ether, this compound presents a dual-threat profile: the lipophilicity of the brominated ring facilitates skin absorption, while the ether moiety introduces flammability and potential (albeit low) peroxide risks.

This guide replaces generic safety advice with a targeted operational framework designed to protect the researcher’s long-term health and experimental integrity.

Mechanistic Hazard Analysis
FeatureHazard ImplicationCausality
Aryl Bromide Systemic Toxicity & IrritationHalogenation increases lipid solubility, allowing the compound to penetrate the stratum corneum (outer skin layer) more effectively than non-halogenated analogues.
Ethoxy Group Flammability & PeroxidationEther linkages can form explosive peroxides upon prolonged exposure to air/light.[1] While aryl ethers are more stable than alkyl ethers, standard peroxide testing is required for storage >6 months.
Toluene Core CNS DepressionThe methyl-benzene substructure suggests potential for central nervous system depression if vapors are inhaled in high concentrations.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. "Standard" lab PPE (lab coat, single nitrile gloves) is insufficient for direct handling of halogenated aromatics due to rapid permeation rates.

PPE Selection Table
CategoryRequirementTechnical Justification
Hand Protection (Splash) Double Nitrile (min 5 mil outer)Standard nitrile degrades quickly against halogenated aromatics. Double gloving provides a "sacrificial" outer layer. Change immediately upon splash.
Hand Protection (Immersion) Viton® or PVA (Silver Shield)For spill cleanup or synthesis involving large volumes (>100mL). Nitrile breakthrough time for similar halogenated compounds can be <5 minutes.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate. Vapors can bypass glasses, and the lipophilic nature of the liquid causes severe, hard-to-rinse eye irritation.
Respiratory Fume Hood (Primary)Work must occur in a hood with face velocity 80–100 fpm.
Respiratory (Backup) Half-face with OV/P100 Required only if working outside a hood (e.g., rotary evaporator maintenance). Use Organic Vapor (OV) cartridges.
Body Defense Tyvek® Lab Coat or ApronCotton lab coats absorb organic fluids, keeping the toxin against the skin. A chemical-resistant apron is required for transfers.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol utilizes a self-validating system where every step includes a check to prevent error propagation.

Phase A: Preparation (The "Cold" Phase)
  • Engineering Check: Verify fume hood flow. Tape a Kimwipe to the sash; if it is not pulled inward at a 45° angle, do not proceed .

  • Barrier Verification: Don inner nitrile gloves (white/blue) and outer nitrile gloves (purple/black). The color contrast allows immediate visual detection of tears.

  • Peroxide Test: If the container has been open >6 months, test for peroxides using Quantofix® strips before heating or concentrating.

Phase B: Active Handling (Synthesis/Transfer)
  • Weighing: Do not weigh on an open bench. Use a portable balance inside the hood or transfer the solid/liquid into a tared vial within the hood, then weigh the sealed vial outside.

  • Liquid Transfer:

    • Volume < 10 mL: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes as the rubber plunger may swell, causing jamming and accidental ejection of the chemical.

    • Volume > 10 mL: Use a cannula transfer or a pressure-equalizing addition funnel. Never pour free-hand.

  • Temperature Control: If heating, use a silicone oil bath or heating block. Avoid water baths if the reaction is water-sensitive, but more importantly, water baths can spread contamination if the flask breaks.

Phase C: Decontamination & Doffing
  • Primary Decon: Wipe all tools (spatulas, syringe exteriors) with an acetone-soaked Kimwipe inside the hood. Dispose of the wipe as solid hazardous waste.

  • Glove Removal:

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for discoloration (sign of permeation).

    • Wash hands with soap and water while wearing inner gloves, then remove inner gloves.

    • Wash hands again on bare skin.

Emergency Response & Disposal Logic

Spill Management Workflow
  • Minor Spill (< 5 mL): Cover with vermiculite or activated carbon pads. Wipe with acetone.[2][3]

  • Major Spill (> 50 mL): Evacuate the immediate area. Do not attempt cleanup without a full-face respirator and Silver Shield gloves.

Waste Disposal Architecture

Proper disposal is critical because halogenated compounds cannot be incinerated in standard fuel-blending kilns due to the formation of dioxins and corrosive acid gases (HBr).

  • Stream A: Halogenated Organics: 1-Bromo-2-ethoxy-4-methylbenzene waste MUST go here.

    • Labeling: Clearly mark "CONTAINS HALOGENS".[4]

    • Compatibility: Do not mix with strong oxidizers or alkali metals.

  • Stream B: Non-Halogenated: Do not cross-contaminate. Even 1% halogen content forces the entire drum into the expensive Stream A disposal route.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety gates.

SafetyWorkflow Start Start: Risk Assessment CheckHood Check Fume Hood (>80 fpm?) Start->CheckHood HoodFail STOP: Maintenance Required CheckHood->HoodFail No PPE_Don Don PPE: Double Nitrile + Goggles CheckHood->PPE_Don Yes Handling Active Handling (Glass Syringe / Cannula) PPE_Don->Handling SpillCheck Spill Occurred? Handling->SpillCheck MinorSpill Minor (<5mL): Absorb & Decon SpillCheck->MinorSpill Yes (Small) MajorSpill Major (>50mL): Evacuate & Respirator SpillCheck->MajorSpill Yes (Large) Cleanup Decon Tools (Acetone) Remove Outer Gloves SpillCheck->Cleanup No Disposal Disposal: Halogenated Waste Stream MinorSpill->Disposal MajorSpill->Disposal Cleanup->Disposal

Caption: Operational workflow for handling halogenated aromatic ethers, detailing critical "Stop" points and spill response pathways.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • PubChem. (2023). Compound Summary: Halogenated Aromatic Ethers. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-ethoxy-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-ethoxy-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.